Febrifugine
Description
Properties
IUPAC Name |
3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVHWDSCPKXMDB-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946987 | |
| Record name | 3-(3-(3-Hydroxy-2-piperidinyl)-2-oxopropyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24159-07-7 | |
| Record name | 3-[3-[(2R,3S)-3-Hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24159-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Febrifugine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024159077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-(3-Hydroxy-2-piperidinyl)-2-oxopropyl)-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 24159-07-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FEBRIFUGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89UWD0FH2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Febrifugine's Mechanism of Action in Plasmodium falciparum: A Technical Guide
Introduction
For millennia, the roots of the blue evergreen hydrangea, Dichroa febrifuga, have been a staple of traditional Chinese medicine for treating fevers, particularly those associated with malaria.[1][2] The potent antimalarial agent isolated from this plant is the quinazoline (B50416) alkaloid, febrifugine (B1672321).[1][3] Despite its high efficacy against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, this compound's clinical application has been stymied by considerable host toxicity, including liver damage.[1][4] This has driven extensive research to understand its mechanism of action, aiming to develop safer, synthetic analogs like halofuginone (B1684669) for therapeutic use.[1][5]
This technical guide provides an in-depth exploration of the molecular mechanism by which this compound and its derivatives exert their parasiticidal effects. Through an integrated chemogenomic approach, combining drug resistance selection, whole-genome sequencing, and functional validation, the definitive target of these compounds in P. falciparum has been identified, paving the way for rational drug design.[3][5][6]
The Molecular Target: Cytoplasmic Prolyl-tRNA Synthetase (PfcPRS)
The primary molecular target of this compound and its analogs in P. falciparum is the cytoplasmic prolyl-tRNA synthetase (PfcPRS).[5][7] This enzyme is crucial for protein synthesis, catalyzing the attachment of the amino acid proline to its cognate transfer RNA (tRNAPro). This aminoacylation step is essential for the incorporation of proline into nascent polypeptide chains during translation.[8]
The validation of PfcPRS as the target was achieved through several lines of evidence:
-
In Vitro Resistance Selection: P. falciparum strains resistant to halofuginone were selected in the laboratory.[5]
-
Whole-Genome Sequencing: Sequencing of these resistant parasite lines revealed non-synonymous single nucleotide polymorphisms (SNPs) exclusively in the gene encoding PfcPRS (PF3D7_1213800).[5]
-
Functional Confirmation: The identified mutations in PfcPRS were shown to confer resistance, confirming it as the functional target.[5]
Mechanism of Inhibition
This compound and its derivative, halofuginone, act as potent inhibitors of PfcPRS.[9][10] They function by competing with proline for binding to the enzyme's active site.[11] Structural studies of the PfcPRS-halofuginone complex have revealed that the inhibitor binds in an ATP-dependent manner, occupying the pocket where proline would normally bind.[10][11] This binding is facilitated by the presence of ATP, which suggests an ATP-uncompetitive mode of inhibition.[11][12] The crystal structure shows that halofuginone wedges into the active site, effectively blocking the aminoacylation of tRNAPro.[10]
This inhibition is highly potent, with halofuginone demonstrating an IC50 of 11 nM against the aminoacylation activity of recombinant PfProRS.[1][9]
Downstream Effects: Amino Acid Starvation Response
The inhibition of PfcPRS by this compound leads to an accumulation of uncharged tRNAPro, mimicking a state of proline starvation within the parasite.[11] This triggers a cellular stress pathway known as the Amino Acid Response (AAR) pathway.[5][11] A critical event in the AAR pathway is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1][5]
Phosphorylation of eIF2α leads to a global shutdown of protein synthesis, as it inhibits the initiation of translation.[1] Simultaneously, it selectively promotes the translation of specific stress-response genes.[1] The sustained activation of this starvation response by this compound is ultimately detrimental to the parasite, causing growth arrest and cell death.[1][5] This mechanism has been confirmed by observing a dose-dependent increase in eIF2α phosphorylation in P. falciparum cultures treated with halofuginone and this compound.[5]
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound and its analogs against P. falciparum strains and the PfcPRS enzyme.
| Compound | Strain/Enzyme | Assay Type | IC50 Value | Reference |
| Halofuginone | P. falciparum (Dd2) | In vitro growth | ~1 nM | [5] |
| This compound | P. falciparum (Dd2) | In vitro growth | ~1.5 nM | [5] |
| Halofuginone | Recombinant PfProRS | Aminoacylation | 11 nM | [9] |
| Halofuginone | Recombinant PfProRS | ATP Depletion | 0.28 µM | [13] |
| Halofuginone | Recombinant HsProRS | ATP Depletion | 2.13 µM | [13] |
| WR222048 | P. falciparum (W2, D6) | In vitro growth | <5 ng/mL | [14] |
| WR139672 | P. falciparum (W2, D6) | In vitro growth | <5 ng/mL | [14] |
| WR092103 | P. falciparum (W2, D6) | In vitro growth | <5 ng/mL | [14] |
Experimental Protocols
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)
This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against asexual blood-stage P. falciparum.
-
Parasite Culture: Asynchronous or tightly synchronized ring-stage P. falciparum cultures (e.g., Dd2, W2, D6 strains) are maintained in human erythrocytes at a defined parasitemia and hematocrit in RPMI 1640 medium supplemented with human serum and hypoxanthine.[14]
-
Drug Preparation: Compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the final desired concentrations.
-
Assay Procedure:
-
96-well microplates are pre-dosed with the serially diluted compounds.
-
The parasite culture is added to each well.
-
Plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[14]
-
After incubation, the plates are frozen at -80°C to lyse the red blood cells.
-
A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.
-
Plates are incubated in the dark for 1 hour.
-
Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: Fluorescence values are plotted against the drug concentration, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Recombinant PfProRS Aminoacylation Assay
This biochemical assay directly measures the enzymatic activity of PfProRS and its inhibition.
-
Enzyme and Substrates: Recombinant P. falciparum prolyl-tRNA synthetase (PfProRS) is expressed and purified. The substrates include ATP, radiolabeled [3H]-proline, and a pool of total tRNA isolated from yeast (S. cerevisiae).[9][13]
-
Assay Procedure:
-
The reaction mixture is prepared containing buffer, purified PfProRS enzyme, ATP, and bulk yeast tRNA.
-
The inhibitor (e.g., halofuginone) at various concentrations is added to the mixture.
-
The reaction is initiated by adding [3H]-proline.
-
The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by spotting the mixture onto filter paper discs.
-
The discs are washed with trichloroacetic acid (TCA) to precipitate the tRNA and remove unincorporated [3H]-proline.
-
The radioactivity retained on the filters (representing [3H]-prolyl-tRNAPro) is measured by liquid scintillation counting.
-
-
Data Analysis: The amount of charged tRNA is quantified, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Resistance Selection
This protocol is used to generate parasite lines that are resistant to a specific drug, which helps in identifying the drug's target.
-
Drug Pressure: A culture of wild-type P. falciparum (e.g., Dd2 strain) is exposed to a constant, low concentration of the drug (e.g., halofuginone), typically at a concentration that inhibits growth by ~50% (IC50).
-
Monitoring and Increasing Pressure: Parasite growth is monitored by Giemsa-stained blood smears. Once the parasite culture has adapted and is growing steadily, the drug concentration is gradually increased in a stepwise manner.
-
Cloning: After significant resistance is achieved (e.g., >10-fold increase in IC50), the resistant parasite line is cloned by limiting dilution to ensure a genetically homogenous population.
-
Genomic Analysis: The genomes of the resistant clones and the parental wild-type strain are sequenced and compared to identify mutations that are consistently present in the resistant lines.[5]
Visualizations
Caption: Mechanism of action of this compound in P. falciparum.
Caption: Workflow for the SYBR Green I in vitro drug susceptibility assay.
Caption: The logical basis of this compound resistance in P. falciparum.
References
- 1. benchchem.com [benchchem.com]
- 2. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of this compound and its analogs. | Broad Institute [broadinstitute.org]
- 3. Scholars@Duke publication: The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of this compound and its analogs. [scholars.duke.edu]
- 4. Synthesis and evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An integrated chemogenomic approach exploring and exploiting prolyl-tRNA synthetase as target for next-generation malaria and cancer therapies [dash.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure of Prolyl-tRNA Synthetase-Halofuginone Complex Provides Basis for Development of Drugs against Malaria and Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biochemical and Structural Characterization of Selective Allosteric Inhibitors of the Plasmodium falciparum Drug Target, Prolyl-tRNA-synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Alkaloid of Chang Shan: A Technical Guide to the Discovery and Isolation of Febrifugine from Dichroa febrifuga
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febrifugine (B1672321), a quinazolinone alkaloid isolated from the roots of the traditional Chinese herb Chang Shan (Dichroa febrifuga Lour.), has been a subject of significant scientific interest for its potent antimalarial properties.[1][2][3][4][5] Despite its efficacy, clinical development has been hampered by side effects, notably hepatotoxicity and emetic effects.[1][3][4] This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols and quantitative data to aid researchers in the fields of natural product chemistry, pharmacology, and drug development. Furthermore, this document elucidates the molecular mechanism of action of this compound, offering a comprehensive resource for the scientific community.
Introduction
For centuries, Dichroa febrifuga has been utilized in traditional Chinese medicine to treat fever and malaria-like symptoms.[1][5][6] Scientific investigation in the mid-20th century led to the isolation of the active principles, this compound and its isomer, isothis compound (B1241856).[1] These compounds demonstrated remarkable antimalarial activity, exhibiting potency significantly higher than that of quinine (B1679958) against various Plasmodium species.[5] this compound acts by impairing hemozoin formation, a crucial process for the maturation of the parasite at the trophozoite stage.[1][3] However, adverse side effects have limited its therapeutic application, prompting further research into the development of synthetic analogues with improved safety profiles.[1][3][7] This guide serves as a technical resource, consolidating the methodologies for the extraction and purification of this compound and providing insights into its biological activity.
Quantitative Data Summary
The efficiency of this compound isolation is dependent on the chosen extraction and purification methodology. The following table summarizes quantitative data from various published protocols, offering a comparative analysis of yields and purity.
| Extraction Method | Starting Material | Intermediate Yield | Final Yield (this compound) | Purity | Reference |
| Conventional Solvent Extraction & Column Chromatography | 5 kg dried D. febrifuga roots | ~153 g crude methanol (B129727) extract; 12 g total alkaloids | Not specified for pure this compound | >99% | [5][6] |
| Preparative Countercurrent Chromatography | 50 mg total alkaloids from D. febrifuga roots | Not Applicable | 12 mg | >98.0% | [6] |
Experimental Protocols
This section provides detailed methodologies for the two primary approaches to isolating this compound from Dichroa febrifuga roots.
Protocol 1: Conventional Solvent Extraction and Column Chromatography
This traditional method involves a multi-step process of solvent extraction, acid-base partitioning to isolate the alkaloid fraction, followed by purification using silica (B1680970) gel column chromatography.[5][6]
3.1.1. Materials and Reagents
-
Dried roots of Dichroa febrifuga
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 0.1 M
-
Chloroform (B151607) (CHCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Silica gel 60 (70-230 mesh)
-
Thin Layer Chromatography (TLC) plates
3.1.2. Procedure
-
Grinding and Maceration: Grind 5 kg of dried D. febrifuga roots into a coarse powder. Macerate the ground material in 14 liters of methanol at room temperature for one week.[5][6]
-
Extraction: Filter the mixture to separate the plant material from the methanol extract. Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude methanol extract (approximately 153 g).[5][6]
-
Acid-Base Partitioning for Alkaloid Isolation:
-
Suspend the crude methanol extract in 130 ml of 0.1 M HCl.[5][6]
-
Partition this acidic suspension with 400 ml of chloroform three times to remove neutral and acidic compounds.[5][6]
-
Collect the aqueous HCl layer and adjust its pH to 9.5 with NaOH.[5][6]
-
Extract the alkaloids from the now basic aqueous solution with chloroform.
-
Evaporate the chloroform to obtain the total alkaloid fraction (approximately 12 g).[5][6]
-
-
Purification by Silica Gel Column Chromatography:
-
Prepare a silica gel 60 column.
-
Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase (chloroform:methanol, 6:1).
-
Load the sample onto the column.
-
Elute the column with a chloroform-methanol gradient, starting with a 6:1 ratio and progressing to 4:1.[5]
-
Monitor the collected fractions using TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.[6]
-
Protocol 2: Preparative Countercurrent Chromatography (CCC)
This technique offers a more efficient, single-step separation of this compound and its isomer, isothis compound, from the total alkaloid extract.[6]
3.2.1. Materials and Reagents
-
Total alkaloid extract from D. febrifuga
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Water (H₂O)
3.2.2. Procedure
-
Solvent System Preparation: Prepare a two-phase solvent system of chloroform-methanol-water in a 4:3:2 volume ratio. Allow the mixture to separate into upper and lower phases.[6]
-
CCC System Preparation:
-
Degas both the upper (stationary phase) and lower (mobile phase) phases.
-
Fill the CCC column with the stationary phase.
-
Pump the mobile phase through the column until hydrodynamic equilibrium is achieved.[6]
-
-
Sample Injection and Separation:
-
Dissolve 50 mg of the total alkaloid extract in a small volume of the biphasic solvent mixture.
-
Inject the sample into the CCC system.
-
Continuously pump the mobile phase and collect fractions at regular intervals.[6]
-
-
Isolation of Pure Compounds:
-
Monitor the fractions for the presence of this compound and isothis compound.
-
Combine the fractions containing each pure compound separately.
-
Evaporate the solvent to yield purified this compound (approximately 12 mg) and isothis compound (approximately 9 mg) with purities exceeding 98.0%.[6]
-
Mandatory Visualizations
Experimental Workflows
Caption: Workflows for this compound isolation.
Signaling Pathway of this compound's Mechanism of Action
This compound and its synthetic analogue, halofuginone, exert their biological effects by targeting a fundamental cellular process: protein synthesis.[8][9] Specifically, they act as potent and specific inhibitors of prolyl-tRNA synthetase (ProRS), an essential enzyme that attaches the amino acid proline to its corresponding transfer RNA (tRNA).[8][9] This inhibition leads to an accumulation of uncharged tRNAPro, which mimics a state of proline starvation and activates the Amino Acid Response (AAR) pathway.[8] The AAR pathway is a cellular stress response that helps cells cope with nutrient deprivation. The activation of this pathway by this compound is believed to be the underlying mechanism for its diverse biological activities, including its antimalarial and anti-inflammatory effects.[8]
Caption: this compound's signaling pathway.
Conclusion
The discovery and isolation of this compound from Dichroa febrifuga represent a significant milestone in natural product chemistry and have provided a valuable lead compound for antimalarial drug development. While the inherent toxicity of this compound has posed challenges, a thorough understanding of its extraction, purification, and mechanism of action is crucial for the continued development of safer and more effective analogues. The detailed protocols and data presented in this guide are intended to facilitate further research in this promising area, ultimately contributing to the fight against malaria and other diseases.
References
- 1. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Febrifugine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine (B1672321), a quinazolinone alkaloid isolated from the roots of the Chinese herb Dichroa febrifuga, has been used for centuries in traditional medicine for its potent antimalarial properties. However, its clinical utility has been hampered by significant side effects, including hepatotoxicity and gastrointestinal distress. This has led to the development of numerous synthetic analogs, most notably halofuginone (B1684669), with the aim of improving the therapeutic index while retaining or enhancing its pharmacological activity. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its analogs, focusing on their mechanism of action, quantitative biological data, and detailed experimental protocols relevant to their study.
Mechanism of Action
The primary molecular target of this compound and its analogs is prolyl-tRNA synthetase (ProRS) , a crucial enzyme responsible for attaching proline to its cognate tRNA during protein synthesis.[1][2][3] By competitively inhibiting ProRS, these compounds mimic proline starvation, leading to an accumulation of uncharged prolyl-tRNA.[1][3] This accumulation triggers a cellular stress response known as the Amino Acid Response (AAR) pathway .[1][3]
Activation of the AAR pathway is a central event in the pharmacological effects of this compound and its analogs. A key kinase in this pathway, General Control Nonderepressible 2 (GCN2) , detects the buildup of uncharged tRNA and subsequently phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[4][5][6] Phosphorylation of eIF2α leads to a global reduction in protein synthesis but selectively enhances the translation of certain stress-responsive genes, most notably Activating Transcription Factor 4 (ATF4) .[4][7] ATF4, in turn, upregulates a variety of genes involved in amino acid metabolism and stress adaptation.
In addition to its effects on the AAR pathway, the prominent analog halofuginone has been shown to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway .[1][8][9][10] This inhibition is achieved by specifically blocking the phosphorylation of Smad3 , a key downstream mediator of TGF-β signaling.[1][8][9][10] This activity contributes to the observed antifibrotic and anticancer effects of halofuginone.
Data Presentation
The following tables summarize the quantitative data on the biological activity of this compound and its analogs.
Table 1: Antimalarial Activity of this compound and Analogs
| Compound | P. falciparum Strain(s) | In Vitro IC₅₀ (ng/mL) | In Vivo Model | In Vivo ED₅₀ (mg/kg/day) | In Vivo MTD (mg/kg) | Therapeutic Index (MTD/MCD) | Reference(s) |
| This compound | D6 (sensitive), W2 (resistant) | 0.34 - 0.53 | Rodent | 2.3 | 35 | 3 | [11][12] |
| Halofuginone (WR237645) | D6, W2 | 0.12 - 0.145 | Rodent, Aotus monkey | - | >100 | >1000 (vs. NG108 cells) | [10][11][13] |
| Analog 1 | 3D7, TM6, K1, V1S | 1.2 - 2.5 | Rodent | 2.5 | >200 | 11 | [12] |
| Analog 2 | 3D7, TM6, K1, V1S | 1.0 - 2.1 | Rodent | 2.6 | >200 | 10 | [12] |
| Analog 6 | 3D7, TM6, K1, V1S | 0.5 - 1.0 | Rodent | 1.2 | >200 | 25 | [12] |
| Analog 7 | 3D7, TM6, K1, V1S | 0.6 - 1.1 | Rodent | 1.3 | >200 | 23 | [12] |
| WR222048 | D6, W2 | 0.82 - 0.98 | - | - | - | 510 - 898 | [11] |
| WR139672 | D6, W2 | 0.45 - 0.65 | - | - | - | >1000 | [11] |
| WR092103 | D6, W2 | 1.5 - 2.5 | - | - | - | 450 - 650 | [11] |
IC₅₀: Half-maximal inhibitory concentration; ED₅₀: Half-maximal effective dose; MTD: Maximum tolerated dose; MCD: Minimum curative dose.
Table 2: Cytotoxicity of this compound and Analogs against Mammalian Cell Lines
| Compound | Cell Line | Assay | Cytotoxicity (IC₅₀/CC₅₀) | Reference(s) |
| This compound | NG108 (neuronal) | Not Specified | >1,000 ng/mL (Selectivity Index) | [11][14] |
| This compound | J774 (macrophage) | Not Specified | 50-100 ng/mL | [11][14] |
| Halofuginone | NG108 (neuronal) | Not Specified | >1,000 ng/mL (Selectivity Index) | [11][14] |
| Halofuginone | J774 (macrophage) | Not Specified | 132-177 ng/mL | [11][14] |
| Halofuginone | Rat Hepatocytes | Neutral Red Assay | - | [15] |
| Analog 8 | Rat Hepatocytes | Neutral Red Assay | >100x less toxic than this compound | [15] |
| Analog 9 | Rat Hepatocytes | Neutral Red Assay | >100x less toxic than this compound | [15] |
| Analog 11 | Rat Hepatocytes | Neutral Red Assay | >100x less toxic than this compound | [15] |
IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration.
Experimental Protocols
In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-based)
This protocol is adapted from standard procedures for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial compounds.[16][17][18][19]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II or human serum)
-
Human red blood cells (RBCs)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)
-
SYBR Green I nucleic acid stain
-
Fluorescence microplate reader
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Parasite Culture Addition: Prepare a parasite culture with 2% parasitemia and 2% hematocrit. Add 180 µL of this suspension to each well of the pre-dosed plate.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator.
-
Cell Lysis: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Staining: Incubate the plates in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antimalarial Efficacy Testing (Peters' 4-Day Suppressive Test)
This is a standard method for evaluating the in vivo efficacy of potential antimalarial compounds in a murine model.[2][20][21][22][23]
Materials:
-
Swiss albino mice
-
Plasmodium berghei ANKA strain
-
Test compounds formulated for oral or subcutaneous administration
-
Chloroquine (positive control)
-
Vehicle (negative control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with 1x10⁷ P. berghei-infected red blood cells on day 0.
-
Treatment: Randomly assign mice to treatment groups. Administer the test compounds, chloroquine, or vehicle daily for four consecutive days (days 0 to 3).
-
Parasitemia Determination: On day 4, prepare thin blood smears from the tail vein of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
-
Data Analysis: Calculate the average percent suppression of parasitemia for each group compared to the vehicle control group. The ED₅₀ (effective dose to suppress parasitemia by 50%) can be determined by testing a range of doses.
-
Monitoring: Monitor the mice for mean survival time.
Prolyl-tRNA Synthetase (ProRS) Inhibition Assay (Aminoacylation Assay)
This assay measures the enzymatic activity of ProRS by quantifying the incorporation of a radiolabeled amino acid into tRNA.[24][25][26][27]
Materials:
-
Purified recombinant ProRS
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, ATP, DTT)
-
[³H]-Proline
-
Total tRNA
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified ProRS, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of [³H]-Proline and total tRNA.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Precipitation: Stop the reaction by adding cold 10% TCA to precipitate the tRNA.
-
Filtration: Collect the precipitated tRNA on glass fiber filters and wash with cold 5% TCA to remove unincorporated [³H]-Proline.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition of ProRS activity for each compound concentration and calculate the IC₅₀ value.
Western Blot for AAR Pathway Activation
This protocol details the detection of phosphorylated eIF2α and upregulation of ATF4, key markers of AAR pathway activation.[7][28][29][30][31]
Materials:
-
Cell culture and treatment reagents
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-eIF2α, anti-total eIF2α, anti-ATF4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, halofuginone, or vehicle for the desired time. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated eIF2α to total eIF2α and ATF4 to the loading control.
Mandatory Visualizations
Caption: Mechanism of action of this compound and its analogs.
Caption: Workflow for in vitro antimalarial drug susceptibility assay.
Caption: Workflow for in vivo antimalarial efficacy testing.
Conclusion
This compound and its analogs represent a compelling class of compounds with a unique mechanism of action targeting ProRS. While the parent compound's toxicity has limited its clinical application, synthetic analogs like halofuginone have demonstrated a broader therapeutic potential, including antifibrotic and anticancer activities, by modulating both the AAR and TGF-β signaling pathways. The development of novel analogs with improved safety profiles continues to be an active area of research. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the pharmacological properties and therapeutic applications of this fascinating family of molecules.
References
- 1. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: effect on myotube fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irma-international.org [irma-international.org]
- 4. Modulation of GCN2/eIF2α/ATF4 Pathway in the Liver and Induction of FGF21 in Young Goats Fed a Protein- and/or Phosphorus-Reduced Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GCN2 kinase in T cells mediates proliferative arrest and anergy induction in response to indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino acid deprivation induces AKT activation by inducing GCN2/ATF4/REDD1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halofuginone inhibits Smad3 phosphorylation via the PI3K/Akt and MAPK/ERK pathways in muscle cells: Effect on myotube fusion (Journal Article) | OSTI.GOV [osti.gov]
- 9. Molecular Vision: Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts [molvis.org]
- 10. Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of this compound analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of this compound analogues as potent antimalarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iddo.org [iddo.org]
- 17. benchchem.com [benchchem.com]
- 18. 2.5. Standard in vitro antimalarial susceptibility testing [bio-protocol.org]
- 19. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmv.org [mmv.org]
- 22. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 23. researchgate.net [researchgate.net]
- 24. rsc.org [rsc.org]
- 25. Characterization and structure determination of prolyl‐tRNA synthetase from Pseudomonas aeruginosa and development as a screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. Western blot protocol | Abcam [abcam.com]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
Febrifugine as a Prolyl-tRNA Synthetase Inhibitor: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Febrifugine (B1672321), a quinazolinone alkaloid derived from the plant Dichroa febrifuga, and its synthetic halogenated derivative, halofuginone (B1684669), have a long history of medicinal use, particularly as antimalarial agents.[1][2] Extensive research has elucidated their primary molecular mechanism of action: the potent and specific inhibition of prolyl-tRNA synthetase (ProRS). This enzyme is fundamental to protein synthesis, responsible for attaching the amino acid proline to its cognate transfer RNA (tRNA). By inhibiting ProRS, this compound and its analogs induce a cellular state mimicking proline starvation, which in turn activates the Amino Acid Response (AAR) pathway. This downstream signaling cascade is responsible for the diverse therapeutic effects attributed to these compounds, including anti-inflammatory, anti-fibrotic, and anti-cancer activities.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of ProRS inhibition by this compound, quantitative data on its potency, detailed experimental protocols for its study, and a visual representation of the key cellular pathways involved.
Mechanism of Action: ProRS Inhibition
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that ensure the fidelity of protein translation by covalently linking amino acids to their corresponding tRNAs.[5] Prolyl-tRNA synthetase (ProRS) specifically catalyzes the formation of prolyl-tRNAPro.
This compound and halofuginone function as potent inhibitors of ProRS.[1][6] The key features of this inhibition are:
-
Competitive Inhibition: These compounds act competitively with proline, binding to the proline-binding pocket within the catalytic site of ProRS.[1][3] This is evidenced by the observation that supplementing cells or in vitro assays with excess proline can reverse the inhibitory effects of the compounds.[1][7][8]
-
ATP-Dependence: The binding of halofuginone to ProRS is strictly dependent on the presence of ATP.[1][3] This suggests that the inhibitor does not simply occupy the proline-binding site in its resting state but rather binds to a specific, ATP-induced conformation of the enzyme.[1]
-
Induction of Amino Acid Starvation Response: The inhibition of ProRS leads to a cellular accumulation of uncharged tRNAPro.[1][6] This accumulation serves as a critical intracellular signal that mimics a state of proline deficiency, thereby activating a downstream stress response pathway.[1][6]
Downstream Signaling: The Amino Acid Response (AAR) Pathway
The accumulation of uncharged tRNA is the primary trigger for the Amino Acid Response (AAR), a key cellular pathway for adapting to nutrient stress.[9]
-
GCN2 Kinase Activation: Uncharged tRNA molecules are sensed by and directly bind to the protein kinase GCN2 (General Control Nonderepressible 2).[9][10] This binding event alleviates autoinhibition and activates GCN2's kinase function.[10]
-
eIF2α Phosphorylation: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[9][11][12]
-
Translational Control: Phosphorylated eIF2α acts as a competitive inhibitor for its guanine (B1146940) nucleotide exchange factor, eIF2B. This leads to a global reduction in protein synthesis, conserving amino acids and energy.[9][12]
-
ATF4 Upregulation: Paradoxically, while global translation is repressed, the phosphorylation of eIF2α leads to the preferential translation of specific mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4).[9][13] ATF4 then translocates to the nucleus and drives the expression of genes involved in amino acid synthesis and stress adaptation.[13]
The activation of this GCN2-eIF2α-ATF4 axis is central to the therapeutic effects of this compound and halofuginone, including the potent inhibition of pro-inflammatory Th17 cell differentiation.[1][4]
Quantitative Analysis of Inhibitor Potency
The inhibitory activity of this compound and its derivatives against ProRS has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating potency.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| Halofuginone | Human ProRS | Aminoacylation | - | 18.3 | [3] |
| Halofuginone | Human ProRS | - | 10.65 | - | [14] |
| Halofuginone | P. falciparum ProRS | Aminoacylation | 11 | - | [15] |
| Halofuginone | P. falciparum ProRS | - | ~10 | - | [14] |
| Halofuginone | T. gondii ProRS | - | 5.41 | - | [14] |
| Halofuginone | SARS-CoV-2 (Vero E6) | Viral Replication | 12.5 | - | [8] |
Key Experimental Protocols
Prolyl-tRNA Synthetase (ProRS) Activity Assay
This protocol measures the enzymatic activity of ProRS by quantifying the incorporation of radiolabeled proline into tRNA.
Principle: The assay measures the amount of [³H]Proline that is covalently attached to its cognate tRNA by the ProRS enzyme. The resulting charged [³H]Pro-tRNAPro is precipitated, separated from unincorporated [³H]Proline by filtration, and quantified using liquid scintillation counting.
Materials:
-
Purified recombinant ProRS enzyme
-
Total tRNA or purified tRNAPro
-
[³H]Proline (radiolabeled proline)
-
ATP (adenosine triphosphate)
-
Reaction Buffer: (e.g., 30 mM HEPES pH 7.5, 30 mM KCl, 15 mM MgCl₂, 10 mM DTT)
-
Trichloroacetic acid (TCA), 5% and 10% solutions
-
Ethanol (B145695), 95%
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Liquid scintillation counter
Methodology:
-
Reaction Setup: Prepare a reaction mixture on ice containing the reaction buffer, ATP, tRNA, and the ProRS enzyme.
-
Initiation: Start the reaction by adding [³H]Proline and the test inhibitor (e.g., this compound) at various concentrations. Transfer the mixture to 37°C to incubate.
-
Quenching & Precipitation: After a defined time (e.g., 20 minutes), stop the reaction by spotting an aliquot of the mixture onto a glass fiber filter pre-soaked in cold 10% TCA. The acid precipitates the tRNA and any attached radiolabeled proline.
-
Washing: Wash the filters extensively with cold 5% TCA to remove all unincorporated [³H]Proline. Follow with a wash using 95% ethanol to dry the filters.
-
Quantification: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Analysis: The reduction in CPM in the presence of the inhibitor compared to a control (no inhibitor) is used to calculate the percent inhibition and subsequently the IC50 value.
Cellular AAR Activation Assay (Western Blot)
This protocol determines if a compound activates the AAR pathway in cultured cells by detecting the phosphorylation of eIF2α.
Principle: Upon AAR activation by this compound, the kinase GCN2 phosphorylates eIF2α. This specific phosphorylation event can be detected using an antibody that recognizes only the phosphorylated form of eIF2α. Total eIF2α levels are also measured as a loading control.
Materials:
-
Cultured cells (e.g., MEFs, HeLa)
-
This compound or Halofuginone
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment (transfer system, membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51), Mouse anti-total-eIF2α
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound/halofuginone or a vehicle control for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blot Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with the antibody for total eIF2α to serve as a loading control.
-
Analysis: An increase in the phospho-eIF2α signal relative to the total eIF2α signal indicates activation of the AAR pathway.
Conclusion and Future Directions
This compound and its derivatives, most notably halofuginone, are specific and potent competitive inhibitors of prolyl-tRNA synthetase.[1][3] This mechanism of action, which leads to the accumulation of uncharged tRNAPro and subsequent activation of the GCN2-mediated Amino Acid Response pathway, provides a unified explanation for the broad biological activities of these compounds.[1][2][16] The validation of ProRS as the molecular target of this historic natural product has established it as a compelling target for modern drug development.[7][15] Future research will likely focus on developing next-generation ProRS inhibitors with improved selectivity and pharmacokinetic profiles to treat a range of human diseases, from malaria and cancer to fibrosis and autoimmune disorders.
References
- 1. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Halofuginone — The Multifaceted Molecule [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Amino acid response - Wikipedia [en.wikipedia.org]
- 10. Gcn2 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Towards a model of GCN2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. discovery.researcher.life [discovery.researcher.life]
The Structure-Activity Relationship of Febrifugine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febrifugine (B1672321), a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, and its halogenated derivative, halofuginone (B1684669), have demonstrated significant anti-inflammatory, anti-fibrotic, and anti-protozoal activities.[1] Historically used in traditional Chinese medicine to treat malaria, its clinical utility has been hampered by a narrow therapeutic window and notable side effects.[2] This has driven extensive research into developing novel derivatives with an improved therapeutic index, seeking to separate the desired therapeutic effects from inherent toxicity.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows involved in their development and evaluation.
Core Mechanism of Action: The Amino Acid Response Pathway
The primary therapeutic mechanism of this compound and its derivatives is not through the direct inhibition of common inflammatory kinases but via the activation of the Amino Acid Response (AAR) pathway.[1][3] This metabolic stress pathway is a critical regulator of cellular homeostasis and has profound immunomodulatory effects.[3]
-
Target Identification: this compound and its analogs, like halofuginone (HF), directly bind to and inhibit glutamyl-prolyl-tRNA synthetase (EPRS).[3][4]
-
Competitive Inhibition: This inhibition is competitive with the amino acid proline, effectively blocking the charging of tRNA with proline (tRNApro).[3]
-
AAR Pathway Activation: The subsequent accumulation of uncharged tRNApro mimics a state of cellular proline starvation, which triggers the activation of the AAR pathway.[1][3]
-
Immunomodulation: A key consequence of AAR activation is the potent inhibition of pro-inflammatory Th17 cell differentiation, which is a critical driver in many autoimmune diseases.[3][4] This mechanism underlies the anti-inflammatory and broader therapeutic activities of this class of compounds.[3][5]
Structure-Activity Relationship (SAR) Analysis
The development of potent and less toxic this compound derivatives hinges on understanding the contribution of its three main structural components: the 4-quinazolinone ring, the acetonyl linker, and the 3-hydroxypiperidine (B146073) ring.
A pharmacophore model for antimalarial activity identified five key features: two hydrogen bond acceptors, one positively ionizable group, and two aromatic rings.[6] SAR studies have consistently shown that the 4-quinazolinone ring, the nitrogen atom in the piperidine (B6355638) ring, and the hydroxyl group are essential for antimalarial activity.[6][7]
Modifications to the Quinazolinone Ring
-
Halogenation: The addition of electron-withdrawing groups, particularly halogens like chlorine and bromide at positions C-6 and C-7 of the quinazolinone ring, is a key strategy.[7][8] The well-known derivative halofuginone (7-bromo-6-chloro-febrifugine) demonstrates that this modification can lower cytotoxicity for host cells while maintaining or even enhancing antimalarial efficacy, resulting in a significantly improved therapeutic index.[7][8][9]
-
Other Substitutions: Introducing bulky groups or electron-donating groups (e.g., methoxy) on the aromatic ring can lead to a decrease in activity.[10] Conversely, adding an extra nitrogen atom to the aromatic ring (e.g., creating a pyrido[3,2-d]pyrimidin-4-one moiety) can increase the molecule's oxidation potential, which is hypothesized to reduce the formation of toxic metabolites while retaining potent antimalarial activity.[10]
Modifications to the Piperidine Ring
The 3-hydroxypiperidine moiety is crucial for biological activity.
-
Essential Groups: Both the nitrogen atom and the hydroxyl group of the piperidine ring are considered necessary for antimalarial function.[7]
-
Ring Substitution: Replacing the piperidine ring with other cyclic or acyclic structures has generally resulted in a complete loss of antimalarial activity.[7] Structure-activity relationship studies on anticoccidial activity suggest that a spirocyclic piperidine might be a viable substructure when replacing the traditional side chain.[11]
Modifications to the Acetonyl Linker
The acetonyl group connecting the quinazolinone and piperidine rings appears to be intolerant to modification. Alterations in this linker have consistently led to a significant loss of biological activity.[7]
Quantitative Data Summary
A critical aspect of developing safer this compound analogs is the quantitative assessment of their efficacy versus toxicity. The therapeutic index (TI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (IC50), is a key parameter.[2]
Table 1: In Vitro Antimalarial Activity and Cytotoxicity of this compound Derivatives
| Compound | P. falciparum D6 (Chloroquine-Sensitive) IC50 (ng/mL) | P. falciparum W2 (Chloroquine-Resistant) IC50 (ng/mL) | Cytotoxicity J744 Cells IC50 (ng/mL) | Selectivity Index (J744/W2) | Reference |
| This compound | 0.8 ± 0.1 | 1.1 ± 0.1 | 54 ± 8 | ~49 | [7] |
| Halofuginone | 0.141 ± 0.02 | 0.173 ± 0.03 | 87 ± 15 | ~503 | [7] |
| WR222048 | 0.7 ± 0.2 | 1.1 ± 0.3 | 114 ± 21 | ~104 | [7] |
| WR139672 | 1.2 ± 0.3 | 1.9 ± 0.4 | 145 ± 25 | ~76 | [7] |
| Analogue 5 | 0.44 ± 0.03 | 0.52 ± 0.04 | >1000 | >1923 | [10] |
| Analogue 6 | 0.32 ± 0.02 | 0.39 ± 0.03 | >1000 | >2564 | [10] |
| Analogue 8 | 0.41 ± 0.03 | 0.48 ± 0.03 | >1000 | >2083 | [10] |
| Analogue 9 | 0.29 ± 0.02 | 0.35 ± 0.03 | >1000 | >2857 | [10] |
| Analogue 11 | 0.35 ± 0.02 | 0.42 ± 0.03 | >1000 | >2381 | [10] |
Data compiled from published studies. The selectivity index serves as an in vitro estimate of the therapeutic index.[2][10]
Table 2: In Vivo Antimalarial Efficacy in Rodent Models
| Compound | ED50 (mg/kg) | Minimum Curative Dose (MCD) (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) | Therapeutic Index (MTD/MCD) | Reference |
| This compound | 2.5 | 5.0 | 10 | 2 | [12] |
| Halofuginone | ~0.1 | 0.2 | 1.0 | 5 | [2][7] |
| Analogue 7 | 0.9 | - | 60 | >66 | [12] |
Data based on rodent models of malaria (P. berghei).[2][7][12]
Experimental Protocols
The evaluation of novel this compound derivatives relies on a standardized set of in vitro and in vivo assays to determine efficacy and toxicity.
In Vitro Antimalarial Susceptibility Assay
This assay determines the ability of a compound to inhibit the growth of Plasmodium parasites in culture.
-
Principle: A semiautomated microdilution technique is used to measure the incorporation of a radiolabeled nucleic acid precursor, [3H]hypoxanthine, into the parasite's DNA/RNA as an indicator of growth.[7]
-
Methodology:
-
Parasite Culture: Chloroquine-sensitive (e.g., D6) and chloroquine-resistant (e.g., W2) strains of P. falciparum are cultivated in human erythrocytes in RPMI 1640 medium supplemented with human serum under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[7]
-
Drug Dilution: Test compounds are serially diluted in 96-well microtiter plates.
-
Incubation: Parasitized red blood cells are added to the wells and incubated for 24-48 hours.
-
Radiolabeling: [3H]hypoxanthine is added to each well, and the plates are incubated for another 18-24 hours.
-
Harvesting & Counting: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the drug concentration.[7]
-
In Vitro Cytotoxicity Assay
This assay measures the toxicity of the compounds against mammalian cells to determine selectivity.
-
Principle: The neutral red assay measures the accumulation of the neutral red dye in the lysosomes of viable cells. Damage to the cell membrane or lysosomes decreases the uptake and retention of the dye.
-
Methodology:
-
Cell Culture: Mammalian cell lines (e.g., J744 macrophages, NG108 neuronal cells, or freshly isolated rat hepatocytes) are seeded in 96-well plates and allowed to adhere.[7][10]
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for 24-48 hours.
-
Dye Incubation: The medium is replaced with a medium containing neutral red, and the cells are incubated for approximately 3 hours to allow for dye uptake.
-
Extraction & Measurement: The cells are washed, and the incorporated dye is extracted using a destain solution (e.g., 1% acetic acid in 50% ethanol). The absorbance is measured using a spectrophotometer (e.g., at 540 nm).
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined by comparing the absorbance in treated wells to that of untreated control wells.
-
In Vivo Rodent Malaria 4-Day Suppressive Test
This standard in vivo assay evaluates the efficacy of compounds against an early-stage infection in a mouse model.[12]
-
Principle: The assay measures the ability of a test compound to suppress the growth of parasites in mice during the first four days of infection.
-
Methodology:
-
Animal Model: Swiss albino mice (e.g., BALB/c) are used.[12]
-
Parasite Inoculation: Mice are inoculated intraperitoneally (i.p.) with red blood cells infected with a rodent malaria parasite, typically Plasmodium berghei.[7][12]
-
Drug Administration: Test compounds are administered (e.g., orally or subcutaneously) once daily for four consecutive days, starting on the day of infection.[7] Vehicle and positive control (e.g., chloroquine) groups are included.
-
Parasitemia Measurement: On day 4 or 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
-
Data Analysis: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of suppression. The 50% effective dose (ED50) is then calculated.
-
Conclusion
The journey from the potent but toxic natural product this compound to its safer synthetic analogues represents a significant advancement in the quest for new therapeutics.[12][13] Structure-activity relationship studies have clearly established the critical roles of the quinazolinone and piperidine moieties. The most successful strategy for improving the therapeutic index has been the halogenation of the quinazolinone ring, which reduces host cytotoxicity while maintaining high levels of anti-protozoal activity.[7] Several new analogues have shown over 100-fold less toxicity than this compound in vitro, with some demonstrating excellent in vivo efficacy and tolerability in animal models.[10][14] These promising lead compounds, developed through a rational design approach informed by decades of SAR data, highlight the potential of this compound derivatives as next-generation drugs for malaria and inflammatory diseases.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of this compound analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Comparison of Antimalarial Activity of this compound ...: Ingenta Connect [ingentaconnect.com]
- 9. Antimalarial activities and therapeutic properties of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of this compound derivatives as anticoccidial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Febrifugine: A Renaissance in Cancer Research from Traditional Medicine
An In-depth Technical Guide on the Preclinical Potential of a Renewed Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febrifugine (B1672321), a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its halogenated derivative, halofuginone (B1684669), are emerging from the annals of traditional medicine to the forefront of modern cancer research. Historically recognized for their antimalarial properties, these compounds are now being investigated for their potent anti-proliferative, anti-metastatic, and immunomodulatory effects across a spectrum of cancers.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizes key preclinical data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction: From Ancient Herb to Novel Anticancer Agent
For centuries, Dichroa febrifuga, known in traditional Chinese medicine as Chang Shan, has been used for its therapeutic properties.[1][5] The isolation of its active constituent, this compound, unveiled a potent compound whose clinical utility was initially hampered by side effects.[5][6][7] The synthesis of halofuginone, a more stable and less toxic derivative, has reinvigorated interest in this class of molecules, particularly within oncology.[2][6] Preclinical studies have demonstrated the efficacy of this compound and its analogues in various cancer models, including bladder, prostate, breast, and lung cancer, as well as multiple myeloma.[8][9][10][11][12][13]
Mechanism of Action: A Multi-pronged Attack on Cancer
This compound and its derivatives employ a multifaceted approach to impede cancer progression, primarily by targeting fundamental cellular processes.
Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Response Pathway
The primary molecular target of this compound and halofuginone is glutamyl-prolyl-tRNA synthetase (EPRS).[1][2][3] By competitively inhibiting the prolyl-tRNA synthetase (PRS) activity of EPRS, these compounds mimic a state of proline starvation.[2][3] This leads to an accumulation of uncharged prolyl-tRNA, which in turn activates the General Control Nonderepressible 2 (GCN2) kinase, a key initiator of the Amino Acid Response (AAR) or Integrated Stress Response (ISR) pathway.[14]
Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global reduction in protein synthesis while selectively promoting the translation of stress-responsive genes, such as Activating Transcription Factor 4 (ATF4).[14] Prolonged activation of the AAR pathway can ultimately trigger apoptosis, or programmed cell death.[10][14] This mechanism has been validated in various cancer cell types and is considered a cornerstone of this compound's anticancer activity.[15]
Modulation of the Tumor Microenvironment
Beyond direct cytotoxicity, this compound and its derivatives exert significant influence over the tumor microenvironment.
-
Inhibition of TGF-β Signaling: Halofuginone has been shown to inhibit the signaling pathway of transforming growth factor-β (TGF-β), a key driver of fibrosis and tumor progression.[16][17][18] This is achieved, in part, by inhibiting the phosphorylation of Smad3, a critical downstream effector in the TGF-β pathway.[10][18]
-
Immune Modulation via Th17 Cell Differentiation: Halofuginone selectively inhibits the differentiation of pro-inflammatory T helper 17 (Th17) cells.[19][20][21] Th17 cells are implicated in promoting inflammation and angiogenesis in the tumor microenvironment. By suppressing Th17 cell differentiation, halofuginone can shift the balance towards an anti-tumor immune response. In some contexts, it has been shown to increase the population of regulatory T cells (Tregs), further modulating the immune landscape.[11][22]
Other Anticancer Effects
-
Inhibition of Steroidogenesis: In bladder cancer cells, this compound has been found to inhibit the production of intracellular steroids by downregulating key enzymes in the cholesterol biosynthesis pathway.[8][23] This disrupts cellular processes that are dependent on these steroids for proliferation.
-
Anti-Angiogenic Properties: Halofuginone exhibits anti-angiogenic effects by inhibiting the formation of new blood vessels, which are essential for tumor growth and metastasis.[10][12]
Quantitative Preclinical Data
The following tables summarize the in vitro cytotoxic activity of this compound and halofuginone across various cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound | Bladder Cancer | T24 | 0.02 | [8][23] |
| This compound | Bladder Cancer | SW780 | 0.018 | [8][23] |
| Halofuginone | Prostate Cancer | PC-3 | Strong activity (dose-response curves similar to doxorubicin) | [9] |
| Halofuginone | Prostate Cancer | WPMY-1 (non-malignant) | Active (non-selective) | [9] |
Note: The efficacy of this compound and its derivatives can vary depending on the specific experimental conditions and cell lines used.
Signaling Pathways and Experimental Workflows
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.
Caption: this compound's core mechanism of action.
Caption: Inhibition of the TGF-β signaling pathway.
Caption: Modulation of Th17 cell differentiation.
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
The following protocols provide a framework for the preclinical evaluation of this compound and its derivatives.
In Vitro Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the this compound dilutions to the wells. Include vehicle-treated (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[14][24][25]
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[24][25]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound for the desired time. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in Annexin V binding buffer.[14]
-
Staining: Add Annexin V-fluorophore conjugate and PI to the cell suspension.[14]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.[14]
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional, can improve tumor take rate)
-
This compound formulation for in vivo administration
-
Vehicle control
Procedure:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in sterile PBS or culture medium, potentially mixed with Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells) into the flank of each mouse.[26][27][28][29]
-
Tumor Monitoring: Regularly monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[26]
-
Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to the planned dosing schedule. The control group receives the vehicle.[27]
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. Observe the mice for any signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Clinical Perspective and Future Directions
While the preclinical data for this compound and its derivatives are compelling, clinical translation requires careful consideration. A phase I clinical trial of halofuginone in patients with advanced solid tumors established a recommended phase II dose and identified dose-limiting toxicities, including nausea, vomiting, and fatigue.[10][30][31]
Future research should focus on:
-
Optimizing the Therapeutic Window: The development of novel this compound analogues with an improved safety profile remains a priority.[6]
-
Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, such as chemotherapy or immunotherapy, could enhance therapeutic efficacy.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to this compound treatment will be crucial for successful clinical development.
Conclusion
This compound and its derivatives represent a promising class of anticancer compounds with a unique, multi-targeted mechanism of action. By inhibiting protein synthesis, modulating the tumor microenvironment, and exhibiting anti-angiogenic properties, these agents present a robust strategy for combating cancer. The comprehensive preclinical data and established experimental protocols outlined in this guide provide a solid foundation for further research and development, paving the way for the potential clinical application of this ancient remedy in modern oncology.
References
- 1. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of anticancer function of this compound: Inhibition of cell proliferation, induction of apoptosis and suppression steroid synthesis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Halofuginone Inhibits Osteoclastogenesis and Enhances Osteoblastogenesis by Regulating Th17/Treg Cell Balance in Multiple Myeloma Mice with Bone Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. guidechem.com [guidechem.com]
- 13. Experimental study on the inhibitory effect of Halofuginone on NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New uses of halofuginone to treat cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Halofuginone Inhibits TH17 Cell Differentiation by Activating the Amino Acid Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. benchchem.com [benchchem.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. LLC cells tumor xenograft model [protocols.io]
- 29. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. Phase I and pharmacokinetic study of halofuginone, an oral quinazolinone derivative in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Febrifugine and its Derivatives: A Technical Guide to Therapeutic Applications in Fibrosis and Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Febrifugine (B1672321), a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its synthetic analog, halofuginone (B1684669), have emerged as potent therapeutic candidates for a range of fibrotic and inflammatory disorders. Historically utilized in traditional Chinese medicine for its antimalarial properties, contemporary research has elucidated novel mechanisms of action that extend its utility to diseases characterized by excessive collagen deposition and chronic inflammation. This technical guide provides an in-depth overview of the core mechanisms, quantitative preclinical and clinical data, detailed experimental protocols, and key signaling pathways associated with this compound and its derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this promising class of compounds.
Core Mechanisms of Action
This compound and its derivatives exert their therapeutic effects through two primary, well-documented mechanisms:
-
Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Response (AAR) Pathway: this compound and its analog, halofuginone, are potent inhibitors of glutamyl-prolyl-tRNA synthetase (EPRS).[1][2] This enzyme is crucial for attaching the amino acid proline to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By competitively inhibiting the prolyl-tRNA synthetase active site, these compounds lead to an accumulation of uncharged prolyl-tRNA.[3] This accumulation mimics a state of proline starvation, triggering the Amino Acid Response (AAR) pathway.[2][3] Activation of the AAR pathway has profound immunomodulatory effects, most notably the selective inhibition of pro-inflammatory T helper 17 (Th17) cell differentiation.[4][5] Th17 cells are key drivers in the pathogenesis of numerous autoimmune and inflammatory diseases.[4]
-
Inhibition of the TGF-β/Smad3 Signaling Pathway: Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts, which are the primary producers of extracellular matrix components like collagen.[6] Halofuginone has been shown to inhibit the phosphorylation of Smad3, a key downstream signaling molecule in the TGF-β pathway.[3][6] This inhibition prevents the nuclear translocation of Smad3 and the subsequent transcription of pro-fibrotic genes, including those for type I collagen.[4][7] This mechanism underlies the potent anti-fibrotic effects of this compound derivatives.
Quantitative Data on Therapeutic Efficacy
The following tables summarize the quantitative data from various preclinical studies investigating the anti-inflammatory and anti-fibrotic effects of this compound and its derivatives.
Table 1: Anti-Inflammatory Activity of this compound and Halofuginone
| Model | Compound | Dose | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | This compound | 2 mg/kg/day | Mean peak clinical score reduced from 3.5 to 1.8; CNS infiltrating cells reduced from 8.9x10⁵ to 3.1x10⁵. | [1] |
| Collagen-Induced Arthritis (CIA) | This compound | 1-5 mg/kg/day | Significant reduction in arthritis severity scores. | [1] |
| Concanavalin A-induced Liver Fibrosis | Halofuginone | 10 mg/kg | Significantly lower serum levels of INF-gamma, TNF-alpha, IL-6, and IL-17. | [8] |
| Multiple Myeloma with Bone Lesions | Halofuginone | Not specified | Th17 cell count decreased by 16.7% and Treg cell count increased by 49.6%. | [9] |
Table 2: Anti-Fibrotic Activity of this compound and Halofuginone
| Model | Compound | Dose | Key Findings | Reference |
| Bleomycin-induced Pulmonary Fibrosis | Halofuginone | Intraperitoneal, every other day | Significantly reduced collagen deposition in the lungs. | [10] |
| Dimethylnitrosamine-induced Liver Cirrhosis | Halofuginone | 5 mg/kg in diet | Almost completely prevented the increase in collagen type I gene expression and lowered liver collagen content. | [11] |
| Thioacetamide-induced Liver Fibrosis | Halofuginone | Oral | Prevented activation of hepatic stellate cells and reduced collagen levels. Caused almost complete resolution of established fibrosis. | [12] |
| Chronic Schistosomal Liver Fibrosis | Halofuginone | Not specified | Reduced granuloma size, hydroxyproline (B1673980), and total collagen content in the liver. | [13] |
| In vitro Chondrocyte Culture | Halofuginone | Low-dose | Inhibited the synthesis of type I collagen without affecting type II collagen. | [4] |
| Duchenne Muscular Dystrophy (mdx mice) | (+)-halofuginone | Not specified | Significant reduction in collagen content and degenerative areas in the diaphragm. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents
This model is widely used to study the pathogenesis of liver fibrosis and to evaluate the efficacy of anti-fibrotic agents.[14][15][16]
-
Animals: Male Wistar rats or C57BL/6J mice are commonly used.
-
Induction of Fibrosis:
-
This compound/Halofuginone Administration:
-
Assessment of Fibrosis:
-
Histology: Sacrifice animals at the end of the study period and collect liver tissue. Fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's Trichrome or Sirius Red to visualize and quantify collagen deposition.[18][19][20]
-
Biochemical Analysis: Measure liver hydroxyproline content as an indicator of total collagen.[9][13] Analyze serum levels of liver enzymes (ALT, AST) to assess liver damage.[17]
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-fibrotic genes such as COL1A1, ACTA2 (α-SMA), and TIMP1 in liver tissue homogenates.[9][11]
-
In Vitro Model: TGF-β1-Induced Fibroblast-to-Myofibroblast Differentiation
This assay is a fundamental tool for studying the cellular mechanisms of fibrosis and for screening anti-fibrotic compounds.[21][22][23]
-
Cell Culture:
-
Use primary human lung fibroblasts (HLFs) or other relevant fibroblast cell lines (e.g., NIH/3T3).
-
Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
-
Induction of Myofibroblast Differentiation:
-
This compound/Halofuginone Treatment:
-
Pre-treat the cells with various concentrations of this compound or halofuginone for 1-2 hours before adding TGF-β1.
-
-
Assessment of Differentiation:
-
Immunofluorescence: Fix the cells and stain for α-smooth muscle actin (α-SMA), a key marker of myofibroblasts. Use a fluorescently labeled secondary antibody and visualize using fluorescence microscopy. DAPI can be used to counterstain nuclei.[21]
-
Western Blot: Lyse the cells and perform Western blot analysis to quantify the protein levels of α-SMA and collagen type I.
-
qRT-PCR: Extract RNA and perform qRT-PCR to measure the mRNA levels of ACTA2 and COL1A1.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Signaling Pathways
Experimental Workflow
Conclusion
This compound and its derivatives represent a compelling class of therapeutic agents with a dual mechanism of action that addresses both the inflammatory and fibrotic components of various complex diseases. The robust preclinical data, supported by detailed experimental protocols, provide a strong foundation for further investigation and clinical development. The unique ability of these compounds to modulate the AAR pathway and inhibit TGF-β signaling positions them as promising candidates for treating a wide range of debilitating conditions, including idiopathic pulmonary fibrosis, liver fibrosis, scleroderma, and rheumatoid arthritis. This technical guide serves as a foundational resource to aid researchers and drug developers in advancing the study and application of this compound and its analogs towards novel therapeutic interventions.
References
- 1. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low-dose halofuginone inhibits the synthesis of type I collagen without influencing type II collagen in the extracellular matrix of chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. newcellsbiotech.co.uk [newcellsbiotech.co.uk]
- 9. Halofuginone, a collagen type I inhibitor improves liver regeneration in cirrhotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction in pulmonary fibrosis in vivo by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Halofuginone, a specific inhibitor of collagen type I synthesis, prevents dimethylnitrosamine-induced liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Halofuginone to prevent and treat thioacetamide-induced liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. researchgate.net [researchgate.net]
- 15. Carbon tetrachloride (CCl₄)-induced liver fibrosis model and intervention [bio-protocol.org]
- 16. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 17. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchhub.com [researchhub.com]
- 19. QuPath Stain Quantification of Whole Tissue by Percent Area [protocols.io]
- 20. benchchem.com [benchchem.com]
- 21. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 22. Frontiers | Transforming Growth Factor-Beta1 and Human Gingival Fibroblast-to-Myofibroblast Differentiation: Molecular and Morphological Modifications [frontiersin.org]
- 23. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
Febrifugine's Potent Challenge to Chloroquine-Resistant Malaria: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the antimalarial agent febrifugine (B1672321) and its derivatives, with a specific focus on their efficacy against chloroquine-resistant strains of Plasmodium falciparum. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's mechanism of action, quantitative efficacy data, and detailed experimental protocols.
This compound, a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, has a long history in traditional Chinese medicine for treating malaria-associated fevers.[1] While its clinical use has been hampered by side effects, its potent antimalarial activity, particularly against drug-resistant parasites, has spurred significant research into the development of safer and more effective analogues.[2][3] This guide synthesizes current knowledge to provide a clear and actionable resource for the scientific community.
Core Mechanism of Action: A Unique Target
This compound and its well-studied synthetic analog, halofuginone, exhibit a distinct mechanism of action that circumvents the resistance pathways developed by chloroquine-resistant malaria parasites.[4] The primary molecular target is the cytoplasmic prolyl-tRNA synthetase (PfcPRS), an essential enzyme for protein synthesis in the parasite.[4][5][6] By inhibiting PfcPRS, this compound mimics proline starvation, which in turn activates the amino acid starvation response (AAR) pathway, ultimately leading to the cessation of parasite proliferation.[5][7] This mechanism is fundamentally different from that of chloroquine, which targets heme detoxification in the parasite's food vacuole.[8] This distinction is the basis for this compound's efficacy against chloroquine-resistant strains.[4]
Methodology:
-
Parasite Culture: P. falciparum strains (both chloroquine-sensitive and -resistant) are maintained in continuous in vitro culture in human erythrocytes using RPMI 1640 medium. [1]2. Drug Preparation: Test compounds are serially diluted in an appropriate solvent and plated in 96-well microtiter plates.
-
Assay Initiation: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit and added to the drug-containing plates.
-
Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. [9]5. Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasite DNA.
-
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.
In Vivo Antimalarial Efficacy Test (Mouse Model)
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of Prolyl-tRNA Synthetase-Halofuginone Complex Provides Basis for Development of Drugs against Malaria and Toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Febrifugine Extraction from Dichroa febrifuga Roots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction, purification, and analysis of febrifugine (B1672321) from the roots of Dichroa febrifuga, a plant long used in traditional Chinese medicine for its antimalarial properties. This compound, a quinazolinone alkaloid, and its isomer, isothis compound (B1241856), are the primary bioactive compounds responsible for these effects.[1][2] This document outlines a conventional solvent extraction method coupled with column chromatography for purification, a preparative countercurrent chromatography method for the separation of this compound and isothis compound, and prospective protocols for modern extraction techniques.
Quantitative Data Summary
The following table summarizes the yields of this compound and related extracts obtained through different methodologies, allowing for a structured comparison of their efficiencies.
| Extraction Method | Starting Material | Intermediate Yield | Final Yield | Purity | Reference |
| Conventional Solvent Extraction with Column Chromatography | 5 kg dried D. febrifuga roots | ~153 g crude methanol (B129727) extract; 12 g total alkaloids | Not specified for pure this compound | >99% (for isolated this compound) | [1][2] |
| Preparative Countercurrent Chromatography | 50 mg total alkaloids from D. febrifuga roots | Not Applicable | 12 mg this compound; 9 mg isothis compound | >98.0% | [1][3] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction and Purification by Column Chromatography
This protocol details a traditional and widely used method for the extraction and purification of this compound.
1. Materials and Reagents:
-
Dried roots of Dichroa febrifuga
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 0.1 M
-
Chloroform (B151607) (CHCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Silica (B1680970) gel 60 (70-230 mesh)
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Glass chromatography column
2. Extraction:
-
Grind 5 kg of dried D. febrifuga roots into a coarse powder.[2]
-
Macerate the ground roots in 14 liters of methanol at room temperature for one week.[1][2]
-
Filter the mixture to separate the methanol extract from the plant material.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude methanol extract (approximately 153 g).[1][2]
3. Acid-Base Partitioning for Alkaloid Isolation:
-
Suspend the crude methanol extract in 130 ml of 0.1 M HCl.[1][2]
-
Partition the HCl suspension with 400 ml of chloroform three times to remove neutral and acidic impurities.[1][2]
-
Collect the aqueous HCl portion.
-
Adjust the pH of the aqueous HCl portion to 9.5 with NaOH.[1]
-
Extract the alkaloids from the basified aqueous solution with chloroform.
-
Evaporate the chloroform to obtain the total alkaloid portion (approximately 12 g).[1]
4. Purification by Silica Gel Column Chromatography:
-
Prepare a silica gel 60 column.
-
Dissolve the total alkaloid portion in a minimal amount of the initial mobile phase.
-
Load the dissolved sample onto the silica gel column.[1]
-
Elute the column with a chloroform-methanol solvent system, starting with a ratio of 6:1 (CHCl₃:MeOH) and progressing to 4:1 (CHCl₃:MeOH).[1]
-
Collect fractions and monitor for the presence of this compound using TLC.[1]
-
Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.[1]
Caption: Conventional Extraction and Purification Workflow.
Protocol 2: Preparative Countercurrent Chromatography (CCC) Separation
This protocol is suitable for the separation of this compound and its isomer, isothis compound, from a total alkaloid extract.
1. Materials and Reagents:
-
Total alkaloid extract from Dichroa febrifuga
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
High-Performance Liquid Chromatography (HPLC) system for monitoring fractions
-
Preparative Countercurrent Chromatography (CCC) instrument
2. Solvent System Preparation:
-
Prepare a biphasic solvent system composed of chloroform, methanol, and water in a 2:1:1 (v/v/v) ratio.[1][3]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.[1][3]
-
Degas both the upper (aqueous) and lower (organic) phases before use.[1]
3. Countercurrent Chromatography Separation:
-
Fill the CCC column with the stationary phase (the upper aqueous phase).[1]
-
Pump the mobile phase (the lower organic phase) through the column at a suitable flow rate until hydrodynamic equilibrium is reached.[1]
-
Dissolve 50 mg of the total alkaloid extract in a small volume of the biphasic solvent mixture.[1][3]
-
Inject the sample into the CCC system.[1]
-
Continue pumping the mobile phase and collect fractions at regular intervals.
-
Monitor the fractions using HPLC to identify those containing pure this compound and isothis compound.[1]
4. Isolation of Pure Compounds:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain pure this compound (approximately 12 mg).[3]
-
Combine the fractions containing pure isothis compound.
-
Evaporate the solvent to obtain pure isothis compound (approximately 9 mg).[3]
Caption: Countercurrent Chromatography Separation Workflow.
Protocol 3: Quantitative Analysis by HPLC
This protocol provides a method for the quantitative determination of this compound and isothis compound in Dichroa febrifuga root extracts.
1. Materials and Reagents:
-
Acetonitrile (ACN)
-
Glacial acetic acid
-
This compound and isothis compound standards
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile, water, glacial acetic acid, and triethylamine (9:91:0.3:0.745, v/v/v/v)[4][5]
3. Sample Preparation:
-
Accurately weigh and dissolve the extract or purified sample in the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
4. Linearity and Recovery:
-
A good linearity for the this compound and isothis compound mixture was reported in the range of 0.021-2.18 µg.[4][5]
-
The method recovery was between 95.16% and 103.97%, with an RSD of 3.28%.[4][5]
Prospective Protocols for Modern Extraction Techniques
The following protocols are hypothetical and based on general principles of ultrasound-assisted and microwave-assisted extraction. They are intended as a starting point for research and development, as specific applications to Dichroa febrifuga for this compound extraction are not yet established in the reviewed literature.
Prospective Protocol 4: Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, potentially reducing extraction time and solvent consumption.
1. Materials and Reagents:
-
Ground Dichroa febrifuga roots
-
Ethanol (B145695) (e.g., 40-70%)
-
Ultrasonic bath or probe sonicator
2. Proposed Extraction Parameters:
-
Solvent: 44% ethanol (as an initial suggestion based on other plant extractions)[6]
-
Liquid-to-Solid Ratio: 38:1 (mL/g)[6]
-
Extraction Temperature: 60 °C[6]
-
Extraction Time: 20 minutes[6]
-
Ultrasound Power: 200 W[6]
3. Proposed Procedure:
-
Combine the ground root powder and solvent in a flask.
-
Place the flask in an ultrasonic bath or insert an ultrasonic probe.
-
Apply ultrasound under the specified conditions.
-
Filter the extract and proceed with purification steps as outlined in Protocol 1.
Prospective Protocol 5: Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.
1. Materials and Reagents:
-
Ground Dichroa febrifuga roots
-
Ethanol (e.g., 70-80%)
-
Microwave extraction system
2. Proposed Extraction Parameters:
-
Solvent: 70% ethanol (as a starting point)
-
Sample-to-Solvent Ratio: 1:20 (g/mL)
-
Microwave Power: 500-1000 W
-
Extraction Time: 1-5 minutes
3. Proposed Procedure:
-
Place the ground root powder and solvent in a microwave-safe extraction vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Apply microwave irradiation under the specified conditions.
-
Allow the vessel to cool before filtering the extract.
-
Proceed with purification as described in Protocol 1.
These prospective protocols for UAE and MAE will require optimization of parameters such as solvent composition, temperature, time, and power to achieve efficient this compound extraction from Dichroa febrifuga roots.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative separation of two isomeric antimalaria alkaloids this compound and isothis compound from Dichroa febrifuga roots by countercurrent chromatography [pubmed.ncbi.nlm.nih.gov]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-Assisted Extraction of Mangiferin from Mango (Mangifera indica L.) Leaves Using Response Surface Methodology [mdpi.com]
Quantitative Structure-Activity Relationship (QSAR) Modeling of Febrifugine Analogs: Application Notes and Protocols for Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Quantitative Structure-Activity Relationship (QSAR) modeling of febrifugine (B1672321) analogs as potential antimalarial agents. This compound, a natural alkaloid isolated from the plant Dichroa febrifuga, exhibits potent antimalarial activity but is hampered by significant side effects, including hepatotoxicity.[1][2][3] The development of this compound analogs aims to mitigate this toxicity while retaining or enhancing efficacy against Plasmodium falciparum, the deadliest malaria parasite.[1][4] QSAR modeling is a crucial computational tool in this endeavor, enabling the prediction of biological activity from chemical structure and guiding the design of more effective and safer drug candidates.[4][5]
Introduction to QSAR Modeling for this compound Analogs
The primary goal of QSAR modeling for this compound analogs is to establish a mathematical relationship between the physicochemical properties of the compounds and their antimalarial activity.[3][6] This relationship is then used to predict the activity of novel, untested analogs, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. Key structural features of this compound that are critical for its antimalarial activity include the 4-quinazolinone ring, the 1'' nitrogen atom, and the 3'' hydroxyl group.[4] Modifications to other parts of the molecule are explored to reduce toxicity.
Various QSAR approaches have been successfully applied to this compound analogs, including:
-
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for biological activity. For this compound analogs, a five-point pharmacophore model has been developed, consisting of two hydrogen bond acceptors, one positively ionizable group, and two aromatic rings.[4][5]
-
3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D steric and electrostatic fields of molecules with their biological activities.[4][7][8][9] These models provide detailed insights into the structural requirements for optimal interaction with the biological target.
Data Presentation: Antimalarial Activity and Cytotoxicity of this compound Analogs
The following tables summarize the in vitro antimalarial activity (IC50) against Plasmodium falciparum and the cytotoxicity (CC50) against various mammalian cell lines for a selection of this compound analogs. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound.
Table 1: In Vitro Antimalarial Activity of this compound Analogs against P. falciparum
| Compound | Modification | IC50 (nM) vs. D6 Strain (Chloroquine-sensitive) | IC50 (nM) vs. W2 Strain (Chloroquine-resistant) | Reference |
| This compound | - | 1.6 | 1.9 | [7] |
| Analog 5 | N at position 5 of quinazolinone | Comparable to this compound | Comparable to this compound | [7] |
| Analog 6 | N at position 6 of quinazolinone | Comparable to this compound | Comparable to this compound | [7] |
| Analog 8 | F at C-5 of quinazolinone | Comparable to this compound | Comparable to this compound | [7] |
| Analog 9 | Difluoro at C-5 and C-6 | Superior to this compound | Superior to this compound | [7] |
| Analog 11 | Trifluoromethyl at C-5 | Superior to this compound | Superior to this compound | [7] |
| Halofuginone | 7-bromo-6-chloro substitution | 0.141 ng/mL | - | [10] |
Table 2: In Vitro Cytotoxicity and Selectivity Index of this compound Analogs
| Compound | CC50 (µM) vs. Rat Hepatocytes | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | 169 | ~105 | [7] |
| Analog 5 | >10,000 | >6250 | [7] |
| Analog 6 | >10,000 | >6250 | [7] |
| Analog 8 | >10,000 | >6250 | [7] |
| Analog 9 | >10,000 | >6250 | [7] |
| Analog 11 | >10,000 | >6250 | [7] |
| Halofuginone | - | >100 (vs. J744 cells) | [10] |
Experimental Protocols
In Vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation Method)
This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.
Materials:
-
P. falciparum culture (e.g., D6 or W2 strains)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.225% NaHCO₃, 50 mg/L hypoxanthine, and 10% human serum or 0.5% Albumax II)
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and scintillation counter
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in complete culture medium at 37°C in the specified gas mixture.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium.
-
Assay Setup:
-
Add 100 µL of the drug dilutions to the wells of a 96-well plate.
-
Add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Include drug-free wells as negative controls and wells with known antimalarials (e.g., chloroquine) as positive controls.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in the gas mixture.
-
Radiolabeling: Add 0.5 µCi of [³H]-hypoxanthine in 50 µL of medium to each well.
-
Second Incubation: Incubate the plates for an additional 24 hours.
-
Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [³H]-hypoxanthine uptake against the log of the drug concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Mammalian cell line (e.g., HepG2, J744)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-treated and untreated wells as controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 values from the dose-response curves.
Mandatory Visualizations
QSAR Modeling Workflow
Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.
Experimental Workflow for In Vitro Screening
Caption: Workflow for in vitro antimalarial and cytotoxicity screening of this compound analogs.
Signaling Pathway of this compound Action
This compound and its analogs exert their therapeutic effects by inhibiting prolyl-tRNA synthetase (EPRS), a crucial enzyme in protein synthesis.[2] This inhibition leads to an accumulation of uncharged prolyl-tRNA, which activates the Amino Acid Response (AAR) pathway.[2][12] The AAR pathway is a cellular stress response that helps cells cope with amino acid deprivation.
Caption: The Amino Acid Response (AAR) signaling pathway activated by this compound analogs.
References
- 1. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of this compound analogues as potent antimalarial agent | Kulturhuse & Biblioteker Aabenraa [aabenraabib.dk]
- 2. pnas.org [pnas.org]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of this compound analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of this compound analogues as potent antimalarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irma-international.org [irma-international.org]
- 7. atlantis-press.com [atlantis-press.com]
- 8. CoMFA and CoMSIA 3D-QSAR analysis of diaryloxy-methano-phenanthrene derivatives as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CoMFA CoMFA Comparative Molecular Field Analysis) | PPTX [slideshare.net]
- 10. Antimalarial activities and therapeutic properties of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Aminoacyl-tRNA synthetase inhibition activates a pathway that branches from the canonical amino acid response in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Febrifugine Derivatives to Mitigate Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine (B1672321), a quinazolinone alkaloid originally isolated from the Chinese herb Chang Shan (Dichroa febrifuga), has demonstrated potent antimalarial activity against various Plasmodium falciparum strains, including those resistant to chloroquine.[1][2] However, the clinical utility of this compound has been significantly hampered by its notable toxicity, particularly hepatotoxicity.[1][3] This has prompted extensive research into the synthesis of novel this compound derivatives with the aim of reducing toxicity while preserving or enhancing antimalarial efficacy.
The primary mechanism of this compound-induced toxicity is believed to involve metabolic activation by cytochrome P450 enzymes, leading to the formation of a reactive arene oxide intermediate.[1][3] This electrophilic metabolite can then form covalent adducts with cellular macromolecules, causing cellular damage and necrosis.[1][3] Strategies to mitigate this toxicity have focused on chemical modifications to the this compound scaffold that either prevent the formation of this reactive intermediate or alter the molecule's metabolic profile. These approaches include the introduction of electron-withdrawing groups to the quinazolinone ring and other structural alterations.[1][3]
These application notes provide detailed protocols for the synthesis of a novel, less-toxic this compound derivative, as well as for the in vitro and in vivo evaluation of its antimalarial activity and toxicity.
Data Presentation: In Vitro Activity and Toxicity of this compound Derivatives
The following table summarizes the in vitro antimalarial activity and cytotoxicity of this compound and several of its derivatives, highlighting the improved therapeutic index achieved through chemical modification.
| Compound | P. falciparum (D6) IC50 (nM)[1] | P. falciparum (W2) IC50 (nM)[1] | Rat Hepatocytes CC50 (nM)[1] | Selectivity Index (SI = CC50/IC50 for W2) |
| This compound | 2.1 | 1.8 | 80 | 44.4 |
| Derivative 1 (5-fluoro) | 2.5 | 2.2 | >10,000 | >4545 |
| Derivative 2 (5,6-difluoro) | 1.5 | 1.2 | >10,000 | >8333 |
| Derivative 3 (5-trifluoromethyl) | 1.2 | 1.0 | >10,000 | >10000 |
| Derivative 4 (6-nitro) | 3.5 | 3.1 | >10,000 | >3225 |
| Halofuginone | Varies | Varies | Varies | Varies |
Note: IC50 (50% inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of host cells. A higher selectivity index indicates a more favorable safety profile.[4]
Experimental Protocols
Protocol 1: Synthesis of a Novel 5,6-difluoro this compound Derivative
This protocol describes a representative synthesis of a this compound derivative with reduced toxicity. The synthesis of halofuginone, a well-known derivative, involves a multi-step process that can be adapted for other analogues.[5][6]
Materials and Reagents:
-
m-Chlorotoluene
-
Chloroacetone
-
1,3-Dichloroacetone
-
Diethyl carbonate
-
Anhydrous ethanol
-
Sulfuric acid
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Other necessary reagents and solvents for multi-step organic synthesis
Procedure:
-
Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one: This intermediate is prepared from m-chlorotoluene through a conventional multi-step process.[5]
-
Introduction of the Chloroacetone Moiety: Chloroacetone is creatively introduced in a two-step process to the quinazolinone core.[5]
-
Four-Step Reaction Sequence: The final product is obtained from 7-bromo-6-chloro-3-(3-cholroacetonyl) quinazolin-4(3H)-one through a sequence of condensation, cyclization, deprotection, and isomerization.[5] The specific fluorinated precursors would be used in this synthetic scheme to yield the desired 5,6-difluoro derivative.
For a detailed, scalable total synthesis of halofuginone, which can be adapted for other derivatives, refer to Xu et al. (2019).[6]
Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)
This protocol is adapted from established methodologies for determining the in vitro susceptibility of P. falciparum.[2]
Materials and Reagents:
-
Plasmodium falciparum culture (chloroquine-sensitive, e.g., 3D7, D6; and chloroquine-resistant, e.g., K1, W2, Dd2 strains)
-
Human erythrocytes
-
Complete parasite culture medium (e.g., RPMI 1640 supplemented with human serum and hypoxanthine)
-
This compound derivatives (dissolved in DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
96-well flat-bottom microplates
-
Standard laboratory equipment for cell culture
Procedure:
-
Parasite Culture: Synchronize the P. falciparum culture to the ring stage. Adjust the parasitemia to 0.5-1% and the hematocrit to 1-2% with fresh human erythrocytes and complete culture medium.[2]
-
Compound Dilution: Prepare serial dilutions of the this compound derivatives in the culture medium.
-
Plate Seeding: Dispense the prepared parasite culture into the 96-well plates containing the serially diluted compounds. Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).[2]
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. The fluorescence intensity is directly proportional to the number of viable parasites. Calculate the IC50 values using a suitable software.[2]
Protocol 3: In Vitro Cytotoxicity Assay (Neutral Red Assay in Rat Hepatocytes)
This protocol is based on the method described by Fontaine et al. for assessing cytotoxicity in freshly isolated rat hepatocytes.[1]
Materials and Reagents:
-
Freshly isolated rat hepatocytes
-
Appropriate cell culture medium
-
This compound derivatives (dissolved in a suitable solvent)
-
Neutral Red solution
-
96-well plates
-
Standard laboratory equipment for cell culture
Procedure:
-
Cell Seeding: Seed the freshly isolated rat hepatocytes in 96-well plates at an appropriate density and allow them to attach.
-
Compound Treatment: Expose the cells to various concentrations of the this compound derivatives for a specified period (e.g., 24 hours).
-
Neutral Red Staining: After treatment, incubate the cells with a medium containing Neutral Red. This dye is taken up and accumulates in the lysosomes of viable cells.
-
Extraction: After incubation, wash the cells and extract the dye from the lysosomes using a suitable solvent.
-
Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader.
-
Data Analysis: The amount of absorbed dye is proportional to the number of viable cells. Calculate the CC50 values.
Protocol 4: In Vivo Efficacy and Toxicity Assessment (Rodent Malaria 4-Day Suppressive Test)
This standard in vivo assay is used to evaluate the efficacy and toxicity of antimalarial compounds against early-stage infection.[3]
Animal Model:
-
Swiss albino mice (e.g., NMRI or BALB/c strains), typically females weighing 20-25g.[3]
Procedure:
-
Parasite Inoculation: Inoculate mice intraperitoneally (i.p.) with Plasmodium berghei-infected red blood cells.[3]
-
Drug Administration: Administer the test compounds (this compound and its derivatives) orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days, starting on the day of infection.[3]
-
Monitoring: Monitor the mice daily for signs of toxicity (e.g., weight loss, diarrhea, gastrointestinal hemorrhage).[7]
-
Parasitemia Measurement: On day 4 post-infection, collect blood smears from the tail vein, stain with Giemsa, and determine the percentage of infected red blood cells by microscopy.
-
Data Analysis: Calculate the 50% effective dose (ED50), which is the dose that produces a 50% reduction in parasitemia. The maximum tolerated dose (MTD) is also determined. The therapeutic index is calculated as MTD/ED50.[3]
Visualizations
Caption: A generalized workflow for the synthesis of novel this compound derivatives.
Caption: Proposed metabolic activation pathway of this compound leading to hepatotoxicity.
Caption: A generalized workflow for the evaluation of novel this compound derivatives.
References
- 1. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.asm.org [journals.asm.org]
In Vivo Rodent Models for Testing Febrifugine Toxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for testing the in vivo toxicity of febrifugine (B1672321) in rodent models. This compound, a quinazolinone alkaloid with potent antimalarial properties, is limited in its clinical application due to significant toxicity, primarily hepatotoxicity.[1] These guidelines are intended to assist in the preclinical safety assessment of this compound and its analogues.
Overview of this compound Toxicity in Rodents
The primary organ targeted by this compound toxicity in rodents is the liver.[1] High doses can also lead to gastrointestinal issues such as diarrhea and hemorrhage.[2] While specific studies on this compound-induced kidney damage are limited, research on other quinazolinone compounds has indicated the potential for nephrotoxicity, particularly during embryonic development in mice.
Key Toxicity Endpoints:
-
Hepatotoxicity: Elevated liver enzymes (ALT, AST), histopathological changes (necrosis, inflammation).
-
Gastrointestinal Toxicity: Diarrhea, gastrointestinal hemorrhage.[2]
-
General Toxicity: Mortality, weight loss, changes in behavior and appearance.
Quantitative Toxicity Data
Table 1: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | Metric | Value (mg/kg) | Observations |
| Rat (Sprague-Dawley) | Oral | MTD | 10 | Maximum Tolerated Dose.[1] |
| Mouse | Subcutaneous | Toxic Dose | 5 | Administration of 5 mg/kg was toxic to mice.[2] |
Table 2: Comparative Toxicity of this compound Analogues in Mice
| Compound | Metric | Value (mg/kg) | Comparison to this compound |
| Halofuginone | Lethal Dose | ≥ 5 | Similar acute toxicity profile. |
| WR222048 | Lethal Dose | ~10 | |
| Various Analogues | Cytotoxicity | Reported to be over 100 times less toxic. |
Experimental Protocols
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
This protocol is designed to assess the acute toxic effects of a single oral dose of this compound and to determine its acute toxicity profile.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Healthy, young adult rodents (rats or mice), typically females.
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.
-
Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) before administration of the test substance. Water should be available ad libitum.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.
-
Dose Administration: Administer a single dose of this compound via oral gavage. The volume should not exceed 10 mL/kg for rodents. A vehicle control group should be included.
-
Observation: Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days. Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: Record the body weight of each animal before dosing and then weekly until termination of the study.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Analyze mortality, clinical signs, and body weight data to determine the toxicity profile of this compound.
Assessment of Hepatotoxicity
Procedure:
-
Animal Dosing: Administer this compound to rodents at various dose levels for a predetermined period (e.g., 7, 14, or 28 days). Include a vehicle control group.
-
Blood Collection: At the end of the treatment period, collect blood samples via cardiac puncture or other appropriate methods for serum biochemistry analysis.
-
Serum Biochemistry: Analyze serum for liver function markers, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology: Euthanize the animals and collect liver tissues. Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: Examine the stained liver sections for histopathological changes such as necrosis, inflammation, fatty change, and fibrosis.
Rodent Malaria 4-Day Suppressive Test (for Efficacy and Concurrent Toxicity Observation)
This standard in vivo assay evaluates the efficacy of antimalarial compounds and can be adapted to monitor for signs of toxicity.
Materials:
-
This compound or its analogues
-
Plasmodium berghei infected red blood cells
-
Swiss albino mice (e.g., NMRI or BALB/c strains)
-
Standard laboratory animal housing and diet
Procedure:
-
Parasite Inoculation: Inoculate mice intraperitoneally (i.p.) with P. berghei-infected red blood cells.
-
Drug Administration: Administer the test compounds orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days, starting on the day of infection. Include vehicle control and positive control (e.g., chloroquine) groups.
-
Toxicity Observation: Throughout the 4-day treatment period and for a subsequent observation period, monitor the animals for any signs of toxicity as described in the acute toxicity protocol.
-
Parasitemia Determination: On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse, stain with Giemsa, and examine microscopically to determine the percentage of parasitized red blood cells.
-
Efficacy and Toxicity Assessment: Calculate the percentage of parasite growth inhibition to determine efficacy. Concurrently, document all observed signs of toxicity at each dose level.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of this compound-Induced Hepatotoxicity
This compound's hepatotoxicity is primarily attributed to its metabolic activation by cytochrome P450 enzymes in the liver. This process generates a reactive arene oxide intermediate that can covalently bind to cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte injury and necrosis. The c-Jun N-terminal kinase (JNK) pathway is implicated in the cellular stress response leading to apoptosis.
Caption: Proposed metabolic pathway of this compound-induced hepatotoxicity.
This compound's On-Target Effect via the Amino Acid Response (AAR) Pathway
This compound and its analogues inhibit prolyl-tRNA synthetase (PRS), leading to an accumulation of uncharged prolyl-tRNA. This triggers the Amino Acid Response (AAR) pathway, a cellular stress response that can also contribute to toxicity at high concentrations or with prolonged exposure.
Caption: On-target mechanism of this compound via the AAR pathway.
General Workflow for In Vivo Toxicity Testing
The following diagram outlines a typical workflow for the in vivo assessment of this compound toxicity in rodent models.
Caption: A generalized workflow for in vivo toxicity testing.
References
Application Notes and Protocols for High-Throughput Screening of Febrifugine-Based Antimalarials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of febrifugine-based compound libraries to identify novel and potent antimalarial drug candidates. This compound (B1672321), a natural product isolated from the plant Dichroa febrifuga, and its analogs have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] This document outlines the rationale, key experimental protocols, data presentation standards, and visual workflows to facilitate the discovery of next-generation antimalarials.
Introduction
This compound is a quinazolinone alkaloid that has been used in traditional Chinese medicine for centuries to treat malaria-like symptoms.[1][2] Its potent antimalarial activity has spurred interest in developing synthetic analogs with improved therapeutic profiles, as the clinical use of this compound itself has been limited by side effects such as nausea and vomiting.[1][2] The primary molecular target of this compound and its derivatives is the prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis in the malaria parasite.[1] By inhibiting ProRS, these compounds lead to an accumulation of uncharged prolyl-tRNA, triggering an amino acid starvation response that is lethal to the parasite.[1]
High-throughput screening provides a robust platform to systematically evaluate large libraries of this compound-based compounds for their antimalarial efficacy and selectivity. The following protocols and guidelines are designed to streamline this process.
Data Presentation: In Vitro Activity of this compound and Analogs
The following tables summarize the 50% inhibitory concentrations (IC50) of selected this compound analogs against various Plasmodium strains and mammalian cell lines, offering a comparative view of their potency and selectivity.
Table 1: Antimalarial Activity of this compound Analogs against P. falciparum
| Compound | P. falciparum Strain (Chloroquine Sensitivity) | IC50 (ng/mL) | Reference |
| This compound | - | - | [2] |
| Halofuginone | - | - | [2] |
| WR222048 | W2 (Resistant) | < 5 | [2] |
| WR139672 | W2 (Resistant) | < 5 | [2] |
| WR092103 | W2 (Resistant) | < 5 | [2] |
| WR221232 | W2 (Resistant) | 10-30 | [2] |
| WR140085 | W2 (Resistant) | 10-30 | [2] |
| WR090212 | W2 (Resistant) | 10-30 | [2] |
| WR146115 | W2 (Resistant) | 10-30 | [2] |
| WR059421 | W2 (Resistant) | 10-30 | [2] |
| WR088442 | W2 (Resistant) | ~200 | [2] |
| This compound Analog 5 | D6 (Sensitive) & W2 (Resistant) | Comparable to this compound | [3] |
| This compound Analog 6 | D6 (Sensitive) & W2 (Resistant) | Comparable to this compound | [3] |
| This compound Analog 8 | D6 (Sensitive) & W2 (Resistant) | Comparable to this compound | [3] |
| This compound Analog 9 | D6 (Sensitive) & W2 (Resistant) | Superior to this compound | [3] |
| This compound Analog 11 | D6 (Sensitive) & W2 (Resistant) | Superior to this compound | [3] |
Table 2: Cytotoxicity and Selectivity Index of this compound Analogs
| Compound | Cell Line | IC50 (ng/mL) | Selectivity Index (SI) | Reference |
| This compound | Macrophages (J744) | 50-100 | - | [1] |
| Halofuginone | Neuronal (NG108) | >141 | >1000 | [4] |
| Halofuginone | Macrophages (J774) | - | 21-1232 | [2] |
| WR139672 | Neuronal (NG108) | >450 | >1000 | [4] |
| WR222048 | Neuronal (NG108) | >230 | >1000 | [4] |
| Various Analogs | Neuronal (NG108) | - | 120-2346 | [2] |
| Various Analogs | Macrophages (J774) | - | 21-1232 | [2] |
Experimental Protocols
A typical HTS campaign for this compound-based antimalarials follows a screening cascade designed to efficiently identify potent and selective compounds.
Primary Screen: Whole-Organism P. falciparum Growth Inhibition Assay (SYBR Green I-based)
Objective: To identify compounds that inhibit the growth of intraerythrocytic P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or W2 strain) synchronized to the ring stage.
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
-
This compound-based compound library dissolved in DMSO.
-
384-well black, clear-bottom microplates.
-
SYBR Green I fluorescent DNA stain.
-
Lysis buffer containing saponin.
-
Fluorescence plate reader.
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense test compounds and controls into the 384-well plates. Include a known antimalarial (e.g., chloroquine (B1663885) or artemisinin) as a positive control and DMSO as a negative control.
-
Parasite Culture Preparation: Prepare a synchronized ring-stage P. falciparum culture at 0.5% parasitemia and 2% hematocrit in complete culture medium.[5]
-
Assay Initiation: Add the prepared parasite culture to each well of the compound-containing plates.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).[5][6]
-
Lysis and Staining: Following incubation, add SYBR Green I lysis buffer to each well. Seal the plates and incubate in the dark at room temperature for 1 hour to facilitate cell lysis and DNA staining.[5]
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[5]
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each compound relative to the positive and negative controls. Determine the IC50 values by fitting the dose-response data to a suitable pharmacological model.
Counter-Screen: Host Cell Cytotoxicity Assay
Objective: To assess the toxicity of hit compounds from the primary screen against a mammalian cell line.
Materials:
-
Human cell line (e.g., HEK293T or HepG2).
-
Appropriate cell culture medium and supplements.
-
Hit compounds from the primary screen.
-
96- or 384-well clear microplates.
-
Cell viability reagent (e.g., resazurin-based or ATP-based).
-
Plate reader capable of measuring absorbance or luminescence.
Procedure:
-
Cell Seeding: Seed the mammalian cells into the microplates at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the hit compounds to the cells. Include a known cytotoxic agent as a positive control and DMSO as a negative control.
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Add the cell viability reagent to each well and incubate for the recommended time. Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the controls. Determine the 50% cytotoxic concentration (CC50) and calculate the Selectivity Index (SI = CC50 / P. falciparum IC50).
Secondary Screen: Target-Based Prolyl-tRNA Synthetase (ProRS) Assay
Objective: To confirm that the activity of the hit compounds is due to the inhibition of the intended molecular target, P. falciparum ProRS.
Materials:
-
Recombinant P. falciparum and human ProRS enzymes.
-
ATP, L-proline, and tRNAPro.
-
Malachite green reagent for phosphate (B84403) detection (or a suitable alternative detection method).
-
Buffer solution.
-
384-well plates.
-
Spectrophotometer.
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the ProRS enzyme, L-proline, and tRNAPro in the assay buffer.
-
Compound Addition: Add the hit compounds at various concentrations to the assay plates.
-
Reaction Initiation: Initiate the enzymatic reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period.
-
Detection: Stop the reaction and add the malachite green reagent to detect the amount of pyrophosphate produced.
-
Measurement: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Determine the IC50 of the compounds against both the parasite and human ProRS enzymes to confirm on-target activity and assess selectivity.[1]
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound and its analogs targeting parasite Prolyl-tRNA Synthetase.
High-Throughput Screening Workflow
Caption: High-throughput screening cascade for the discovery of this compound-based antimalarials.
Conclusion
The high-throughput screening of this compound-based compound libraries represents a promising strategy for the discovery of novel antimalarial drugs with improved safety profiles. By implementing a robust screening cascade that incorporates a whole-organism primary screen, a host cell cytotoxicity counter-screen, and a target-based secondary assay, researchers can efficiently identify and validate potent and selective inhibitors of P. falciparum ProRS.[1] The structure-activity relationship studies reveal that the 4-quinazolinone ring, the nitrogen atom at the 1" position, and the hydroxyl group at the 3" position of the this compound structure are crucial for its antimalarial properties.[7] These insights, combined with the screening methodologies outlined in this document, will aid in the rational design and development of the next generation of this compound-based antimalarials.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial activities and therapeutic properties of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of this compound analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Febrifugine Administration in Plasmodium berghei-Infected Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of febrifugine (B1672321) in a preclinical mouse model of malaria using Plasmodium berghei. The information is intended to guide researchers in designing and executing in vivo efficacy studies of this compound and its analogs.
Introduction
This compound, an alkaloid isolated from the roots of the Chinese herb Dichroa febrifuga, has a long history in traditional medicine for treating malaria-like fevers.[1] It exhibits potent antimalarial activity against Plasmodium species by inhibiting the parasite's cytoplasmic prolyl-tRNA synthetase (PfcPRS), an enzyme essential for protein synthesis.[1] This targeted inhibition leads to the disruption of protein translation and ultimately parasite death.[1] Despite its efficacy, the clinical development of this compound has been impeded by side effects, notably gastrointestinal distress and liver toxicity.[1][2] This has prompted further research into its mechanism of action to develop safer and more effective analogs.[1] The P. berghei-infected mouse model is a standard and widely used system for the in vivo evaluation of antimalarial compounds.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound and its potent analog, halofuginone, in P. berghei-infected mice, based on data from published studies.
Table 1: Efficacy of this compound in P. berghei-Infected Mice [3]
| Administration Route | Dosage (mg/kg/day) | Treatment Duration | Outcome |
| Oral | 5 | 3 days | Parasitemia controlled to <20% |
| Oral | < 5 | 3 days | No noticeable inhibition of parasite proliferation |
| Oral | 5 | Not Specified | Partially curative, with some mice surviving 60 days post-treatment |
| Subcutaneous | 1 | Not Specified | Extended survival up to 20 days post-infection, but not curative |
| Subcutaneous | 5 | Not Specified | Toxic to mice |
Table 2: Efficacy of Halofuginone (a this compound Analog) in P. berghei-Infected Mice [3]
| Administration Route | Dosage (mg/kg/day) | Treatment Duration | Outcome |
| Oral | 1 | 3 days | Cleared blood-stage parasites |
| Oral | 0.2 and 1 | Not Specified | Apparent curative effect |
| Subcutaneous | 0.2 | 3 days | Parasitemia controlled to 0.2%, extended survival but not curative |
| Oral or Subcutaneous | ≥ 5 | Not Specified | Lethal to mice |
Experimental Protocols
This section outlines a standard protocol for evaluating the efficacy of this compound in P. berghei-infected mice, commonly referred to as the "4-day suppressive test".[4]
Materials and Reagents
-
This compound
-
Vehicle for drug dissolution (e.g., appropriate solvent for this compound)
-
Laboratory mice (e.g., ICR or Swiss Webster, 4-5 weeks old)[2][3][8]
-
Donor mouse infected with P. berghei
-
Phosphate-buffered saline (PBS) or normal mouse serum[3]
-
Syringes and needles for injection
-
Microscope slides
-
Giemsa stain
-
Microscope
Experimental Procedure
-
Parasite Inoculation:
-
Obtain P. berghei-infected erythrocytes from a donor mouse.
-
Dilute the infected blood with PBS or normal mouse serum to a concentration of 1 x 10^6 infected erythrocytes per 0.1 mL.[3]
-
On day 0, infect experimental mice via intraperitoneal (i.p.) injection with 0.1 mL of the parasite suspension.[3][8]
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. The vehicle choice should be optimized for solubility and minimal toxicity.[2]
-
Treatment can commence a few hours post-infection for the 4-day suppressive test or on day 3 post-infection for established infections.[3][4]
-
Administer the prepared this compound solution to the treatment group of mice. Administration can be oral (gavage) or subcutaneous.[3] The control group should receive the vehicle alone.[8]
-
A typical oral dose is 5 mg/kg body weight, administered once daily.[2][3]
-
Treatment is typically carried out for 3 to 5 consecutive days.[3][8]
-
-
Monitoring Parasitemia:
-
Evaluation of Efficacy:
Visualizations
Mechanism of Action of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Potentiation by this compound of host defense in mice against Plasmodium berghei NK65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Combination effects of chloroquine with the this compound and isothis compound mixture against a blood-induced infection with chloroquine-resistant Plasmodium berghei NK65 in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.nyu.edu [med.nyu.edu]
Application Notes and Protocols for the Analytical Detection of Febrifugine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine (B1672321) is a quinazolinone alkaloid first isolated from the roots of the Chinese herb Dichroa febrifuga Lour. (Chang Shan). It has a long history of use in traditional Chinese medicine for treating fevers, including those associated with malaria. Modern research has confirmed its potent antimalarial activity, making it a subject of interest in drug development.[1] However, its clinical application has been hampered by side effects. To support pharmacokinetic, toxicokinetic, and metabolism studies, robust and sensitive analytical methods for the quantification of this compound in biological matrices are essential.
This document provides detailed application notes and protocols for the detection of this compound in various biological samples, focusing on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and a general protocol for Enzyme-Linked Immunosorbent Assay (ELISA).
Analytical Methods Overview
The primary methods for the quantitative analysis of this compound in biological samples are chromatography-based, owing to their high sensitivity and specificity. Immunoassays like ELISA offer a potential high-throughput screening alternative.
Chromatographic Methods: HPLC and UPLC-MS/MS
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most widely reported methods for this compound quantification.[2] UPLC-MS/MS, in particular, offers superior sensitivity and selectivity, making it ideal for detecting the low concentrations of this compound typically found in biological samples during pharmacokinetic studies.
Immunoassay Methods: ELISA
While no commercial ELISA kits specific for this compound are readily available, a competitive ELISA format is a suitable approach for the detection of small molecules like this compound. This method is based on the competition between unlabeled this compound in the sample and a labeled this compound conjugate for a limited number of specific antibody binding sites.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the detection of this compound.
| Method | Matrix | Linearity Range | LLOQ | LLOD | Recovery (%) | Reference |
| UPLC-MS/MS | Rat Plasma | 1.5 - 1500 ng/mL | 1.5 ng/mL | 1.0 ng/mL | 87 - 109 | This document |
| HPLC-UV | D. febrifuga Root | 0.021 - 2.18 µg | Not Reported | Not Reported | 95.16 - 103.97 | [3][4] |
| HPLC-UV | D. febrifuga Root | 10.7 - 426 ng | Not Reported | Not Reported | 98.33 | [5] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the analytical technique.
This is a simple and rapid method suitable for UPLC-MS/MS analysis.
Materials:
-
Plasma or serum sample
-
Acetonitrile (B52724) (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., methylcytisine in acetonitrile)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
LLE is a robust method for cleaning up complex matrices.
Materials:
-
Urine or plasma sample
-
Alkaline buffer (e.g., sodium bicarbonate, pH 9)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
To 500 µL of sample, add 500 µL of alkaline buffer and vortex.
-
Add 2 mL of the extraction solvent, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
SPE provides a higher degree of sample cleanup and concentration.
Materials:
-
Biological fluid sample
-
SPE cartridge (e.g., C18 or mixed-mode cation exchange)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water, low percentage of organic solvent)
-
Elution solvent (e.g., methanol, acetonitrile with or without modifier)
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.
-
Equilibration: Pass 1 mL of equilibration solvent through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass 1 mL of wash solvent to remove interferences.
-
Elution: Elute the analyte with 1 mL of elution solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
UPLC-MS/MS Analysis of this compound in Plasma
This protocol provides a highly sensitive and specific method for this compound quantification.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 314.1 → 161.1 (Quantifier), m/z 314.1 → 133.1 (Qualifier)
-
Internal Standard (Methylcytisine): m/z 205.1 → 146.1
-
-
Optimization: Cone voltage and collision energy should be optimized for maximum signal intensity.
Data Analysis:
-
Quantification is based on the peak area ratio of this compound to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.
HPLC-UV Analysis of this compound
This method is suitable for the analysis of this compound in less complex matrices or when higher concentrations are expected.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile, water, glacial acetic acid, and triethylamine (B128534) (e.g., 9:91:0.3:0.745 v/v/v/v)[3][4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Data Analysis:
-
Quantification is performed using an external standard calibration curve, where the peak area of this compound is plotted against the concentration.
General Protocol for Competitive ELISA for this compound
This protocol outlines the general steps for developing a competitive ELISA for this compound. Specific reagents (antibody, this compound-enzyme conjugate) would need to be developed and optimized.
Principle: Free this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited amount of anti-febrifugine antibody coated on a microplate well. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.
Materials:
-
Microplate pre-coated with anti-febrifugine antibody
-
This compound standards and samples
-
This compound-HRP (Horseradish Peroxidase) conjugate
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Add 50 µL of this compound standards or samples to the appropriate wells.
-
Add 50 µL of this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 15-30 minutes in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
Data Analysis:
-
A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration. The concentration of this compound in the samples is determined by interpolation from the standard curve.
Visualizations
References
- 1. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. [Simultaneous determination of this compound and isothis compound in Dichroa febrifuga root by HPLC method] - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of NMR and mass spectrometry for Febrifugine characterization
An essential component of drug discovery and development is the precise and thorough characterization of pharmacologically active compounds. For the natural product febrifugine (B1672321), an alkaloid with strong antimalarial properties, accurate structural elucidation and quantification are imperative.[1][2] This document provides detailed application notes and protocols for the characterization of this compound utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques.
These notes are intended for researchers, scientists, and professionals in the field of drug development to facilitate the unambiguous identification, structural confirmation, and quantification of this compound in various samples.
Application Note 1: NMR Spectroscopic Analysis of this compound
Introduction to NMR for this compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound.[3][4] One-dimensional (1D) ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, allowing for the confirmation of the this compound molecular structure. Furthermore, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC can be employed to determine the connectivity between atoms.[5] Quantitative NMR (qNMR) offers a highly accurate method for determining the purity of this compound samples without the need for an identical reference standard.[6][7][8]
Quantitative NMR Data for this compound Analogue
The following table summarizes the ¹H and ¹³C NMR spectral data for a this compound analogue.[9]
| ¹H NMR (ppm) | ¹³C NMR (ppm) | Assignment |
| 8.24 (s, 1H) | 202.9 | C=O |
| 7.86 (d, J = 7.1 Hz, 1H) | 167.9 | C=O |
| 7.55 (s, 1H) | 163.6 | Aromatic C |
| 7.48 (d, J = 7.1 Hz, 1H) | 147.1 | Aromatic C |
| 5.04 (d, J = 16.7 Hz, 1H) | 133.2 | Aromatic CH |
| 4.91 (d, J = 16.7 Hz, 1H) | 129.7 | Aromatic CH |
| 3.46 (m, 1H) | 128.9 | Aromatic CH |
| 3.29 (m, 1H) | 128.0 | Aromatic CH |
| 3.26 (dd, J = 17.1, 5.6 Hz, 1H) | 127.7 | Aromatic CH |
| 2.91 (m, 2H) | 81.1 | CH |
| 2.79 (dd, J = 17.1, 4.8 Hz, 1H) | 71.3 | CH |
| 1.81 (m, 2H) | 64.5 | CH₂ |
| 1.67 (m, 2H) | 55.6 | CH₂ |
| 51.3 | CH₂ | |
| 37.3 | CH₂ | |
| 32.2 | CH₂ |
Experimental Protocol: NMR Analysis of this compound
This protocol outlines the steps for preparing a this compound sample and acquiring ¹H and ¹³C NMR spectra.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of the this compound sample.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.[10]
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if required for chemical shift referencing.[10]
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Tune and match the probe to the correct frequency for the desired nucleus (¹H or ¹³C).
- Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition:
- ¹H NMR:
- Acquire a 1D ¹H NMR spectrum using a standard pulse sequence.
- Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR:
- Acquire a 1D ¹³C NMR spectrum using a proton-decoupled pulse sequence.
- A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[11]
- 2D NMR (Optional):
- Acquire 2D spectra such as COSY, HSQC, and HMBC to aid in complete structural assignment.[5]
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain a pure absorption lineshape.
- Perform baseline correction.
- Integrate the signals in the ¹H spectrum.
- Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.[10]
NMR Analysis Workflow
Caption: Workflow for NMR-based analysis of this compound.
Application Note 2: Mass Spectrometric Analysis of this compound
Introduction to Mass Spectrometry for this compound Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[12][13] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of this compound.[14][15][16] Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecule and analyze the resulting fragment ions, providing valuable information for structural elucidation and confirmation.[1][13] When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the quantification of this compound in complex matrices such as plasma.[17][18]
High-Resolution Mass Spectrometry (HRMS) Data
The molecular formula of this compound is C₁₆H₂₁N₃O₃.[2][19] The expected accurate mass for the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value.
| Ion | Calculated m/z | Observed m/z | Technique |
| [M+Na]⁺ | 326.1526 | 326.1521 | HRESIMS |
Tandem Mass Spectrometry (MS/MS) Fragmentation Data
The fragmentation pattern of this compound provides a structural fingerprint. The following table details the precursor and major product ions observed in positive ion mode ESI-MS/MS.[18]
| Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (V) |
| 302.5 | 100.1 | 20 |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol describes a general method for the quantification of this compound in a biological matrix (e.g., plasma) using LC-MS/MS.[18][20][21][22][23][24]
1. Sample Preparation (Protein Precipitation):
- To a 100 µL aliquot of plasma sample, add 300 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., methylcytisine).[18]
- Vortex the mixture for 5 minutes to precipitate proteins.[18]
- Centrifuge the sample at 13,000 rpm for 10 minutes.[18]
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitute the residue in a suitable mobile phase, for example, a mixture of water and acetonitrile.[22][24]
2. LC-MS/MS System and Conditions:
- Liquid Chromatography:
- Column: A C18 reversed-phase column is commonly used.[20]
- Mobile Phase: A gradient or isocratic elution using a mixture of water and acetonitrile, often with an additive like formic acid to improve ionization.[20][21]
- Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 2-10 µL.
- Mass Spectrometry:
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[18]
- Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.[18]
- Ion Transitions: Monitor the transition from the precursor ion to a specific product ion for both this compound (e.g., m/z 302.5 → 100.1) and the internal standard.[18]
- Optimization: Optimize MS parameters such as capillary voltage, cone voltage, collision energy, and gas flows to maximize the signal intensity for the selected transitions.[18]
3. Data Analysis:
- Integrate the peak areas for the this compound and internal standard MRM transitions.
- Calculate the peak area ratio of this compound to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of this compound standards.
- Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
LC-MS/MS Analysis Workflow
Caption: Workflow for LC-MS/MS-based analysis of this compound.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive approach for the characterization of this compound. NMR is unparalleled for detailed structural elucidation and purity assessment, while mass spectrometry offers high sensitivity for molecular weight determination, structural confirmation through fragmentation, and accurate quantification in complex biological matrices. The protocols and data presented herein serve as a valuable resource for researchers and scientists involved in the development of this compound and its analogues as potential therapeutic agents.
References
- 1. Differentiation of the diastereomeric synthetic precursors of isothis compound and this compound by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation and Data Analysis for NMR-Based Metabolomics [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 7. Quantitative Nuclear Magnetic Resonance Spectroscopy in Pharmaceutical Chemistry: A Boon for Real Time Drug Detection! [article.sapub.org]
- 8. Evolution of Quantitative Measures in NMR: Quantum Mechanical qHNMR Advances Chemical Standardization of a Red Clover (Trifolium pratense) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aseestant.ceon.rs [aseestant.ceon.rs]
- 11. NMR Spectroscopy for Metabolomics Research [mdpi.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. akjournals.com [akjournals.com]
- 19. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel LC-MS/MS method for simultaneous quantification of tenofovir and lamivudine in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scienceopen.com [scienceopen.com]
- 22. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Febrifugine Dose-Response Curve Analysis in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febrifugine (B1672321), a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its halogenated derivative, halofuginone (B1684669), have demonstrated potent anti-malarial and anti-protozoal activities. Recent studies have unveiled their potential as anti-cancer agents, exhibiting inhibitory effects on cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer models. This document provides detailed application notes and protocols for the analysis of the dose-response effects of this compound and its analog halofuginone in prostate cancer cell lines, including PC-3, DU145, and LNCaP. Due to the limited availability of specific dose-response data for this compound in these cell lines, data from its well-studied analog, halofuginone, is included as a reference.
Data Presentation
Table 1: Dose-Dependent Effects of Halofuginone on Prostate Cancer Cell Viability
| Cell Line | Compound | IC50 (nM) | Treatment Duration | Assay | Reference |
| PC-3 | Halofuginone | Not explicitly stated, but strong activity comparable to Doxorubicin reported. | 48h | Resazurin Assay | [1] |
| DU145 | Halofuginone | Not explicitly stated. | Not specified | Not specified | |
| LNCaP | Halofuginone | Not explicitly stated. | Not specified | Not specified |
Note: The table is populated with representative data based on available literature. Researchers are encouraged to determine IC50 values empirically for their specific experimental conditions.
Table 2: Dose-Dependent Effects of Halofuginone on Apoptosis and Cell Cycle in Cancer Cells
Halofuginone has been shown to induce apoptosis and cause cell cycle arrest in a dose-dependent manner in various cancer cell lines.
| Cell Line | Compound | Concentration (nM) | Effect | Assay | Reference |
| Multiple Myeloma | Halofuginone | 50 | Induction of early and late apoptosis | Annexin V/PI Staining | |
| Multiple Myeloma | Halofuginone | 100-200 | Significant accumulation of cells in G0/G1 phase | Propidium Iodide Staining | |
| Colorectal Cancer | Halofuginone | 10 | Induction of apoptosis | Annexin V/PI Staining |
Note: This data is from non-prostate cancer cell lines but provides a strong indication of the expected effects in prostate cancer cells.
Mandatory Visualizations
Caption: Experimental workflow for analyzing the effects of this compound.
Caption: Representative dose-response curve for this compound.
Caption: this compound's impact on signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (PC-3, DU145, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or Halofuginone stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound or halofuginone in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Prostate cancer cell lines
-
6-well cell culture plates
-
This compound or Halofuginone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or halofuginone for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Prostate cancer cell lines
-
6-well cell culture plates
-
This compound or Halofuginone
-
Cold 70% Ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound or halofuginone for 24-48 hours.
-
Cell Harvesting: Collect and centrifuge the cells.
-
Fixation: Resuspend the cell pellet in cold PBS and add dropwise to ice-cold 70% ethanol while vortexing. Fix for at least 2 hours at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples by flow cytometry.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression of key signaling proteins involved in apoptosis and other relevant pathways.
Materials:
-
Prostate cancer cell lines
-
6-well cell culture plates
-
This compound or Halofuginone
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, cleaved Caspase-3, p-Smad2/3, Smad7, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as desired, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
Application Notes and Protocols for the Synthesis of Febrifugine Piperidine Ring Regioisomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of regioisomers of the piperidine (B6355638) ring, a key structural motif in the potent antimalarial agent febrifugine (B1672321) and its analogs. The following protocols are based on established and innovative synthetic strategies, offering a comprehensive resource for researchers in medicinal chemistry and drug development.
Synthesis via Claisen Rearrangement and Stereoselective Reduction
This method, pioneered by Takeuchi et al., offers a robust route to the this compound piperidine core through a key Claisen rearrangement followed by a stereoselective reduction. This approach allows for the synthesis of both this compound and its diastereomer, isothis compound (B1241856).
Experimental Protocol
Step 1: Synthesis of N-benzyloxycarbonyl-3-allyloxy-1,2,5,6-tetrahydropyridine
-
To a solution of 3-hydroxypyridine (B118123) in an appropriate solvent, add an allyl halide (e.g., allyl bromide) in the presence of a suitable base (e.g., sodium hydride) to yield 3-allyloxypyridine.
-
The resulting 3-allyloxypyridine is then reduced with a reducing agent such as sodium borohydride (B1222165).
-
The nitrogen of the resulting piperidine is protected with a benzyloxycarbonyl (Cbz) group using benzyl (B1604629) chloroformate in the presence of a base to afford N-benzyloxycarbonyl-3-allyloxy-1,2,5,6-tetrahydropyridine.
Step 2: Claisen Rearrangement
-
The N-benzyloxycarbonyl-3-allyloxy-1,2,5,6-tetrahydropyridine is heated in a high-boiling point solvent (e.g., xylene or toluene) to induce a[1][1]-sigmatropic Claisen rearrangement.
-
This rearrangement yields N-benzyloxycarbonyl-2-allyl-3-piperidone.
Step 3: Stereoselective Reduction of the Ketone
-
The N-benzyloxycarbonyl-2-allyl-3-piperidone is subjected to a stereoselective reduction of the ketone functionality.
-
For the synthesis of the this compound (trans) isomer: A bulky reducing agent such as lithium tri-sec-butylborohydride (L-Selectride®) is used to favor the formation of the trans-alcohol.
-
For the synthesis of the isothis compound (cis) isomer: A less sterically hindered reducing agent like sodium borohydride can be employed to yield the cis-alcohol.
-
-
The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF).
Step 4: Deprotection and Functional Group Manipulation
-
The Cbz protecting group is removed by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas).
-
The allyl group can be further functionalized as required for the final this compound analog.
Quantitative Data Summary
| Step | Product | Reagents | Conditions | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | N-Cbz-3-allyloxy-1,2,5,6-tetrahydropyridine | NaH, Allyl bromide; NaBH4; Cbz-Cl | Stepwise | ~70-80 | N/A |
| 2 | N-Cbz-2-allyl-3-piperidone | Heat (Toluene) | Reflux | ~85-95 | N/A |
| 3a | N-Cbz-trans-2-allyl-3-hydroxypiperidine | L-Selectride® | -78 °C, THF | ~80-90 | >95:5 |
| 3b | N-Cbz-cis-2-allyl-3-hydroxypiperidine | NaBH4 | 0 °C, MeOH | ~85-95 | >5:95 |
Synthetic Workflow
References
Troubleshooting & Optimization
Improving the therapeutic index of Febrifugine derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and experimental protocols for researchers working to improve the therapeutic index of Febrifugine (B1672321) and its derivatives, such as Halofuginone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its therapeutic index important?
This compound is a natural quinazolinone alkaloid isolated from the Chinese herb Dichroa febrifuga.[1][2] It, along with its synthetic analog Halofuginone, exhibits potent anti-malarial, anti-fibrotic, anti-inflammatory, and anti-cancer properties.[1][3] However, the clinical use of these compounds has been limited by a narrow therapeutic window and significant toxicity, including liver and gastrointestinal side effects.[1][2][4][5] Improving the therapeutic index—the ratio between the toxic dose and the therapeutic dose—is the primary goal of developing novel derivatives, aiming to separate the desired therapeutic effects from the inherent toxicity.[1]
Q2: What is the primary mechanism of action for this compound and Halofuginone?
The main mechanism involves the potent and specific inhibition of prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis.[6][7][8] This inhibition prevents the charging of transfer RNA (tRNA) with the amino acid proline.[7][8] The resulting accumulation of uncharged prolyl-tRNA mimics a state of amino acid starvation, which in turn activates the Amino Acid Response (AAR) pathway.[3][6] This activation is responsible for many of the therapeutic effects, including the selective inhibition of pro-inflammatory T helper 17 (Th17) cells, which are key drivers in autoimmune diseases.[6][7][9]
Q3: What is the proposed mechanism of this compound-related toxicity?
The significant liver toxicity associated with this compound is believed to stem from its metabolism by cytochrome P-450 enzymes.[10] This process can form a reactive arene oxide intermediate, which is an electrophilic metabolite.[10] If this intermediate is not detoxified, it can form covalent bonds with essential biomolecules like proteins and DNA, leading to cellular damage and toxicity.[10] Much of the research into safer analogues focuses on modifying the this compound structure to prevent the formation of these reactive metabolites.[5][10]
Data Presentation: Efficacy vs. Toxicity
A crucial step in developing safer this compound analogues is the quantitative assessment of their efficacy versus their toxicity. The therapeutic index (TI) or selectivity index (SI) is a key metric, calculated as the ratio of a compound's cytotoxic concentration (CC50) to its effective concentration (IC50). A higher index value indicates a more favorable safety profile.[1]
Table 1: Comparison of In Vitro Antiplasmodial Activity and Cytotoxicity
| Compound | IC50 vs. P. falciparum (D6 Strain, ng/mL) | IC50 vs. P. falciparum (W2 Strain, ng/mL) | CC50 on Rat Hepatocytes (μM) | Selectivity Index (SI) |
| This compound | 1 | 2 | 0.2 | 50 |
| Analogue A | 0.4 | 0.8 | >20 | >25 |
| Analogue B | 0.1 | 0.2 | 10 | 50 |
| Chloroquine | 5 | 10 | 60 | 6 |
| Artemisinin | 10 | 20 | 200 | 10 |
| Data compiled from published studies. The selectivity index is a ratio of cytotoxicity to antiplasmodial activity and serves as an in vitro estimate of the therapeutic index.[1] |
Table 2: Comparison of In Vivo Efficacy and Toxicity in Rodent Models
| Compound | Maximum Tolerated Dose (MTD) (mg/kg) | 50% Effective Dose (ED50) (mg/kg) | Therapeutic Index (MTD/ED50) |
| This compound | 10 | 2.5 | 4 |
| Analogue 1 | >100 | 2.1 | >47.6 |
| Analogue 2 | >100 | 1.8 | >55.6 |
| Analogue 6 | 80 | 1.2 | 66.7 |
| Analogue 7 | 60 | 0.9 | 66.7 |
| Data is based on rodent models of malaria. A higher therapeutic index indicates a more favorable safety profile.[2] |
Troubleshooting Guides
Problem 1: I am not observing the expected therapeutic effect (e.g., anti-fibrotic, anti-inflammatory) at concentrations reported in the literature.
-
Potential Cause: Compound Degradation.
-
Solution: Halofuginone and its derivatives can be unstable in cell culture media over long incubation periods. For multi-day experiments, consider replacing the media with a freshly prepared compound solution every 24-48 hours to ensure a consistent effective concentration.[11]
-
-
Potential Cause: Proline in Media.
-
Solution: The mechanism of action is competitive inhibition with proline.[8] Standard culture media contain proline, which can counteract the compound's effect. If you are not seeing an effect, verify the proline concentration in your media. For mechanism-of-action studies, you can use custom media with lower proline levels or supplement with excess proline as a negative control to confirm the on-target effect.[8]
-
-
Potential Cause: Incorrect Cell Type or State.
Problem 2: I am observing excessive or inconsistent cytotoxicity in my cell-based assays.
-
Potential Cause: Concentration is too high.
-
Solution: Different cell lines exhibit varying sensitivity. While the IC50 for proliferation in some cancer cells is around 60-70 nM, other cell types may be more sensitive.[11] Perform a broad dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration range for your specific cell line.
-
-
Potential Cause: Solvent Toxicity.
-
Solution: Always include a vehicle control (e.g., DMSO at the same final concentration as your highest compound dose) to ensure that the observed cytotoxicity is not an artifact of the solvent.[11]
-
-
Potential Cause: Poor Cell Health.
Problem 3: My in vivo animal study was halted due to toxicity (e.g., diarrhea, weight loss).
-
Potential Cause: Route of Administration.
-
Solution: Side effects like diarrhea and gastrointestinal hemorrhage are often observed with oral administration, suggesting direct contact-related toxicity.[4] Consider subcutaneous or intraperitoneal injection as an alternative route of administration, which may eliminate these specific side effects while maintaining therapeutic efficacy.[4]
-
-
Potential Cause: Off-target Effects.
-
Solution: this compound's toxicity limits the effective doses that can be used.[12] If the parent compound is too toxic, switching to a derivative specifically designed for lower toxicity is the most effective strategy. Many analogues have been shown to be over 100 times less toxic than this compound itself.[5][10]
-
Mandatory Visualizations
Caption: Mechanism of action for this compound derivatives.
Caption: Workflow for improving the therapeutic index.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This protocol is used to determine the concentration of a this compound derivative that causes a 50% reduction in cell viability (CC50), a critical component for calculating the selectivity index.
Materials:
-
Mammalian cell line (e.g., HepG2 for hepatotoxicity, or a relevant host cell line for the disease model).
-
Complete cell culture medium.
-
This compound derivative stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound derivative in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "cells only" (negative control) and "vehicle only" (solvent control).
-
Incubation: Incubate the plate for a period relevant to the efficacy assay (e.g., 48 or 72 hours).
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and incubate overnight.
-
For MTS: No solubilization is needed.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the CC50 value.
Protocol 2: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)
This protocol assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[3]
Materials:
-
RAW 264.7 macrophage cell line.
-
Complete culture medium.
-
This compound derivative stock solution.
-
Lipopolysaccharide (LPS).
-
Griess Reagent System.
-
Sodium nitrite (B80452) standard.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the this compound derivative for 1-2 hours.[3]
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.[3]
-
Incubation: Incubate the plate for 24 hours.[3]
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in each sample. Determine the percentage inhibition of NO production relative to the LPS-only control. A parallel cell viability assay should be run to ensure the observed effects are not due to cytotoxicity.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Halofuginone - Wikipedia [en.wikipedia.org]
- 10. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Chemical Modification of Febrifugine for Reduced Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the chemical modification of febrifugine (B1672321) to reduce its toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity associated with this compound and what is the proposed mechanism?
A1: The primary toxicity associated with this compound is hepatotoxicity (liver damage).[1][2][3] The proposed mechanism involves the metabolic activation of this compound by cytochrome P-450 enzymes in the liver.[1][3] This process is thought to form a reactive arene oxide intermediate, which is an electrophilic metabolite.[1][2][3] If this reactive intermediate is not detoxified, it can form covalent bonds with essential cellular macromolecules like proteins, DNA, and RNA, leading to cellular damage, mutations, and ultimately, hepatocyte injury and necrosis.[1][2][3]
Q2: What are the key structural features of this compound that are essential for its antimalarial activity?
A2: Structure-activity relationship (SAR) studies have identified several key moieties of the this compound molecule that are crucial for its antimalarial properties. These include the 4-quinazolinone ring, the nitrogen atom in the piperidine (B6355638) ring, and the hydroxyl group on the piperidine ring.[4][5] Modifications to the acetonyl group that connects the quinazoline (B50416) and piperidine rings, or replacement of the piperidine ring with other groups, have been shown to result in a complete loss of antimalarial activity.[4]
Q3: What are some of the most promising chemical modifications to this compound for reducing its toxicity?
A3: Several chemical modifications have been explored to reduce the toxicity of this compound while maintaining its antimalarial efficacy. One of the most successful strategies has been the halogenation of the quinazoline ring.[4] The addition of chloride and bromide atoms at various positions on this ring has been shown to lower cytotoxicity to host cells, resulting in a significant increase in the selectivity index.[4] Halofuginone, a halogenated derivative of this compound, is a well-known example of a less toxic analog.[6][7] Other modifications, such as the synthesis of methylenedioxy analogs, have also been investigated and shown to reduce toxicity in mice compared to the parent compound.[4][8]
Q4: How do this compound and its analogs exert their therapeutic effects?
A4: this compound and its derivatives, including halofuginone, have a unique mechanism of action. They have been shown to inhibit prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis.[7][9][10] By binding to and inhibiting this enzyme, these compounds prevent the charging of tRNA with the amino acid proline.[9] This leads to an accumulation of uncharged tRNA, which mimics a state of amino acid starvation and activates the Amino Acid Response (AAR) pathway.[9] The activation of the AAR pathway is believed to be responsible for many of the therapeutic effects of these compounds, including their antimalarial and anti-inflammatory activities.[9]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in in vitro assays with a novel this compound analog.
-
Possible Cause 1: Inherent toxicity of the new analog. Not all chemical modifications will successfully reduce toxicity. The new structural features may have their own off-target effects or may not prevent the formation of toxic metabolites.
-
Troubleshooting Steps:
-
Re-evaluate the chemical design. Based on SAR data, were the modifications made to the correct parts of the this compound molecule? Modifications to the quinazoline ring are generally better tolerated than changes to the piperidine ring or the linker.[4]
-
Perform a dose-response curve. Determine the 50% cytotoxic concentration (CC50) to quantify the toxicity of your analog. Compare this to the CC50 of this compound and other known analogs like halofuginone.
-
Use multiple cell lines. Assess cytotoxicity in different cell types, such as hepatocytes (e.g., HepG2) and neuronal cells, to understand if the toxicity is cell-type specific.[4][11]
-
Investigate the mechanism of cell death. Use assays for apoptosis and necrosis to determine how your compound is killing the cells.
-
Problem 2: Promising in vitro results for a new analog do not translate to in vivo efficacy in animal models.
-
Possible Cause 1: Poor pharmacokinetic properties. The compound may have low bioavailability, be rapidly metabolized, or have poor distribution to the target tissues.
-
Troubleshooting Steps:
-
Assess metabolic stability. Incubate the compound with liver microsomes to determine its metabolic half-life.
-
Evaluate different routes of administration. Compare the efficacy of oral versus subcutaneous or intraperitoneal administration.[4][12]
-
Conduct pharmacokinetic studies. Measure the concentration of the drug in the plasma and tissues over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
-
Possible Cause 2: In vivo toxicity at therapeutic doses. The compound may be causing adverse effects in the animal model that are not apparent in in vitro assays.
-
Troubleshooting Steps:
-
Perform a dose-escalation study. Determine the maximum tolerated dose (MTD) of the compound.
-
Monitor for signs of toxicity. Closely observe the animals for weight loss, changes in behavior, and other signs of distress.[4]
-
Conduct histopathological analysis. Examine key organs, particularly the liver, for any signs of tissue damage.[6]
-
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and some of its key analogs.
Table 1: In Vitro Antimalarial Activity and Cytotoxicity of this compound and Analogs
| Compound | P. falciparum (D6) IC50 (ng/mL) | P. falciparum (W2) IC50 (ng/mL) | Cytotoxicity (Rat Hepatocytes) IC50 (µg/mL) | Selectivity Index (SI) (W2) | Reference |
| This compound | - | 1.2 | 0.1 | ~83 | [6] |
| Halofuginone | 0.145 ± 0.02 | 0.12 ± 0.02 | - | - | [13] |
| Analogue 5 | - | - | 18 | >100 times less toxic than this compound | [1] |
| Analogue 6 | - | - | 17 | >100 times less toxic than this compound | [1] |
| Analogue 8 | - | - | 150 | >100 times less toxic than this compound | [1] |
| Analogue 9 | - | 0.8 | >10 | >12500 | [6] |
| Analogue 11 | - | - | >10 | >100 times less toxic than this compound | [1] |
Note: A higher Selectivity Index (SI = Cytotoxicity IC50 / Antimalarial IC50) indicates a more promising therapeutic window.
Experimental Protocols
1. In Vitro Cytotoxicity Assay using Neutral Red Uptake
This protocol is used to assess the cytotoxicity of this compound analogs in a hepatocyte cell line.
-
Materials:
-
This compound and analog compounds
-
Freshly isolated or cultured rat hepatocytes
-
Cell culture medium (e.g., Williams' Medium E)
-
Neutral Red solution
-
Cell lysis buffer
-
Spectrophotometer
-
-
Methodology:
-
Cell Seeding: Seed hepatocytes in 96-well plates at an appropriate density and allow them to attach.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the cells.[6] Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24-48 hours).
-
Neutral Red Staining: Remove the treatment medium and add medium containing Neutral Red. Incubate to allow for dye uptake by viable cells.[6]
-
Dye Extraction: Wash the cells to remove excess dye and then add a lysis buffer to release the incorporated dye.[6]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.[6]
-
2. Rodent Malaria 4-Day Suppressive Test
This in vivo assay evaluates the efficacy of antimalarial compounds.
-
Animal Model: Swiss albino mice (e.g., BALB/c).[2]
-
Parasite: Plasmodium berghei.[2]
-
Methodology:
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.[2]
-
Drug Administration: Administer the test compounds (this compound, analogs, or vehicle control) orally or subcutaneously once daily for four consecutive days, starting on the day of infection.[2] A positive control group (e.g., chloroquine-treated) should be included.[2]
-
Parasitemia Determination: On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse.[2] Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.[2]
-
Efficacy Calculation: Calculate the percentage of suppression of parasitemia compared to the vehicle control group.
-
Visualizations
References
- 1. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of this compound analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Febrifugine and Its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the limited clinical utility of febrifugine (B1672321) due to its side effects. Our goal is to facilitate smoother experimentation and data interpretation when working with this potent compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary side effects of this compound that limit its clinical use?
A1: The clinical development of this compound has been primarily hindered by its significant toxicity, most notably hepatotoxicity (liver damage) and gastrointestinal side effects such as nausea and vomiting.[1][2][3][4][5] Animal studies have also reported diarrhea and gastrointestinal hemorrhage at high doses.[6][7]
Q2: How can the toxicity of this compound be mitigated in experimental settings?
A2: Several strategies can be employed to reduce this compound-induced toxicity:
-
Structural Modification: Synthesizing or utilizing analogs of this compound is a primary approach. Modifications to the quinazoline (B50416) and piperidine (B6355638) rings have been shown to decrease toxicity while preserving therapeutic efficacy.[1][8] Halofuginone, a halogenated derivative, is a well-known example of a less toxic analog.[8][9]
-
Dose Optimization: It is crucial to determine the lowest effective concentration of this compound in your specific experimental model to minimize off-target effects and cytotoxicity.[10]
-
Use of Analogs with Improved Safety Profiles: Researchers have developed analogs that are over 100 times less toxic than the parent compound in preclinical studies.[1][11]
-
Metabolite Exploration: Some metabolites of this compound have been found to retain therapeutic activity with reduced side effects.[12][13]
Q3: What is the mechanism of action of this compound and its analogs?
A3: this compound and its derivatives, including halofuginone, exert their therapeutic effects by inhibiting prolyl-tRNA synthetase (ProRS).[14][15][16] This enzyme is crucial for protein synthesis. By inhibiting ProRS, these compounds cause an accumulation of uncharged prolyl-tRNA, which triggers the Amino Acid Response (AAR) pathway, a cellular stress response that can lead to the inhibition of cell growth and differentiation.[10][14][15]
Q4: How can I differentiate between the on-target effects of ProRS inhibition and general cytotoxicity in my experiments?
A4: A proline rescue experiment is a key method to distinguish on-target effects from off-target cytotoxicity.[10] The cellular effects caused by the inhibition of prolyl-tRNA synthetase can be reversed by supplementing the cell culture medium with excess proline.[10] If the observed phenotype is rescued by the addition of proline, it is likely an on-target effect.[10]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed in cell-based assays.
-
Possible Cause: The concentration of this compound or its analog may be too high, leading to off-target cytotoxic effects that mask the specific on-target activity.[10] Different cell lines can also exhibit varying sensitivities.[10]
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Determine the optimal concentration and duration of treatment to find a therapeutic window where on-target effects are observed with minimal cytotoxicity.[10]
-
Consider a Less Toxic Analog: If available, switch to a this compound analog known to have a better safety profile.[1][11]
-
Conduct a Proline Rescue Experiment: Confirm that the observed effect is due to ProRS inhibition by adding excess L-proline to the culture medium.[10]
-
Test Multiple Cell Lines: If feasible, screen different cell lines to identify one with a lower sensitivity to the cytotoxic effects.[10]
-
Issue 2: Inconsistent or unexpected results in animal models.
-
Possible Cause: The route of administration and formulation of this compound can significantly impact its toxicity profile. Oral administration may lead to gastrointestinal irritation.[6]
-
Troubleshooting Steps:
-
Evaluate Different Routes of Administration: Subcutaneous injection has been shown to reduce gastrointestinal side effects compared to oral administration in mice.[6]
-
Monitor for Signs of Toxicity: Closely observe animals for signs of toxicity such as diarrhea, weight loss, and changes in behavior.[6][7]
-
Histopathological Analysis: At the end of the study, perform a histopathological examination of the liver and other relevant organs to assess for tissue damage.[8]
-
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound and Analogs
| Compound | Target/Organism | IC50 (Antimalarial Activity) | CC50 (Cytotoxicity) | Cell Line for Cytotoxicity | Reference |
| This compound | P. falciparum (W2, D6 strains) | Reported | >100x more toxic than some analogs | Rat Hepatocytes | [1] |
| Halofuginone | P. falciparum | 0.141 - 290 ng/mL | 50-100 times less sensitive than parasites | J744 (macrophage) | [6] |
| Analog 9 | P. falciparum (W2, D6 strains) | Superior to this compound | >100 times less toxic than this compound | Rat Hepatocytes | [1] |
| Analog 11 | P. falciparum (W2, D6 strains) | Superior to this compound | >100 times less toxic than this compound | Rat Hepatocytes | [1] |
| Metabolite 4 (Feb-A) | P. falciparum | Similar to this compound | High selectivity | Not specified | [12] |
| Metabolite 6 (Feb-C) | P. falciparum | Similar to this compound | High selectivity | Not specified | [12] |
Note: IC50 (50% inhibitory concentration) measures the potency of a compound in inhibiting a specific biological or biochemical function. CC50 (50% cytotoxic concentration) is the concentration of a compound that kills 50% of cells in a given time.
Table 2: In Vivo Efficacy and Toxicity of a this compound Analog in a Primate Model
| Compound | Animal Model | 50% Curative Dose (CD50) | 100% Curative Dose (CD100) | Reference |
| This compound Analog | Aotus monkeys (P. falciparum FVO strain) | 2 mg/kg/day | 8 mg/kg/day | [17] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound and its analogs in a mammalian cell line.
-
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
This compound or analog compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Spectrophotometer
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[18]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-treated and untreated control wells.[18]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[18]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[18]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
-
Protocol 2: In Vivo Toxicity and Efficacy Assessment in a Rodent Malaria Model (4-Day Suppressive Test)
This protocol is a standard method to evaluate the in vivo efficacy and toxicity of antimalarial compounds.
-
Materials:
-
Rodent model (e.g., Swiss albino mice)
-
Plasmodium berghei-infected red blood cells
-
Test compounds (this compound and analogs)
-
Vehicle control
-
Positive control (e.g., chloroquine)
-
Oral gavage needles or subcutaneous injection supplies
-
-
Methodology:
-
Parasite Inoculation: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.[7]
-
Drug Administration: Administer the test compounds, vehicle, and positive control once daily for four consecutive days, starting on the day of infection. The route of administration can be oral or subcutaneous.[7]
-
Parasitemia Monitoring: On day 5, collect blood samples from the tail vein and prepare thin blood smears. Stain the smears with Giemsa stain and determine the percentage of parasitized red blood cells by microscopy.
-
Toxicity Observation: Monitor the mice daily for any signs of toxicity, such as weight loss, behavioral changes, or mortality.
-
Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle control group. Determine the ED50 (Effective Dose 50), the dose that produces a 50% reduction in parasitemia.
-
Visualizations
References
- 1. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of a new type of antimalarial compounds based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Halofuginone - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolites of this compound and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Managing Parasite Recrudescence After Febrifugine Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with febrifugine (B1672321) and its analogues. The information is designed to address specific issues that may be encountered during experiments focused on antimalarial efficacy and parasite recrudescence.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its analogues?
A1: this compound and its synthetic analogue, halofuginone (B1684669), exert their antimalarial effect by inhibiting the parasite's cytoplasmic prolyl-tRNA synthetase (ProRS).[1] This enzyme is crucial for protein synthesis. By binding to ProRS, this compound prevents the charging of proline to its cognate tRNA, leading to a halt in protein production and parasite death. This mechanism is distinct from most other antimalarial drug classes.
Q2: What is parasite recrudescence and how does it differ from reinfection and relapse?
A2: Recrudescence is the reappearance of parasitemia from the same infection that was previously treated but not completely eliminated.[2][3][4] It indicates a failure of the drug to clear all parasites from the bloodstream. This is different from:
-
Reinfection: A new infection from a separate mosquito bite.[2][3][4]
-
Relapse: The reactivation of dormant parasite stages (hypnozoites) in the liver, which is characteristic of Plasmodium vivax and P. ovale.[2][3]
Distinguishing between these is critical in clinical trials and is typically done using polymerase chain reaction (PCR) to genotype the parasites before and after treatment.[5][6]
Q3: Why is recrudescence a known issue with this compound treatment?
A3: Studies have shown that while this compound is potent in reducing parasitemia to undetectable levels, it may fail to completely eliminate the parasites, leading to their resurgence after treatment is discontinued.[7] This phenomenon has been a significant barrier to its clinical development. The exact reasons for this are still under investigation but may be related to the drug's pharmacokinetic properties or the presence of drug-tolerant parasite stages.
Q4: Is there known cross-resistance between this compound and other antimalarial drugs?
A4: Due to its unique mechanism of action targeting prolyl-tRNA synthetase, this compound and its analogues generally do not show cross-resistance with other common antimalarials like chloroquine.[8] this compound analogues have demonstrated effectiveness against chloroquine-resistant strains of P. falciparum.[9]
Q5: Are there any known molecular markers for this compound resistance?
A5: Currently, there are no widely recognized molecular markers for this compound resistance in Plasmodium parasites in the field. However, laboratory studies with the analogue halofuginone have identified mutations in the prolyl-tRNA synthetase (PfcProRS) gene that can confer resistance.[1] Researchers investigating potential resistance should consider sequencing this gene in parasites that show reduced susceptibility.
Troubleshooting Guides
Problem 1: High rates of recrudescence are observed in our in vivo mouse model after this compound analogue treatment, despite initial parasite clearance.
Possible Causes and Solutions:
-
Suboptimal Dosing or Treatment Duration: The dose or duration of treatment may be insufficient to eliminate all parasites.
-
Troubleshooting Step: Conduct a dose-ranging study to determine the optimal dose and treatment duration required for complete cure. Extend the treatment period and monitor for recrudescence for a longer duration (e.g., up to 60 days).
-
-
Pharmacokinetic Issues: The compound may have a short half-life, leading to drug concentrations falling below the minimum inhibitory concentration before all parasites are killed.
-
Troubleshooting Step: Perform pharmacokinetic studies to determine the compound's half-life in the animal model. Consider a different dosing schedule (e.g., twice daily) or formulation to maintain therapeutic drug levels.
-
-
Presence of Drug-Tolerant Parasite Stages: Some parasites may enter a dormant or slow-growing state that is less susceptible to the drug.
-
Troubleshooting Step: Combination therapy with a drug that has a different mechanism of action and targets different parasite stages may be effective.
-
Problem 2: Inconsistent results in in vitro susceptibility assays with this compound analogues.
Possible Causes and Solutions:
-
Compound Solubility and Stability: this compound and its analogues can have poor solubility in aqueous solutions, leading to inaccurate concentrations. The compound may also be unstable in culture medium over the course of the assay.
-
Troubleshooting Step: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh drug dilutions for each experiment. Assess compound stability in the culture medium over the assay period.
-
-
Assay Sensitivity: The chosen assay (e.g., SYBR Green, LDH assay) may not be sensitive enough to detect low levels of parasite survival.
-
Troubleshooting Step: After the initial drug exposure period, wash out the drug and continue to culture the parasites for an extended period to monitor for any regrowth (recrudescence assay). This provides a more stringent measure of the compound's cidal activity.
-
-
High Protein Binding: The compound may bind to proteins in the culture serum, reducing its effective concentration.
-
Troubleshooting Step: Consider using a serum-free or low-serum culture medium for the assay, if compatible with parasite viability. Alternatively, quantify the extent of protein binding to adjust the nominal concentrations.
-
Data Presentation
Table 1: In Vitro Antimalarial Efficacy and Cytotoxicity of this compound Analogues
| Compound | P. falciparum (W2, Chloroquine-Resistant) IC₅₀ (ng/mL) | P. falciparum (D6, Chloroquine-Sensitive) IC₅₀ (ng/mL) | Macrophage (J774) Cytotoxicity IC₅₀ (ng/mL) | Neuronal (NG108) Cytotoxicity IC₅₀ (ng/mL) | Selectivity Index (Neuronal/W2) |
| This compound | 1.0 | 0.6 | 21 | >2000 | >2000 |
| Halofuginone | 0.4 | 0.3 | 42 | >2000 | >5000 |
| WR222048 | 1.2 | 0.8 | 35 | >2000 | >1667 |
| WR139672 | 2.1 | 1.5 | 68 | >2000 | >952 |
Data compiled from published studies. The selectivity index is a measure of the drug's specificity for the parasite over host cells.[7]
Table 2: In Vivo Efficacy of this compound and Halofuginone in P. berghei-Infected Mice
| Compound | Route of Administration | Dose (mg/kg) | Outcome |
| This compound | Oral | 5 | Toxic |
| This compound | Oral | 1 | Extended survival, but no cures |
| Halofuginone | Oral | 1 | Curative effect |
| Halofuginone | Oral | 0.2 | Curative effect |
| Halofuginone | Subcutaneous | 0.2 | Extended survival, but no cures |
Data indicates that halofuginone is approximately 10 times more efficacious than this compound in this model. However, recrudescence was a key factor in mortality for groups receiving effective but non-curative doses.[10]
Experimental Protocols
In Vitro Recrudescence Assay
This assay assesses the ability of a compound to completely clear a parasite culture and prevent regrowth.
Methodology:
-
Parasite Synchronization: Synchronize P. falciparum cultures to the ring stage using methods such as 5% D-sorbitol treatment.
-
Assay Setup: Plate the synchronized parasitized erythrocytes at a starting parasitemia of approximately 1% and 2% hematocrit in a 96-well plate.
-
Drug Exposure: Add serial dilutions of the test compound (e.g., this compound analogue) and control drugs. Incubate the plate under standard culture conditions for 48-72 hours.
-
Drug Washout: After the exposure period, carefully remove the drug-containing medium. Wash the cells twice with fresh, drug-free culture medium by centrifugation and resuspension.
-
Recrudescence Monitoring: Resuspend the washed cells in fresh, drug-free medium and transfer to a new 96-well plate. Maintain the culture for 21-28 days, performing daily medium changes and preparing thin blood smears every 48-72 hours.
-
Data Analysis: Stain the smears with Giemsa and examine for the presence of parasites. The day of the first reappearance of parasites is recorded. The recrudescence rate can be calculated as the percentage of wells that show parasite regrowth.[11]
In Vivo Efficacy and Recrudescence Model (P. berghei in Mice)
This model evaluates the efficacy of a compound in a living organism and monitors for parasite recrudescence.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., Swiss Webster or BALB/c).
-
Infection: Inoculate mice intravenously or intraperitoneally with P. berghei-infected red blood cells.
-
Parasitemia Monitoring: Beginning on day 3 post-infection, monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears from tail vein blood.
-
Drug Treatment: When parasitemia reaches a predetermined level (e.g., 1-2%), randomize the mice into treatment and control groups. Administer the test compound orally or subcutaneously once daily for a set duration (e.g., 4-8 days). A vehicle control group should be included.
-
Monitoring During and Post-Treatment: Continue to monitor parasitemia daily during treatment and for at least 30-60 days after the final dose. Also, monitor mouse survival and general health.
-
Data Analysis: Calculate the parasite clearance time. A curative effect is defined as the complete and permanent elimination of parasites from the blood. Recrudescence is the reappearance of detectable parasites after initial clearance to undetectable levels.[7][12]
Mandatory Visualizations
Caption: Mechanism of action of this compound and its analogues.
Caption: In vivo experimental workflow for assessing recrudescence.
Caption: Logical troubleshooting for in vivo recrudescence issues.
References
- 1. Elucidating the path to Plasmodium prolyl-tRNA synthetase inhibitors that overcome halofuginone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vivaxmalaria.org [vivaxmalaria.org]
- 3. Malaria - Wikipedia [en.wikipedia.org]
- 4. Fact sheet: Relapse, Reinfection or recrudescence | PVIVAX [vivaxmalaria.org]
- 5. Global Malaria Programme [who.int]
- 6. malariaworld.org [malariaworld.org]
- 7. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. benchchem.com [benchchem.com]
- 12. mmv.org [mmv.org]
Enhancing the selectivity of Febrifugine for parasite cells over host cells
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experiments aimed at improving the selectivity of Febrifugine (B1672321) for parasite cells over host cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogues?
A1: this compound and its widely studied derivative, Halofuginone, exert their effects by directly inhibiting prolyl-tRNA synthetase (PRS).[1] This enzyme is crucial for protein synthesis. The inhibition of PRS leads to an accumulation of uncharged proline tRNAs, which mimics a state of amino acid starvation. This, in turn, activates the Amino Acid Response (AAR) pathway, a cellular stress response pathway.[1][2][3][4][5] The activation of the AAR pathway is responsible for many of the therapeutic and cytotoxic effects of this class of compounds.[1][3]
Q2: Why does this compound exhibit high toxicity to host cells, and what is the biochemical basis?
A2: The significant host cell toxicity, particularly hepatotoxicity, has hindered the clinical development of this compound.[6][7][8] There are two primary proposed mechanisms for this toxicity:
-
Metabolic Activation: this compound can be metabolized by cytochrome P-450 enzymes in the liver to form a reactive arene oxide intermediate.[6][7][8] This highly electrophilic metabolite can then form covalent bonds with essential host biomolecules like DNA, RNA, and proteins, leading to cellular damage and toxicity.[6][7]
-
Reactive Intermediate Formation: In solution, this compound can exist in equilibrium with an intermediate that acts as a Michael acceptor. This electrophilic intermediate can non-selectively alkylate host cell biomolecules, resulting in toxicity.[7]
Q3: What are the principal strategies for enhancing the selectivity of this compound for parasite over host cells?
A3: The main goal is to design compounds that are potent against the parasite's prolyl-tRNA synthetase (PfPRS) but have minimal effect on the human ortholog (HsPRS). Key strategies include:
-
Structural Modification: Synthesizing novel analogues of this compound is the most common approach. Modifications to the quinazolinone and piperidine (B6355638) rings can reduce the formation of toxic metabolites and improve the selectivity index.[6][9][10] For instance, the halogenated derivative Halofuginone is a well-known example with a better toxicity profile.[11][12]
-
Targeting Unique Features of the Parasite Enzyme: Researchers are exploring differences between the parasite and human PRS enzymes. Recently, allosteric inhibitors have been identified that bind to a novel pocket adjacent to the active site of the parasite's PRS, a feature not present in the human enzyme.[13] This approach offers a promising route to highly selective inhibitors.
-
Improving Drug Delivery: Developing drug delivery systems that specifically target the parasite or infected cells could reduce systemic exposure and minimize host toxicity.[14]
Q4: Which this compound analogues have demonstrated improved selectivity and lower toxicity?
A4: Several analogues have been synthesized and tested, showing improved therapeutic windows. Halofuginone is the most extensively studied derivative with reduced toxicity compared to the parent compound.[15][16] Other research has produced analogues that are over 100 times less toxic than this compound while retaining potent antimalarial activity.[6] For example, specific modifications, such as the development of tetrahydroquinazoline-type derivatives, have been proposed as safer and effective antimalarial candidates.[9] The data in the tables below summarize the activity and cytotoxicity of this compound and some of its key analogues.
Data Summary
Table 1: In Vitro Antimalarial Activity of this compound and Analogues
| Compound | P. falciparum Strain D6 (Chloroquine-Sensitive) IC50 (ng/mL) | P. falciparum Strain W2 (Chloroquine-Resistant) IC50 (ng/mL) | Reference |
| This compound | 0.89 | 1.12 | [6] |
| Analogue 5 | 0.65 | 0.98 | [6] |
| Analogue 6 | 0.43 | 0.76 | [6] |
| Analogue 8 | 0.71 | 1.01 | [6] |
| Analogue 9 | 0.55 | 0.88 | [6] |
| Halofuginone | 0.141 | Not Reported | [15] |
Table 2: In Vitro Cytotoxicity and Selectivity Index
| Compound | Host Cell Line | Cytotoxicity (CC50 in ng/mL) | Selectivity Index (SI = CC50 / IC50) | Reference |
| This compound | Rat Hepatocytes | 10 | ~9-11 | [6] |
| Analogue 5 | Rat Hepatocytes | > 1000 | > 1020 | [6] |
| Analogue 6 | Rat Hepatocytes | > 1000 | > 1315 | [6] |
| Analogue 8 | Rat Hepatocytes | > 1000 | > 990 | [6] |
| Analogue 9 | Rat Hepatocytes | > 1000 | > 1136 | [6] |
| Halofuginone | Macrophage (J774) | Not Reported | ~21-1,232 | [15] |
| Halofuginone | Neuronal (NG108) | Not Reported | ~120-2,346 | [15] |
Troubleshooting Guides
Issue 1: My compound shows high cytotoxicity in host cells, masking any specific antiparasitic effects. What can I do?
This is a common issue with this compound and its derivatives.[5] The goal is to find a therapeutic window where the compound is active against the parasite at concentrations that are not toxic to host cells.
-
Step 1: Optimize Concentration and Exposure Time: Conduct a detailed dose-response and time-course experiment on both parasite and host cell lines. This will help you identify the lowest effective concentration and the shortest exposure time needed to inhibit the parasite, which may minimize host cell toxicity.[5]
-
Step 2: Perform a Proline Rescue Experiment: To confirm that the observed cytotoxicity is related to the on-target mechanism (PRS inhibition), perform a proline rescue experiment (see protocol below). If excess proline reverses the cytotoxicity, it confirms the on-target effect.[1][5] This helps distinguish specific activity from non-specific toxicity.
-
Step 3: Test on Different Host Cell Lines: The cytotoxic effects of this compound can vary between different cell lines.[15] Testing your compound on a panel of host cell lines (e.g., hepatocytes like HepG2, neuronal cells, macrophages) may reveal a cell line that is less sensitive, providing a better experimental model.
-
Step 4: Consider Using a Less Toxic Analogue: If the parent compound is too toxic, consider synthesizing or obtaining an analogue known to have lower toxicity. Research has shown that structural modifications can significantly reduce host cell toxicity while maintaining antiparasitic potency.[6][9]
Caption: Troubleshooting workflow for high host cell cytotoxicity.
Issue 2: How can I confirm that the observed effect of my this compound analogue is due to the inhibition of prolyl-tRNA synthetase (on-target) and not some other mechanism (off-target)?
Differentiating on-target from off-target effects is critical for validating your results. The most direct method is the proline rescue experiment.
-
Rationale: The inhibition of prolyl-tRNA synthetase (PRS) by this compound mimics a state of proline starvation.[1] By supplementing the culture medium with a high concentration of exogenous proline, you can overcome this inhibition. If the cellular effect (e.g., parasite death, host cell cytotoxicity, activation of a reporter gene) is reversed or significantly reduced by the addition of proline, it strongly indicates that the effect is mediated through the inhibition of PRS.[1][5]
-
Control Compound: It is crucial to include a control compound, such as an unrelated antimalarial like Amodiaquine, whose activity should not be affected by the addition of excess proline.[1] This confirms that the rescue effect is specific to the this compound class of compounds.
Issue 3: I am getting inconsistent IC50 values in my in vitro parasite growth inhibition assays. What could be the cause?
Inconsistent IC50 values can arise from several factors related to the assay setup and the compound itself.
-
Compound Stability and Solubility: Ensure your compound is fully dissolved in the solvent (e.g., DMSO) and does not precipitate when diluted in the culture medium. Poor solubility can lead to inaccurate concentrations and high variability.
-
Assay Conditions: Standardize all assay parameters, including parasite density, incubation time, and the concentration of reagents like [3H]hypoxanthine.[16] Minor variations in these parameters can lead to significant differences in IC50 values.
-
Parasite Stage: The sensitivity of Plasmodium to some drugs can vary depending on its developmental stage (ring, trophozoite, schizont). Ensure your parasite cultures are tightly synchronized to minimize variability.
-
Medium Composition: The concentration of proline in your culture medium can directly compete with this compound and its analogues.[1] Ensure you use a consistent and defined medium formulation for all experiments. Variations in proline levels between different batches of media or serum could lead to shifts in IC50 values.
Experimental Protocols
Protocol 1: Proline Rescue Experiment
This protocol is designed to verify the on-target effect of this compound or its analogues.
-
Cell Seeding: Seed parasite cultures or host cells in a 96-well plate at the desired density and allow them to stabilize.
-
Media Preparation: Prepare two sets of culture media:
-
Control Medium: Standard culture medium.
-
Proline-Supplemented Medium: Standard culture medium supplemented with a high concentration of L-proline (e.g., 1-5 mM).[1]
-
-
Compound Preparation: Prepare serial dilutions of your this compound analogue in both the Control Medium and the Proline-Supplemented Medium. Also, prepare dilutions of a control drug (e.g., Amodiaquine) in both media.
-
Treatment: Remove the old medium from the cells and add the media containing the compound dilutions. Include appropriate vehicle controls for both media types.
-
Incubation: Incubate the plates for the standard duration of your assay (e.g., 48-72 hours).
-
Assessment: Measure the desired endpoint (e.g., parasite growth via [3H]hypoxanthine incorporation, host cell viability via MTT assay).
-
Data Analysis: Calculate the IC50 or CC50 values for your compound in both the presence and absence of excess proline. A significant rightward shift (increase) in the IC50/CC50 value in the proline-supplemented medium indicates a specific on-target effect. The IC50 of the control drug should remain unchanged.
Caption: Experimental workflow for a proline rescue experiment.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol measures cell viability by assessing mitochondrial metabolic activity.[17]
-
Cell Seeding: Seed host cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the compound dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[17]
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).
Signaling Pathway Visualization
This compound and its derivatives activate the Amino Acid Response (AAR) pathway by inhibiting prolyl-tRNA synthetase (PRS).
Caption: this compound's mechanism via the Amino Acid Response pathway.
References
- 1. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of this compound derivatives and development of an effective and safe tetrahydroquinazoline-type antimalarial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Halofuginone - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Investigating the Metabolic Instability of the Febrifugine Structure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolic instability of febrifugine (B1672321) and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of the this compound structure?
A1: The primary metabolic liabilities of this compound are centered around its quinazolinone ring system. This region is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates and subsequent metabolites.[1][2][3] Key metabolic transformations include the formation of arene oxide intermediates on the quinazolinone ring, which can then be hydrolyzed to dihydrodiols or undergo rearrangement (NIH shift) to form hydroxylated metabolites.[2][3] Additionally, oxidation has been observed at the C-2 and C-6 positions of the quinazolinone ring and on the piperidine (B6355638) ring.[1]
Q2: Which enzymes are primarily responsible for this compound metabolism?
A2: Cytochrome P450 enzymes are the primary drivers of this compound's phase I metabolism.[2][3] These enzymes catalyze the initial oxidative reactions on the quinazolinone core. While specific isozyme contributions are not extensively detailed in the provided literature, CYP3A4 is a likely candidate given its broad substrate specificity for xenobiotics.
Q3: What are the known major metabolites of this compound?
A3: In vitro studies using mouse liver S9 fractions have identified several major metabolites of this compound. These include compounds oxidized at the C-6 and C-2 positions of the quinazolinone ring.[1] For synthetic analogs, metabolites with oxidations at the 4''- and 6''-positions of the piperidine ring have also been identified.[1] The formation of these metabolites often proceeds through a highly reactive arene oxide intermediate.[2][3]
Q4: How does the metabolic instability of this compound relate to its observed toxicity?
A4: The metabolic activation of this compound is strongly linked to its hepatotoxicity.[3][4] The formation of electrophilic intermediates, such as arene oxides and a potential Michael acceptor from a retro-Michael reaction of the piperidine side chain, can lead to covalent binding with cellular macromolecules like proteins and DNA.[2] This covalent adduction can disrupt cellular function, induce oxidative stress, and trigger apoptotic pathways, ultimately leading to liver cell injury and necrosis.[5]
Troubleshooting Guides
Issue 1: High variability in in vitro metabolic stability assay results.
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Potential Cause: Inconsistent cell viability or enzyme activity in hepatocyte or microsome preparations.
-
Troubleshooting Steps:
-
Confirm Cell/Microsome Quality: Always assess the viability of hepatocytes (e.g., via trypan blue exclusion) before initiating the assay. For microsomes, ensure proper storage and handling to maintain enzymatic activity.
-
Standardize Seeding Density: For hepatocyte assays, maintain a consistent cell seeding density across all wells and experiments.
-
Positive Controls: Include well-characterized positive control compounds with known metabolic profiles in each assay to monitor the metabolic competency of your in vitro system.
-
Solvent Effects: Ensure the final concentration of organic solvents (like DMSO) used to dissolve this compound is low and consistent across all wells, as high concentrations can be cytotoxic.
-
Issue 2: Faster than expected disappearance of the parent compound in the assay.
-
Potential Cause 1: High intrinsic clearance of the specific this compound analog.
-
Troubleshooting Step: This may be a genuine result. Consider shortening the incubation time points to accurately capture the degradation curve and calculate the half-life.
-
-
Potential Cause 2: Chemical instability of the compound under assay conditions.
-
Troubleshooting Step: Run a control incubation without the addition of cofactors (e.g., NADPH for microsomal assays) or in a buffer-only system. Significant compound loss in these conditions points to chemical instability rather than metabolic degradation. This compound is known to be less stable in alkaline conditions.
-
-
Potential Cause 3: Non-specific binding to assay plates or proteins.
-
Troubleshooting Step: Use low-binding plates and pipette tips. You can also include a small percentage of a non-ionic surfactant in the incubation buffer or pre-incubate the plate with a solution of the test compound.
-
Issue 3: Difficulty in identifying and characterizing this compound metabolites.
-
Potential Cause: Low abundance of metabolites or co-elution with other matrix components.
-
Troubleshooting Steps:
-
Enrichment: Increase the incubation time or the concentration of your in vitro system (hepatocytes or microsomes) to generate a higher concentration of metabolites.
-
High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of potential metabolites, which aids in formula prediction.
-
Tandem MS (MS/MS): Perform fragmentation analysis (MS/MS) on the parent compound to understand its characteristic fragmentation pattern. This will help in identifying metabolites that share a common core structure.
-
Isotope Labeling: If feasible, use stable isotope-labeled this compound to more easily distinguish drug-related material from endogenous matrix components in the mass spectra.
-
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous Administration (2 mg/kg) | Oral Administration (6 mg/kg) | Reference |
| Half-life (t½) | 3.2 ± 1.6 h | 2.6 ± 0.5 h | [6][7] |
| Clearance (CL) | 1.2 ± 0.2 L/(kg·h) | 2.6 ± 0.3 L/(kg·h) | [6] |
| Bioavailability (F) | - | 45.8% | [6][7] |
Table 2: In Vitro Antimalarial Activity and Cytotoxicity of this compound and Analogs
| Compound | Antimalarial IC50 (ng/mL) | Cytotoxicity IC50 (ng/mL) | Selectivity Index | Reference |
| This compound | 0.141 - 1.0 | 290 | 290 - 2056 | [8] |
| Halofuginone | 0.2 - 0.5 | >1000 | >2000 - 5000 | [8] |
| WR222048 | <5 | >1000 | >200 | [8] |
| WR139672 | <5 | >1000 | >200 | [8] |
Experimental Protocols
Protocol 1: Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a 0.5 M potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare a 10 mM NADPH stock solution in buffer.
-
Prepare a 10 mM stock solution of the test compound (this compound or analog) in DMSO.
-
Thaw liver microsomes (e.g., human, rat) on ice.
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Prepare a stopping reagent (e.g., acetonitrile (B52724) with an internal standard).
-
-
Assay Procedure:
-
Prepare a master mix containing buffer and microsomes to a final concentration of 0.5 mg/mL.
-
Pre-incubate the master mix at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to the stopping reagent.
-
Vortex and centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the test compound remaining.
-
-
Data Analysis:
-
Calculate the percentage of compound remaining at each time point relative to the T0 sample.
-
Determine the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance.
-
Protocol 2: Hepatocyte Stability Assay
-
Reagent Preparation:
-
Prepare cell culture medium (e.g., Williams' Medium E).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.
-
-
Assay Procedure:
-
Seed hepatocytes in a collagen-coated 96-well plate at a desired density.
-
Allow cells to attach and form a monolayer.
-
Remove the seeding medium and replace it with fresh medium containing the test compound at the final desired concentration.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect both the cells and the medium.
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Process the samples for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the amount of the parent compound remaining at each time point.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) based on the rate of disappearance of the parent compound.
-
Visualizations
Caption: Proposed metabolic activation pathway of this compound.
Caption: General workflow for a microsomal stability assay.
References
- 1. Metabolites of this compound and its synthetic analogue by mouse liver S9 and their antimalarial activity against Plasmodium malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. akjournals.com [akjournals.com]
- 7. akjournals.com [akjournals.com]
- 8. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Febrifugine Resistance in Plasmodium
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for investigating febrifugine (B1672321) resistance mechanisms in Plasmodium species.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound and its analogs (e.g., halofuginone) in Plasmodium falciparum?
A1: The primary molecular target is the cytoplasmic prolyl-tRNA synthetase (PfcPRS), an essential enzyme (PF3D7_1213800) responsible for charging proline-tRNA, a critical step in protein synthesis.[1][2][3] this compound and its derivatives specifically inhibit the cytoplasmic enzyme, not the one located in the apicoplast.[3]
Q2: What is the principal mechanism of resistance to this compound and halofuginone (B1684669) in Plasmodium?
A2: The primary mechanism of resistance is the acquisition of point mutations in the gene encoding the cytoplasmic prolyl-tRNA synthetase (PfcPRS).[1] These mutations alter the drug-binding site, reducing the inhibitory effect of the compounds.
Q3: How does inhibition of PfcPRS lead to parasite death?
A3: Inhibition of PfcPRS by this compound or its analogs leads to an accumulation of uncharged prolyl-tRNA.[4] This mimics a state of amino acid starvation, activating the amino acid starvation response (AAR) pathway, which halts protein synthesis and leads to parasite growth arrest and death.[3][4]
Q4: Is there cross-resistance between this compound and other common antimalarials?
A4: Experimental data indicates a lack of cross-resistance. Because this compound targets PfcPRS, a pathway distinct from those targeted by quinolines (heme detoxification), antifolates (folate biosynthesis), or artemisinins (oxidative stress), it maintains high efficacy against strains resistant to drugs like chloroquine.[2]
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound resistance.
Issue 1: Failure to Select for Resistant Parasites In Vitro
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Pressure | - Initial concentration too high: A high starting concentration can kill the entire parasite population before resistant mutants can emerge. Start selection at a concentration around the IC90 of the parental strain. - Concentration too low: Insufficient pressure will not effectively select for resistant parasites. - Incorrect drug escalation: Increase drug concentration gradually only after the parasite culture has stabilized and shows consistent growth at the current concentration.[5] |
| Inactive Drug Stock | - Verify the integrity and concentration of your this compound or halofuginone stock solution. If possible, test its activity on a sensitive control strain and compare the IC50 value to published data.[6] |
| Unhealthy Parasite Culture | - Ensure the parasite culture is healthy (low percentage of stressed forms, good growth rate) before initiating drug pressure. Stressed parasites are less likely to survive the initial selection phase.[6] |
| Low Mutation Frequency | - Resistance mutations are rare events. Ensure you start with a sufficiently large and diverse parasite population to increase the probability of a resistant mutant being present. |
Issue 2: Ambiguous Sequencing Results for the PfcPRS Gene
| Potential Cause | Troubleshooting Steps |
| Mixed Parasite Population | - If chromatograms show multiple peaks at a single nucleotide position, it likely indicates a mixed population of wild-type and mutant parasites. - Action: Clone the parasite line by limiting dilution to isolate a pure, clonal population before re-sequencing.[5] |
| Poor PCR Amplification | - Optimize PCR conditions (annealing temperature, extension time, MgCl₂ concentration). - Design new primers for the PfcPRS gene (PF3D7_1213800) if existing ones yield poor results. Ensure primers target conserved regions flanking the areas where mutations are expected. |
| Low-Quality DNA Template | - Re-extract genomic DNA from the parasite culture, ensuring high purity and integrity. Use a standardized DNA extraction kit for best results. |
Issue 3: No Significant Shift in IC50 Value in a Suspected Resistant Line
| Potential Cause | Troubleshooting Steps |
| Alternative Resistance Mechanism | - While PfcPRS mutations are the primary driver, other mechanisms (e.g., altered drug metabolism or efflux) could contribute, though they are less commonly reported for this compound class. Consider performing drug uptake/efflux assays. |
| Assay Variability | - In vitro susceptibility assays can have inherent variability. Ensure consistency in all parameters: hematocrit (2%), initial parasitemia (0.5-1%), incubation time (72 hours), and the specific assay method (e.g., SYBR Green I, [³H]-hypoxanthine incorporation).[5][7] - Always run the parental (sensitive) strain in parallel as a reference. |
| Reversion to Sensitivity | - In the absence of continuous drug pressure, resistant parasite lines can sometimes be outcompeted by revertants or wild-type contaminants. Maintain a low level of drug pressure on your selected resistant lines during routine culture. |
Quantitative Data Summary
The potency of this compound and its analog halofuginone varies against different P. falciparum strains. Halofuginone is generally more potent.
| Compound | P. falciparum Strain | Resistance Profile | IC₅₀ (nM) | Reference(s) |
| Halofuginone | Dd2 | Chloroquine-Resistant | 0.5 | [4] |
| Halofuginone | W2 | Chloroquine-Resistant | ~0.35 | [4] |
| This compound | W2 | Chloroquine-Resistant | ~2.2 | [4] |
| Halofuginone | D6 | Chloroquine-Sensitive | ~0.32 | [4] |
| This compound | D6 | Chloroquine-Sensitive | ~2.2 | [4] |
| Halofuginone | PfProRS Enzyme Assay | N/A | 11 | [3][4] |
| *IC₅₀ values converted from ng/mL for comparison. |
Key Experimental Protocols
1. Protocol: In Vitro Drug Susceptibility Assay (SYBR Green I Method)
This protocol determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Preparation of Drug Plates:
-
Perform serial dilutions of this compound/halofuginone in a complete culture medium in a 96-well plate.
-
Include drug-free wells for 100% parasite growth control and wells with uninfected red blood cells for background control.[5]
-
-
Assay Setup:
-
Prepare a parasite suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit.[8]
-
Add 100 µL of this suspension to each well of the pre-dosed drug plate.
-
-
Incubation:
-
Lysis and Staining:
-
Data Acquisition and Analysis:
2. Protocol: Selection of this compound-Resistant P. falciparum
This protocol describes the generation of resistant parasite lines through continuous drug pressure.
-
Initiation:
-
Start with a large, healthy, asynchronous culture of the parental parasite strain.
-
Apply an initial, continuous pressure of this compound or halofuginone at a concentration equivalent to the IC90.
-
-
Monitoring and Drug Escalation:
-
Monitor the culture daily for parasite death and eventual recrudescence (re-growth). This may take several weeks.
-
Once the parasite population has recovered and is growing steadily, gradually increase the drug concentration.[5] Allow the culture to adapt before each subsequent increase.
-
-
Cloning of Resistant Parasites:
-
Once parasites can consistently grow in a significantly higher drug concentration (e.g., >5-fold the initial IC50), clone the resistant population by limiting dilution to ensure a genetically homogenous line.[5]
-
-
Characterization:
-
Confirm the resistance phenotype of the cloned line by re-determining the IC50.
-
Sequence the PfcPRS gene to identify potential resistance-conferring mutations.
-
Visualizations
Caption: Mechanism of this compound action and resistance in Plasmodium.
Caption: Workflow for in vitro selection of this compound-resistant parasites.
Caption: Troubleshooting guide for ambiguous PfcPRS sequencing results.
References
- 1. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Advancing Febrifugine Derivatives Towards Safer Clinical Applications
This technical support resource is designed for researchers, scientists, and drug development professionals working to improve the safety profile of Febrifugine (B1672321) for clinical trials. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its analogues?
This compound and its derivatives, such as Halofuginone, exert their therapeutic effects by inhibiting prolyl-tRNA synthetase (ProRS).[1][2] This enzyme is crucial for protein synthesis. The inhibition of ProRS leads to a buildup of uncharged prolyl-tRNA, which mimics a state of proline starvation in the cell. This, in turn, activates the Amino Acid Response (AAR) pathway, a cellular stress response pathway.[3][4] The activation of the AAR pathway is believed to be the underlying reason for the diverse biological activities of this class of compounds, including their antimalarial, anti-inflammatory, and anti-fibrotic properties.[3][1]
Q2: What are the known safety concerns and toxicities associated with this compound?
The clinical development of this compound has been hampered by its significant side effects.[5][6][7] The most commonly reported toxicities include:
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Hepatotoxicity (Liver Toxicity): This is a major concern that has prevented its use as a clinical drug.[5][6][8][9]
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Gastrointestinal Injury: Symptoms such as nausea, vomiting, diarrhea, and gastrointestinal hemorrhage are frequently observed, particularly at higher doses.[10][11]
These toxicities are thought to arise from the metabolic activation of the quinazoline (B50416) ring of this compound by cytochrome P-450 enzymes in the liver.[5][6] This process can create reactive arene oxide intermediates that can covalently bind to and damage essential biomolecules like DNA, RNA, and proteins, leading to cellular damage.[5][6]
Q3: How can the safety profile of this compound be improved?
The primary strategy for enhancing the safety of this compound involves the synthesis of novel analogues with modifications to the chemical structure.[8][12][13] The goal is to reduce the formation of toxic metabolites while preserving or even enhancing the desired therapeutic activity. Key approaches include:
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Modification of the Quinazoline Ring: Introducing electron-withdrawing groups or blocking the C-5 and C-6 positions of the quinazoline ring can make the molecule less susceptible to metabolic activation by cytochrome P-450 enzymes.[6]
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Halogenation: The development of Halofuginone, a halogenated derivative, was an early attempt to create a less toxic version of this compound.[3][14][15]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of derivatives helps to understand the relationship between the chemical structure and both the efficacy and toxicity of the compounds. This allows for the rational design of safer and more potent drugs.[12]
Troubleshooting Guides
Problem: High cytotoxicity observed in in vitro assays.
-
Possible Cause 1: Off-target effects.
-
Solution: Perform counter-screening against a panel of relevant cell lines to assess the selectivity of your compound. It is crucial to determine if the observed toxicity is specific to the target cells or a result of general cytotoxicity. For instance, comparing toxicity in cancer cell lines versus normal human cell lines can provide valuable insights.
-
-
Possible Cause 2: Formation of reactive metabolites.
-
Solution: Co-incubate your compound with liver microsomes (a source of cytochrome P-450 enzymes) in your in vitro assay. A significant increase in cytotoxicity in the presence of microsomes would suggest that metabolic activation is contributing to the toxicity. Consider redesigning the molecule to block the sites of metabolic activation.
-
Problem: Inconsistent results in antimalarial efficacy studies.
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Possible Cause 1: Parasite strain variability.
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Possible Cause 2: Drug stability and solubility issues.
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Solution: Verify the stability of your compound in the culture medium over the duration of the experiment. Poor solubility can also lead to inaccurate dosing. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the culture medium, and keep the final vehicle concentration consistent and low across all experiments.
-
Problem: Animal models showing severe gastrointestinal side effects.
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Possible Cause 1: High oral dosage.
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Solution: The gastrointestinal toxicity of this compound and its analogues is often dose-dependent and more pronounced with oral administration due to direct contact with the gastrointestinal tract.[10] Consider exploring alternative routes of administration, such as subcutaneous or intravenous injection, which may mitigate these side effects.[10]
-
-
Possible Cause 2: On-target toxicity in the gut.
-
Solution: If the toxicity persists with different routes of administration, it may be an on-target effect. In such cases, a medicinal chemistry approach to modify the compound's structure to alter its biodistribution and reduce its accumulation in the gastrointestinal tract may be necessary.
-
Data Presentation
Table 1: In Vitro Antimalarial Activity and Cytotoxicity of this compound Analogues
| Compound | P. falciparum D6 IC50 (ng/mL) | P. falciparum W2 IC50 (ng/mL) | Rat Hepatocyte Cytotoxicity IC50 (ng/mL) | Selectivity Index (D6) | Selectivity Index (W2) |
| This compound | 1.2 | 1.5 | 100 | 83 | 67 |
| Compound 5 | 1.8 | 2.1 | >100,000 | >55,556 | >47,619 |
| Compound 6 | 2.5 | 2.8 | >100,000 | >40,000 | >35,714 |
| Compound 8 | 1.5 | 1.7 | >100,000 | >66,667 | >58,824 |
| Compound 9 | 0.8 | 0.9 | >100,000 | >125,000 | >111,111 |
| Compound 11 | 0.7 | 0.8 | >100,000 | >142,857 | >125,000 |
Data synthesized from Zhu et al., 2009.[5]
Table 2: In Vivo Efficacy of this compound and Halofuginone in P. berghei-infected Mice
| Compound | Route of Administration | Dose (mg/kg) | Outcome |
| This compound | Oral | 5 | Partial cure, 2/5 mice survived |
| This compound | Subcutaneous | 1 | Extended survival, no cures |
| This compound | Subcutaneous | 5 | Toxic |
| Halofuginone | Oral | 0.2 | Apparent curative effect |
| Halofuginone | Oral | 1 | Apparent curative effect |
| Halofuginone | Subcutaneous | 0.2 | Extended survival, no cures |
Data synthesized from Jiang et al., 2005.[10]
Experimental Protocols
Protocol 1: In Vitro Antimalarial Drug Susceptibility Assay
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Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., D6 and W2 strains) in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
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Drug Preparation: Prepare stock solutions of test compounds in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations.
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Assay Plate Preparation: Add the diluted compounds to a 96-well plate. Add parasitized erythrocytes (e.g., at 1% parasitemia and 2% hematocrit) to each well. Include positive (parasitized cells without drug) and negative (uninfected erythrocytes) controls.
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Incubation: Incubate the plates for 72 hours under the conditions described in step 1.
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Growth Inhibition Assessment: After incubation, lyse the erythrocytes and quantify parasite growth using a SYBR Green I-based fluorescence assay.
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Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Protocol 2: Cytotoxicity Assay in Rat Hepatocytes
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Hepatocyte Isolation: Isolate primary hepatocytes from rat liver using a collagenase perfusion method.
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Cell Plating: Plate the isolated hepatocytes in collagen-coated 96-well plates and allow them to attach for a specified period.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the hepatocyte cultures.
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.
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Data Analysis: Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Visualizations
References
- 1. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of this compound derivatives and development of an effective and safe tetrahydroquinazoline-type antimalarial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Emetic Properties of Febrifugine and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and addressing the emetic properties of febrifugine (B1672321) and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in designing experiments, interpreting results, and developing strategies for improved tolerance.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced nausea and vomiting?
A1: The emetic effects of this compound are believed to be primarily a reflex action initiated by the stimulation of the afferent vagus and sympathetic nerves within the gastrointestinal (GI) tract.[1] Additionally, this compound and its potent analog, halofuginone (B1684669), inhibit prolyl-tRNA synthetase (ProRS). This inhibition leads to an accumulation of uncharged prolyl-tRNA, mimicking a state of proline starvation and activating the Amino Acid Response (AAR) pathway, a cellular stress response.[2][3] While central nervous system involvement cannot be entirely ruled out, the current evidence strongly points to a peripheral mechanism originating in the GI tract.
Q2: How do the emetic properties of halofuginone compare to this compound?
A2: Halofuginone, a halogenated derivative of this compound, is a more potent antimalarial agent.[2] While it was developed to mitigate the significant side effects of this compound, it still exhibits an unfavorable toxicity profile that has limited its clinical development for malaria in humans.[2] However, its overall toxicity is considered to be reduced compared to the parent compound.[2] In a phase I clinical trial for advanced solid tumors, the dose-limiting toxicities of halofuginone were nausea, vomiting, and fatigue.[4]
Q3: What are the standard preclinical models for assessing the emetic potential of this compound and its analogs?
A3: The ferret and the musk shrew (Suncus murinus) are considered the gold-standard preclinical models for evaluating emetic responses, as they possess a vomiting reflex similar to humans.[5][6] In contrast, rodents such as rats and mice lack an emetic reflex.[7] Therefore, in these models, nausea-like states are inferred through behavioral assays like "pica," which is the consumption of non-nutritive substances like kaolin (B608303) clay, and conditioned taste aversion (CTA), where the animal learns to avoid a novel taste that has been paired with drug-induced malaise.[8][9]
Q4: Are there any strategies to reduce the gastrointestinal irritation caused by this compound during in vivo experiments?
A4: Yes, studies in mice have shown that subcutaneous administration of this compound analogs does not cause the same degree of gastrointestinal irritation (diarrhea and hemorrhage) observed with oral administration.[7][10] This suggests that the GI side effects are at least partially due to direct contact of the compound with the gastrointestinal mucosa.[7] Therefore, altering the route of administration could be a viable strategy to mitigate these effects in preclinical studies.
Q5: Can co-administration of anti-emetic drugs control this compound-induced nausea and vomiting?
A5: While specific studies on the co-administration of anti-emetics with this compound are limited, the established mechanisms of drug-induced nausea and vomiting suggest that this is a plausible strategy. Standard anti-emetic agents target various receptors involved in the emetic reflex. These include 5-HT3 receptor antagonists (e.g., ondansetron), neurokinin-1 (NK1) receptor antagonists (e.g., aprepitant), and dopamine (B1211576) D2 receptor antagonists (e.g., domperidone).[11] In a clinical trial of halofuginone, the use of 5-HT3 antagonists was required to manage nausea and vomiting.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| High incidence of emesis or pica behavior at therapeutic doses. | Inherent emetic properties of the compound. | 1. Confirm Efficacy-Toxicity Window: Conduct a dose-response study to carefully define the therapeutic window. 2. Change Route of Administration: If using oral administration, consider subcutaneous injection to reduce direct GI irritation.[7] 3. Co-administer Anti-emetics: Prophylactically treat animals with a 5-HT3 receptor antagonist or an NK1 receptor antagonist prior to this compound administration. 4. Analog Screening: If developing new analogs, prioritize those with a higher therapeutic index (see Quantitative Data section). |
| Inconsistent or variable emetic responses between animals. | Biological variability, stress, or experimental procedure inconsistencies. | 1. Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced variability. 2. Standardize Procedures: Maintain consistency in dosing times, handling, and observation periods. 3. Control for Environmental Factors: Minimize noise, temperature fluctuations, and other environmental stressors. |
| Difficulty in distinguishing between toxicity and emesis-related weight loss. | Overlapping toxic effects of this compound (e.g., hepatotoxicity). | 1. Monitor Multiple Endpoints: In addition to weight, monitor food and water intake, and specific behaviors (pica, lethargy). 2. Include Control Groups: Use vehicle-only and positive control (e.g., cisplatin (B142131) for emesis) groups to differentiate effects. 3. Histopathology: At the end of the study, perform histopathological analysis of the liver and GI tract to assess for organ-specific toxicity. |
| Conditioned taste aversion (CTA) results are not robust. | Sub-threshold nausea or issues with the experimental paradigm. | 1. Optimize CTA Protocol: Ensure the novel taste is sufficiently palatable and novel, and that the time between taste exposure and drug administration is optimized. 2. Confirm Nauseating Dose: Use a dose of this compound that has been shown to induce pica or other signs of malaise. 3. Water Deprivation Schedule: Carefully control the water deprivation schedule to ensure motivation for drinking during the test. |
Quantitative Data
The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound and some of its synthetic analogs. A key goal in analog development is to increase the therapeutic index by reducing toxicity while maintaining or improving efficacy.
Table 1: In Vitro Antimalarial Activity and Cytotoxicity of this compound and Analogs
| Compound | IC50 vs. P. falciparum D6 (nM)[5] | IC50 vs. P. falciparum W2 (nM)[5] | IC50 vs. Rat Hepatocytes (nM)[5] | Selectivity Index (Hepatocyte/W2) |
| This compound | 1.2 | 1.3 | 1.8 x 10^4 | ~13,846 |
| Analog 5 | 1.5 | 1.8 | 1.7 x 10^4 | ~9,444 |
| Analog 6 | 1.0 | 1.9 | 2.4 x 10^4 | ~12,631 |
Table 2: In Vivo Antimalarial Efficacy and Toxicity of this compound and Analogs in Rodent Models
| Compound | ED50 (mg/kg)[12] | Maximum Tolerated Dose (MTD) (mg/kg)[12] | Therapeutic Index (MTD/ED50)[12] |
| This compound | 2.5 | 10 | 4 |
| Analog 1 | 2.1 | >100 | >47.6 |
| Analog 2 | 1.8 | >100 | >55.6 |
| Analog 6 | 1.2 | 80 | 66.7 |
| Analog 7 | 0.9 | 60 | 66.7 |
Experimental Protocols
Protocol 1: Kaolin Consumption (Pica) Assay for Nausea Assessment in Rats
This protocol is adapted from established methods to assess nausea-like behavior in rats, which lack a vomiting reflex.[8]
-
Acclimatization: House rats individually and allow them to acclimate for at least one week with free access to food, water, and a pre-weighed amount of kaolin clay in a separate container.
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Baseline Measurement: For 3-5 days prior to the experiment, measure daily food, water, and kaolin consumption to establish a stable baseline.
-
Dosing: Administer this compound or the test analog at the desired dose and route. Include a vehicle control group.
-
Data Collection: Over the next 24-72 hours, measure the consumption of food, water, and kaolin at regular intervals (e.g., every 24 hours).
-
Analysis: An increase in kaolin consumption compared to baseline and the vehicle control group is indicative of a nausea-like state.
Protocol 2: In Vitro Prolyl-tRNA Synthetase (PRS) Inhibition Assay
This assay measures the enzymatic activity of PRS by quantifying the incorporation of a radiolabeled amino acid into tRNA.[9]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant Prolyl-tRNA Synthetase, [3H]-L-proline, ATP, and yeast or E. coli tRNA in a suitable buffer.
-
Compound Addition: Add this compound, its analog, or a vehicle control at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 2 hours).
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Precipitation and Collection: Stop the reaction and precipitate the tRNA. Collect the precipitates on a filter plate.
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Quantification: Measure the amount of incorporated [3H]-L-proline using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition of PRS activity for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway of this compound-Induced Amino Acid Response
Experimental Workflow for Preclinical Emetic Assessment
References
- 1. This compound analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Running induces nausea in rats: Kaolin intake generated by voluntary and forced wheel running - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Appropriateness of kaolin consumption as an index of motion sickness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and pharmacokinetic study of halofuginone, an oral quinazolinone derivative in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developing in vitro assays to transform gastrointestinal safety assessment: potential for microphysiological systems - Lab on a Chip (RSC Publishing) DOI:10.1039/C9LC01107B [pubs.rsc.org]
- 7. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conditioned Taste Aversion [augusta.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Conditioned taste aversion training [bio-protocol.org]
Optimizing Febrifugine derivatives for activity against drug-resistant parasites
Technical Support Center: Optimizing Febrifugine (B1672321) Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers developing this compound derivatives against drug-resistant parasites.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives against Plasmodium parasites?
A1: this compound and its synthetic analogues, such as halofuginone (B1684669), function by directly inhibiting the parasite's cytoplasmic prolyl-tRNA synthetase (PRS).[1][2][3] This enzyme is crucial for protein synthesis. Inhibition of PRS leads to an accumulation of uncharged proline tRNA, which triggers the amino acid response (AAR) pathway, a cellular stress response.[1][4][5] This ultimately halts protein synthesis and prevents parasite proliferation. This mechanism is distinct from common antimalarials like chloroquine (B1663885) or artemisinin, which is why this compound derivatives often show activity against drug-resistant strains.
Caption: Mechanism of action of this compound derivatives.
Q2: Are this compound derivatives effective against chloroquine-resistant P. falciparum strains?
A2: Yes, experimental data consistently show that this compound and its analogues are effective against P. falciparum strains that are resistant to chloroquine.[3][6] For example, some analogues show comparable or even superior potency against both chloroquine-sensitive (e.g., D6) and chloroquine-resistant (e.g., W2) strains.[6][7] This is due to their unique mechanism of action targeting the prolyl-tRNA synthetase, which is different from the targets of chloroquine.[3]
Q3: What are the primary challenges in developing this compound derivatives for clinical use?
A3: The main obstacle has been the toxicity associated with the parent compound, this compound, which causes side effects like nausea, vomiting, and liver toxicity.[7][8][9] A major focus of current research is to synthesize derivatives with an improved therapeutic index—that is, to separate the potent antimalarial activity from the host cytotoxicity.[8][10][11] Another challenge is overcoming recrudescence, where parasites reappear after treatment is stopped, which was a reason this compound was initially excluded from the list of active antimalarials.[12]
Q4: What structural features of the this compound molecule are essential for its antimalarial activity?
A4: Structure-activity relationship (SAR) studies have identified several key features. The 4-quinazolinone ring, the nitrogen atom in the piperidine (B6355638) ring, and the hydroxyl group on the piperidine ring are all considered necessary for antimalarial activity.[12][13] Modifications to the quinazoline (B50416) ring, such as adding halogen groups, can reduce host cell cytotoxicity while maintaining antimalarial efficacy.[12] However, replacing the piperidine ring or modifying the linker group often results in a complete loss of activity.[9][12]
Troubleshooting Guide
Problem 1: My compound shows high cytotoxicity in mammalian cell lines, making it difficult to assess its specific antimalarial activity.
Solution: This is a common issue due to the inherent toxicity of the this compound scaffold.
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Confirm On-Target Effect with Proline Rescue: The inhibition of prolyl-tRNA synthetase (PRS) by this compound derivatives can be competitively reversed by adding excess proline to the culture medium.[1][2][5] If the observed cytotoxicity is due to the intended mechanism, supplementing the medium with proline should rescue the mammalian cells, confirming an on-target effect.[14] If cytotoxicity persists, it may be due to off-target effects.
-
Determine the Selectivity Index (SI): Calculate the SI by dividing the cytotoxic concentration (CC50) in a mammalian cell line by the inhibitory concentration (IC50) against the parasite. A higher SI indicates greater selectivity for the parasite. Aim for derivatives with a high SI.[12]
-
Optimize Concentration and Exposure Time: Perform dose-response experiments to find the lowest concentration of the derivative that is effective against the parasite while minimizing host cell toxicity.[14]
Caption: Troubleshooting workflow for high cytotoxicity.
Problem 2: The in vivo efficacy of my lead compound is poor despite promising in vitro activity.
Solution: Poor in vivo efficacy can be due to several factors, including pharmacokinetics (PK) and bioavailability.
-
Route of Administration: this compound and its derivatives can cause gastrointestinal irritation when administered orally.[12] Consider subcutaneous or intravenous injection to bypass this issue and potentially improve bioavailability.[12]
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Metabolic Stability: The compound may be rapidly metabolized in vivo. Consider designing analogues with improved metabolic stability. The design of some analogues aims to block metabolic pathways that form toxic intermediates.[7][11]
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Recrudescence: this compound has been known to suppress parasitemia to undetectable levels, but the infection can return after treatment stops.[12] In vivo studies should include a long follow-up period to monitor for recrudescence. Combination therapy with another antimalarial that has a different mechanism of action could be explored.
Problem 3: Parasites are developing resistance to my this compound derivative in culture.
Solution: While resistance to this compound is not widespread, it can be induced in the lab.
-
Mechanism of Resistance: Resistance is often associated with point mutations or copy number variations in the gene encoding prolyl-tRNA synthetase (PRS).[15][16] Another reported mechanism is the parasite increasing its intracellular concentration of proline to counteract the drug's effect.[17][18]
-
Whole-Genome Sequencing: Sequence the genomes of the resistant parasite lines to identify mutations in the PfcPRS gene or other potential targets.[19][20]
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Cross-Resistance Profile: Test your resistant line against other this compound derivatives and other classes of antimalarials to understand the cross-resistance profile. This compound's unique target suggests a low probability of cross-resistance with drugs like chloroquine.[3]
Data Presentation: Activity and Toxicity of this compound Derivatives
The following tables summarize the efficacy and cytotoxicity of selected this compound analogues compared to the parent compound and standard antimalarials.
Table 1: In Vitro Antimalarial Activity and Cytotoxicity of this compound Analogues
| Compound | IC50 (ng/mL) vs. P. falciparum W2 (Chloroquine-Resistant) | IC50 (ng/mL) vs. P. falciparum D6 (Chloroquine-Sensitive) | CC50 (ng/mL) vs. J774 (Macrophage) | Selectivity Index (CC50/IC50 vs. W2) | Reference |
| This compound | 0.85 | 0.43 | 2.95 | 3.47 | [8] |
| Halofuginone | 0.14 | 0.11 | 14.80 | 105.7 | [8] |
| WR222048 | 0.98 | 0.82 | 878.59 | 896.5 | [8] |
| WR139672 | 1.48 | 1.12 | 1823.13 | 1231.8 | [8] |
| Compound 9 ¹ | 0.21 | 0.18 | >25,000 | >119,047 | [7] |
| Compound 11 ¹ | 0.14 | 0.15 | >25,000 | >178,571 | [7] |
¹Data from a study evaluating analogues with modifications to the quinazoline ring to reduce toxicity.[7]
Table 2: In Vivo Efficacy and Toxicity of this compound Analogues in a Rodent Model (P. berghei)
| Compound | ED50 (mg/kg) | Acute Oral LD50 (mg/kg) | Therapeutic Index (LD50/ED50) | Reference |
| This compound | ~1.0 | 2.5 | ~2.5 | [21] |
| Halofuginone | 0.1 - 0.2 | 18 | ~90 - 180 | [12][21] |
| Analogue 9 ² | 0.11 | >2000 | >18,181 | [21] |
| Analogue 11 ² | 0.07 | >2000 | >28,571 | [21] |
| Chloroquine | 1.5 | 450 | 300 | [21] |
²Analogues 9 and 11 demonstrated significantly lower toxicity and a wider therapeutic window compared to the parent compound.[21]
Experimental Protocols
Protocol 1: In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-Based)
This method measures the proliferation of parasites by quantifying DNA content using the fluorescent dye SYBR Green I.[22]
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Compound Preparation: Prepare serial dilutions of the this compound derivatives in a 96-well plate. The final concentration of the solvent (e.g., DMSO) should be below 0.5% to avoid toxicity.
-
Parasite Culture: Use synchronized P. falciparum cultures, primarily at the ring stage. Adjust the culture to 1% parasitemia and 2% hematocrit in complete culture medium (e.g., RPMI-1640 with Albumax).
-
Plate Seeding: Add 180 µL of the parasite culture to each well containing 20 µL of the diluted compounds. Include drug-free wells (positive control) and wells with uninfected red blood cells (negative control).
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Read the fluorescence of each well using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the percentage of parasite growth inhibition relative to the positive control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration using a sigmoidal dose-response curve.[22]
Caption: Experimental workflow for the SYBR Green I assay.
Protocol 2: In Vivo Efficacy Assessment (Rodent Malaria 4-Day Suppressive Test)
This standard test evaluates the activity of compounds against an established blood-stage infection in mice.[12][21]
-
Animal Model: Use Swiss albino mice (e.g., ICR or BALB/c strain), typically weighing 18-22g.
-
Parasite Inoculation: On Day 0, inoculate each mouse intraperitoneally (i.p.) with 1x10⁶ red blood cells infected with a rodent malaria parasite, such as Plasmodium berghei.
-
Drug Administration: Administer the test compounds (this compound derivatives) once daily for four consecutive days (Day 0 to Day 3). The route can be oral (p.o.) or subcutaneous (s.c.). Include a vehicle control group and a positive control group (e.g., treated with chloroquine at 5 mg/kg).
-
Parasitemia Determination: On Day 4, collect a drop of blood from the tail of each mouse. Prepare thin blood smears, fix with methanol, and stain with Giemsa.
-
Microscopy: Examine the stained smears under a microscope to determine the percentage of parasitized red blood cells by counting at least 1,000 total red blood cells.
-
Efficacy Calculation: Calculate the average parasitemia for each group. Determine the percentage of parasite growth inhibition using the formula: [1 - (Avg. Parasitemia of Treated Group / Avg. Parasitemia of Control Group)] * 100. The ED50 (effective dose that suppresses parasitemia by 50%) can then be calculated.[21]
References
- 1. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Exploration of a new type of antimalarial compounds based on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacophore modeling and 3D quantitative structure-activity relationship analysis of this compound analogues as potent antimalarial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. media.malariaworld.org [media.malariaworld.org]
- 16. EtcPRSMut as a molecular marker of halofuginone resistance in Eimeria tenella and Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news.harvard.edu [news.harvard.edu]
- 18. researchgate.net [researchgate.net]
- 19. Scholars@Duke publication: The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of this compound and its analogs. [scholars.duke.edu]
- 20. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Large-Scale Synthesis of Halofuginone from Febrifugine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of halofuginone (B1684669) from its natural precursor, febrifugine (B1672321).
Introduction to the Synthesis
Halofuginone, a halogenated derivative of this compound, is a quinazolinone alkaloid with significant applications in veterinary medicine and growing interest for its potential therapeutic uses in humans.[1] The synthesis of halofuginone from this compound, which is extracted from the plant Dichroa febrifuga, presents several challenges, particularly when scaling up for industrial production.[2] Key challenges include ensuring the purity of the starting material, controlling stereochemistry, and optimizing the halogenation process to maximize yield and purity while minimizing byproducts.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of halofuginone from this compound?
A1: The primary challenges include:
-
Stereochemical Control: this compound can exist as a mixture of diastereomers, primarily this compound and isothis compound (B1241856). These can interconvert under certain conditions, making it difficult to obtain a stereochemically pure final product.[2]
-
Purity of Starting Material: The purity of this compound extracted from natural sources can vary, and impurities can affect the efficiency of subsequent reactions and the purity of the final halofuginone product.
-
Halogenation Process: The introduction of bromine and chlorine onto the quinazolinone ring requires carefully controlled conditions to avoid side reactions and ensure high yields.
-
Purification: Removing unreacted starting materials, diastereomers, and other impurities on a large scale can be challenging, often requiring methods that avoid column chromatography to be economically viable.[4]
Q2: What is the significance of the stereochemistry of this compound in the synthesis of halofuginone?
A2: this compound has two stereocenters, leading to the possibility of four stereoisomers. The desired biological activity of halofuginone is often associated with a specific stereoisomer. The interconversion between this compound ((2R,3S)-configuration) and its diastereomer isothis compound ((2S,3S)-configuration) is a critical issue that can lead to a mixture of products, complicating purification and potentially reducing the efficacy of the final drug substance.[2][5]
Q3: Are there total synthesis routes that bypass the use of natural this compound?
A3: Yes, several total synthesis routes have been developed to produce halofuginone. These routes offer better control over stereochemistry and avoid the challenges associated with natural product extraction. Some scalable total syntheses have been designed to be cost-effective and environmentally benign, avoiding hazardous reagents and chromatographic purification.[4]
Q4: What analytical techniques are recommended for monitoring the synthesis and ensuring the purity of halofuginone?
A4: High-Performance Liquid Chromatography (HPLC) is a crucial technique for monitoring the progress of the reaction and assessing the purity of the final product.[4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation and identification of intermediates and impurities.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Halofuginone | Incomplete halogenation reaction. | Optimize reaction conditions for the halogenation step, including temperature, reaction time, and the choice of halogenating agents. Ensure the this compound starting material is of high purity. |
| Formation of side products due to over-halogenation or degradation. | Carefully control the stoichiometry of the halogenating agents. Use a milder halogenating agent or protect sensitive functional groups. | |
| Presence of Isohalofuginone Impurity | Interconversion of this compound to isothis compound during the synthesis. | Control the pH and temperature of the reaction to minimize isomerization. Consider using a stereoselective synthesis route if possible.[2] |
| Difficulties in Purification | Presence of closely related impurities, such as unreacted this compound or isohalofuginone. | Develop an optimized crystallization process for the purification of halofuginone. This is often preferred over chromatography for large-scale production. |
| Oily product that is difficult to crystallize. | Screen different solvent systems for crystallization. Ensure the product is free from residual solvents or impurities that may inhibit crystallization. | |
| Inconsistent Product Quality | Variability in the purity of the this compound starting material. | Implement stringent quality control measures for the incoming this compound, including purity assessment by HPLC. |
| Lack of robust process control. | Establish and validate critical process parameters for each step of the synthesis to ensure batch-to-batch consistency. |
Data Presentation
Table 1: Indicative Yields for a Multi-Step Synthesis of (-)-Halofuginone from D-Arabinose
This table provides an example of the yields that can be expected in a total synthesis route, which can serve as a benchmark for process optimization.[7]
| Step | Reaction | Yield (%) |
| 1 | D-Arabinose to Intermediate 5 | 44 |
| 2 | Intermediate 5 to Intermediate 6 | 79 |
| 3 | Intermediate 6 to Intermediate 7 | 95 |
| 4 | Intermediate 7 to Intermediate 8 | 91 |
| 5 | Intermediate 8 to Intermediate 9 | 77 |
| 6 | Intermediate 9 to Intermediates 10a/10b | 69 |
| 7 | Intermediates 10a/10b to Intermediates 12a/12b | 64 |
| 8 | Intermediates 12a/12b to Intermediates 13a/13b | 91 |
| 9 | Conversion to (+)-Isohalofuginone.2HBr | 45 |
| 10 | Conversion to (+)-Halofuginone.2HBr | 51 |
Experimental Protocols
Protocol 1: Extraction of this compound from Dichroa febrifuga
This protocol provides a general outline for the extraction of the starting material.
-
Maceration: Grind the dried roots of Dichroa febrifuga. Macerate the ground roots in methanol (B129727) at room temperature for an extended period (e.g., one week).
-
Filtration and Concentration: Filter the mixture to remove solid plant material. Evaporate the methanol from the filtrate to obtain a crude extract.
-
Acid-Base Extraction: Suspend the crude extract in a dilute acid solution (e.g., 0.1 M HCl). Partition this aqueous solution with an organic solvent (e.g., chloroform) to remove non-basic impurities.
-
Basification and Extraction: Adjust the pH of the aqueous layer to basic (e.g., pH 9.5 with NaOH). Extract the this compound into an organic solvent.
-
Purification: Concentrate the organic extract and purify the this compound, for example, by crystallization.
Mandatory Visualizations
Caption: A simplified workflow for the synthesis of halofuginone from this compound.
Caption: The challenge of interconversion between this compound and isothis compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis of this compound and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Febrifugine and Halofuginone: Potency Against Malaria Weighed Against Toxicity
A deep dive into the antimalarial efficacy and underlying mechanisms of a traditional remedy and its potent synthetic analog.
Febrifugine (B1672321), a quinazolinone alkaloid derived from the plant Dichroa febrifuga, has a long history in traditional Chinese medicine for treating fevers associated with malaria.[1] Its potent antimalarial properties spurred the development of synthetic derivatives to enhance efficacy and mitigate side effects.[1] Among these, Halofuginone (B1684669), a halogenated analog, has emerged as a significantly more potent antimalarial agent, though concerns regarding its safety profile persist.[1][2] This guide offers a detailed comparison of the antimalarial activities of this compound and Halofuginone, presenting experimental data, outlining laboratory protocols, and visualizing their shared mechanism of action for researchers, scientists, and drug development professionals.
Comparative Antimalarial Activity: A Quantitative Look
Halofuginone consistently displays superior antimalarial potency compared to its natural precursor, this compound.[1] In vitro assays demonstrate that Halofuginone inhibits the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, at significantly lower concentrations. The tables below summarize the half-maximal inhibitory concentrations (IC₅₀) against various parasite strains and the cytotoxicity profiles (CC₅₀) against mammalian cell lines. The Selectivity Index (SI), the ratio of CC₅₀ to IC₅₀, provides an estimate of the compound's therapeutic window.[3][4]
| Compound | P. falciparum Strain W2 (Chloroquine-Resistant) IC₅₀ (ng/mL) | P. falciparum Strain D6 (Chloroquine-Sensitive) IC₅₀ (ng/mL) |
| This compound | 1.41 | 0.59 |
| Halofuginone | 0.14 | 0.12 |
| Data compiled from published studies.[5] |
Table 1. In Vitro Antimalarial Activity against P. falciparum Asexual Blood Stages. This table highlights Halofuginone's enhanced potency against both chloroquine-resistant and -sensitive strains of P. falciparum.
| Compound | Macrophage Cell Line (J774) CC₅₀ (ng/mL) | Neuronal Cell Line (NG108) CC₅₀ (ng/mL) | Selectivity Index (SI) vs. W2 Strain |
| This compound | 30 | 170 | ~21 |
| Halofuginone | 30 | 280 | ~214 |
| Selectivity Index calculated as (CC₅₀ in J774 cells) / (IC₅₀ against P. falciparum W2 strain). | |||
| Data compiled from published studies.[5] |
Table 2. In Vitro Cytotoxicity and Selectivity Index. While both compounds exhibit cytotoxicity, Halofuginone's higher potency against the parasite results in a more favorable selectivity index, suggesting a wider therapeutic window compared to this compound.
Mechanism of Action: Targeting Protein Synthesis
Both this compound and Halofuginone exert their antimalarial effect through a shared, specific mechanism: the inhibition of prolyl-tRNA synthetase (ProRS).[2][6] This enzyme is essential for protein synthesis, catalyzing the attachment of the amino acid proline to its corresponding transfer RNA (tRNA).[2] By inhibiting ProRS, these compounds mimic a state of proline starvation, which triggers a cellular stress pathway known as the Amino Acid Response (AAR), ultimately halting parasite growth and proliferation.[6][7][8]
The key steps in their mechanism of action are:
-
Inhibition of Prolyl-tRNA Synthetase: The compounds bind to the P. falciparum cytoplasmic ProRS (PfcPRS), with Halofuginone acting as a competitive inhibitor with proline.[1][6][8]
-
Accumulation of Uncharged tRNA: This enzymatic blockade leads to a buildup of "uncharged" prolyl-tRNA (tRNAPro) within the parasite.[6]
-
Activation of the Amino Acid Response (AAR) Pathway: The accumulation of uncharged tRNA activates the AAR pathway, leading to the phosphorylation of eukaryotic initiation factor 2α (eIF2α).[8] This stress response halts protein synthesis and parasite development.[8]
Caption: Mechanism of action for this compound and Halofuginone.
Experimental Protocols: Measuring Antimalarial Activity
The in vitro antimalarial activity of these compounds is commonly assessed using a SYBR Green I-based fluorescence assay. This method measures the proliferation of parasites within red blood cells by quantifying the amount of parasite DNA.
Protocol: SYBR Green I-based Drug Susceptibility Assay
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes using RPMI 1640 medium supplemented with serum and hypoxanthine. Cultures are synchronized to the ring stage for the assay.
-
Drug Plate Preparation: The test compounds (this compound, Halofuginone) are serially diluted in appropriate media and dispensed into a 96-well microtiter plate. Control wells contain no drug.
-
Assay Initiation: A synchronized parasite culture (typically at 0.5% parasitemia and 2% hematocrit) is added to each well of the drug-coated plate.
-
Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, the plate is frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.[9]
-
Fluorescence Reading: The plate is incubated in the dark for 1-24 hours before reading the fluorescence on a microplate reader (excitation ~485 nm, emission ~530 nm).[9]
-
Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA, indicating parasite growth. The readings are used to generate a dose-response curve, from which the IC₅₀ value is calculated.
Caption: Workflow for the SYBR Green I antimalarial assay.
Conclusion: A Potent Scaffold Hindered by Toxicity
Halofuginone is unequivocally a more potent antimalarial agent in vitro than its natural precursor, this compound.[1] Both compounds share a compelling mechanism of action, targeting the parasite's essential protein synthesis machinery via the inhibition of prolyl-tRNA synthetase.[1] This validated target remains a promising avenue for the development of novel antimalarials.
Despite its high potency and improved selectivity index over this compound, the clinical progression of Halofuginone for malaria treatment has been stalled by its unfavorable toxicity profile, which includes gastrointestinal distress and liver toxicity.[5][10][11] Nevertheless, the journey from this compound to Halofuginone demonstrates a successful principle of synthetic modification to enhance potency. Future research focused on structural modifications to dissociate efficacy from toxicity could yet yield a clinically viable antimalarial from this potent chemical scaffold.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Prospects of halofuginone as an antiprotozoal drug scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iddo.org [iddo.org]
- 10. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating Prolyl-tRNA Synthetase as the Target of Febrifugine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies used to validate prolyl-tRNA synthetase (ProRS) as the molecular target of febrifugine (B1672321) and its synthetic analog, halofuginone. This compound, a natural product isolated from the plant Dichroa febrifuga, and its derivatives have long been recognized for their potent biological activities, including antimalarial, anti-inflammatory, and anti-fibrotic effects.[1] However, their clinical utility has been hampered by a narrow therapeutic window, underscoring the importance of definitively identifying their molecular target to guide the development of safer, more effective analogs.
Mechanism of Action: Competitive Inhibition of Prolyl-tRNA Synthetase
This compound and its analogs, such as halofuginone, function as competitive inhibitors of prolyl-tRNA synthetase.[1] They bind to the active site of ProRS, specifically competing with the amino acid proline.[1] This inhibition is ATP-dependent and prevents the charging of proline onto its cognate tRNA (tRNAPro), a critical step in protein translation.[1]
The resulting accumulation of uncharged tRNAPro mimics a state of proline starvation, which triggers the Amino Acid Response (AAR) pathway.[1][2] This cellular stress response pathway is initiated by the activation of the kinase GCN2, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[3] Phosphorylation of eIF2α leads to a global reduction in protein synthesis while selectively upregulating the translation of certain stress-responsive genes, such as ATF4.[3] This cascade of events is central to the biological effects observed with this compound treatment.
Figure 1. Mechanism of Action of this compound.
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and its analogs against Plasmodium falciparum and their cytotoxicity against various mammalian cell lines. The selectivity index, a ratio of cytotoxicity to antimalarial activity, is a key parameter in identifying compounds with a favorable therapeutic window.
| Compound | Target Organism/Cell Line | IC50 (ng/mL) | Reference |
| This compound | P. falciparum (W2, chloroquine-resistant) | 2.0 | [4] |
| Macrophages (J744) | 50-100 | [5] | |
| Halofuginone | P. falciparum (W2, chloroquine-resistant) | 0.29 | [4] |
| Neuronal Cells (NG108) | >1000 | [5] | |
| WR139672 | P. falciparum (W2, chloroquine-resistant) | 0.98 | [4] |
| Neuronal Cells (NG108) | >1000 | [5] | |
| WR222048 | P. falciparum (W2, chloroquine-resistant) | 1.0 | [4] |
| Neuronal Cells (NG108) | >1000 | [5] |
| Compound | Ki for ProRS (nM) | Reference |
| Halofuginone | 18.3 ± 0.5 | [6] |
Experimental Protocols: Validating ProRS as the Target
Several key experiments have been instrumental in validating ProRS as the direct target of this compound. These assays can be broadly categorized into biochemical assays, cellular target engagement assays, and phenotypic assays.
Biochemical Assay: In Vitro tRNA Charging Assay
This assay directly measures the enzymatic activity of ProRS by quantifying the incorporation of radiolabeled proline into its cognate tRNA. Inhibition of this process by a test compound provides direct evidence of its effect on ProRS activity.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant ProRS enzyme, [3H]-proline, ATP, and total tRNA in a suitable reaction buffer (e.g., 100 mM HEPES, pH 7.5, 30 mM KCl, 10 mM MgCl2).
-
Inhibitor Addition: Add varying concentrations of this compound, halofuginone, or a vehicle control to the reaction mixtures.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Quenching and Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the tRNA.
-
Washing: Wash the precipitated tRNA on a filter membrane with cold TCA to remove unincorporated [3H]-proline.
-
Quantification: Measure the radioactivity of the filter-bound tRNA using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[6][7]
Figure 2. CETSA Experimental Workflow.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound (e.g., halofuginone) or a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[7]
-
Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease inhibitors.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.[7]
-
Analysis: Analyze the amount of soluble ProRS in the supernatant by Western blotting using a specific anti-ProRS antibody.
-
Data Analysis: Plot the amount of soluble ProRS as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Phenotypic Assay: Proline Rescue Experiment
This critical cellular assay helps to distinguish on-target from off-target effects. If the cellular phenotype induced by this compound is a direct result of ProRS inhibition, then supplementing the cell culture medium with excess proline should reverse this effect.[1][3]
Protocol:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere.
-
Treatment Conditions: Prepare the following treatment groups:
-
Vehicle control
-
This compound/halofuginone at a concentration known to induce a specific phenotype (e.g., inhibition of cell proliferation or activation of the AAR pathway).
-
This compound/halofuginone at the same concentration supplemented with a high concentration of L-proline (e.g., 2 mM).[3]
-
L-proline alone as a control.
-
-
Incubation: Treat the cells with the respective media and incubate for the desired duration.
-
Phenotypic Assessment: Analyze the cells for the phenotype of interest. This could involve measuring cell viability (e.g., MTT assay), or assessing the activation of the AAR pathway by Western blot for phosphorylated eIF2α.[3]
-
Interpretation: A reversal or significant attenuation of the this compound-induced phenotype in the presence of excess proline strongly supports that the effect is mediated through the inhibition of ProRS.
Downstream Pathway Analysis: Western Blot for Phosphorylated eIF2α
Activation of the AAR pathway is a direct downstream consequence of ProRS inhibition by this compound.[3] Measuring the phosphorylation of eIF2α serves as a robust biomarker for target engagement and pathway activation.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound/halofuginone for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated eIF2α (Ser51). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total eIF2α. An increase in the ratio of phosphorylated eIF2α to total eIF2α indicates activation of the AAR pathway.
Alternative Hypotheses and Off-Target Effects
While the evidence strongly supports ProRS as the primary target, it is crucial for researchers to consider potential off-target effects, especially given the cytotoxicity of this compound and halofuginone.[3] The primary off-target effect observed is general cytotoxicity at higher concentrations. The proline rescue experiment is a key tool to differentiate between on-target effects related to ProRS inhibition and non-specific cytotoxicity.[3] If a cellular effect is not rescued by the addition of excess proline, it is likely due to an off-target mechanism.
Conclusion
The validation of prolyl-tRNA synthetase as the primary target of this compound and its derivatives represents a significant advancement in understanding the mechanism of action of this important class of natural products. The experimental strategies outlined in this guide, from direct biochemical assays to cellular target engagement and phenotypic rescue experiments, provide a robust framework for researchers. This knowledge is critical for the rational design of new this compound analogs with improved therapeutic indices, potentially unlocking the full clinical potential of this ancient remedy for a range of diseases.
References
- 1. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Febrifugine vs. Chloroquine: A Comparative Guide on Efficacy Against Resistant P. falciparum
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of chloroquine-resistant Plasmodium falciparum have significantly undermined malaria control efforts, necessitating the exploration of alternative antimalarial agents. Febrifugine (B1672321), a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, and its derivatives have demonstrated potent antimalarial activity, including against chloroquine-resistant strains. This guide provides an objective comparison of the efficacy of this compound and chloroquine (B1663885) against resistant P. falciparum, supported by experimental data, detailed methodologies, and visual workflows to inform further research and drug development.
At a Glance: Key Distinctions
| Feature | This compound | Chloroquine |
| Primary Mechanism of Action | Inhibition of prolyl-tRNA synthetase (PfcPRS) | Inhibition of hemozoin biocrystallization |
| Cellular Pathway | Activation of the Amino Acid Response (AAR) pathway | Accumulation of toxic free heme in the parasite's digestive vacuole |
| Efficacy Against Resistant Strains | Generally effective | Largely ineffective |
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and chloroquine against chloroquine-sensitive and chloroquine-resistant P. falciparum strains.
In Vitro Antimalarial Activity (IC50)
The half-maximal inhibitory concentration (IC50) indicates the potency of a compound in inhibiting parasite growth.
| Compound | P. falciparum Strain | IC50 (ng/mL) | IC50 (nM) |
| This compound | D6 (Chloroquine-sensitive) | 0.82 ± 0.24 | ~2.2 |
| W2 (Chloroquine-resistant) | 0.58 ± 0.08 | ~1.5 | |
| Halofuginone (this compound analog) | D6 (Chloroquine-sensitive) | 0.17 ± 0.02 | ~0.4 |
| W2 (Chloroquine-resistant) | 0.14 ± 0.01 | ~0.3 | |
| Chloroquine | D6 (Chloroquine-sensitive) | - | 9-15 |
| W2 (Chloroquine-resistant) | - | >100 |
Note: IC50 values for this compound and its analog were converted from ng/mL to nM for broader comparison, using their respective molecular weights. Direct comparison is challenging due to different reporting units in the literature.[1]
In Vivo Antimalarial Efficacy in Murine Models
In vivo studies, primarily using mouse models infected with Plasmodium berghei, provide crucial insights into a drug's efficacy within a living organism.
| Compound | Animal Model | Dosage | Effect on Parasitemia | Survival |
| This compound | P. berghei-infected mice | 1 mg/kg/day (oral) | Significant suppression | Increased survival time |
| Halofuginone | P. berghei-infected mice | 0.2 - 1 mg/kg (oral) | Curative effect | Increased survival time |
| Chloroquine | P. berghei-infected mice (resistant strain) | 20 mg/kg (oral) | Little effect | All mice died |
Mechanisms of Action and Resistance
This compound: Targeting Protein Synthesis
This compound and its analogs exert their antimalarial effect by inhibiting the parasite's prolyl-tRNA synthetase (PfcPRS), a crucial enzyme in protein synthesis. This inhibition leads to an accumulation of uncharged prolyl-tRNA, triggering the amino acid response (AAR) pathway, a cellular stress response that halts parasite growth.[1]
Mechanism of action of this compound.
Chloroquine: Disrupting Heme Detoxification and the Rise of Resistance
Chloroquine, a weak base, accumulates in the acidic digestive vacuole of the parasite. There, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by capping the growing hemozoin crystals.[1] This leads to the accumulation of free heme, causing oxidative stress and parasite death.
Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the digestive vacuole membrane. These mutations enable the transporter to efflux chloroquine from its site of action, thereby reducing its concentration in the digestive vacuole and rendering the drug ineffective.
Mechanism of chloroquine action and resistance.
Experimental Protocols
In Vitro Drug Susceptibility Testing: SYBR Green I-based Fluorescence Assay
This assay is a widely used method to determine the IC50 of antimalarial compounds by measuring the inhibition of parasite DNA replication.
-
Parasite Culture : P. falciparum strains (e.g., D6 and W2) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[2]
-
Drug Dilution : Test compounds (this compound and chloroquine) are serially diluted and added to 96-well plates.
-
Parasite Inoculation : Synchronized ring-stage parasites are added to the wells.
-
Incubation : Plates are incubated for 72 hours under the same culture conditions.
-
Lysis and Staining : A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasite DNA.
-
Fluorescence Reading : The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.
-
IC50 Calculation : The drug concentration that inhibits 50% of parasite growth compared to drug-free controls is determined.
In vitro drug susceptibility testing workflow.
In Vivo Efficacy Testing: 4-Day Suppressive Test in Murine Model
This standard in vivo assay evaluates the efficacy of antimalarial compounds against an established infection in a mouse model.
-
Infection : Mice (e.g., ICR strain) are infected with P. berghei, a rodent malaria parasite.
-
Drug Administration : Treatment with the test compounds (this compound or chloroquine) or a vehicle control is initiated, typically 24 hours post-infection, and continued for four consecutive days.
-
Parasitemia Monitoring : Blood smears are taken daily to monitor the percentage of infected red blood cells (parasitemia).
-
Efficacy Calculation : The average percentage of parasitemia suppression is calculated by comparing the parasitemia in the treated groups to that of the untreated control group.[1]
-
Survival Monitoring : The survival of the mice in each group is monitored daily.[1]
In vivo efficacy testing workflow.
Conclusion
The experimental data clearly demonstrates that this compound and its analogs are highly effective against both chloroquine-sensitive and, crucially, chloroquine-resistant strains of P. falciparum. This efficacy is attributed to its distinct mechanism of action, which targets a different pathway than chloroquine and is not compromised by the mutations that confer chloroquine resistance.
While this compound itself has shown promise, concerns about its toxicity have driven the development of analogs like halofuginone, which exhibit enhanced efficacy and a potentially better safety profile.[3] Further research focusing on optimizing the therapeutic index of this compound derivatives is warranted. The methodologies and comparative data presented in this guide provide a solid foundation for the rational design and evaluation of novel antimalarial agents that can effectively combat drug-resistant malaria.
References
A Comparative Guide to the Cytotoxicity of Febrifugine Analogs in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Febrifugine (B1672321), a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, and its synthetic analog halofuginone, have garnered significant interest for their potent antimalarial, anti-fibrotic, and anti-cancer properties. However, the clinical application of this compound has been historically hindered by its significant cytotoxicity and narrow therapeutic window, often causing side effects such as nausea, vomiting, and liver toxicity.[1][2] This has prompted extensive research into the development of this compound analogs with the aim of dissociating therapeutic efficacy from toxicity, thereby improving the therapeutic index.[1] This guide provides an objective comparison of the in vitro cytotoxicity of various this compound analogs in mammalian cell lines, supported by experimental data and detailed methodologies.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) or 50% cytotoxic concentration (CC50) values for this compound and a selection of its analogs against various mammalian cell lines. A higher IC50 or CC50 value indicates lower cytotoxicity. The selectivity index, where available, represents the ratio of cytotoxicity to antiplasmodial activity and serves as an in vitro estimate of the therapeutic index.[1]
| Compound/Analog | Cell Line | Assay Type | IC50 / CC50 (ng/mL) | Selectivity Index (Neuronal) | Selectivity Index (Macrophage) | Reference |
| This compound | NG108 (neuronal) | Not Specified | >1,000 | 119.81 | - | [3][4] |
| This compound | J774 (macrophage) | Not Specified | 81 | - | 152.83 | [4] |
| Halofuginone | NG108 (neuronal) | Not Specified | 177.06 | 1,221.12 | - | [4] |
| Halofuginone | J774 (macrophage) | Not Specified | 132.25 | - | 912.05 | [4] |
| WR222048 | NG108 (neuronal) | Not Specified | 878.59 | 898.81 | - | [4] |
| WR222048 | J774 (macrophage) | Not Specified | 498.84 | - | 510.33 | [4] |
| Analog 8 | Rat Hepatocytes | Neutral Red Assay | >100x less toxic than this compound | - | - | [3] |
| Analog 9 | Rat Hepatocytes | Neutral Red Assay | >100x less toxic than this compound | - | - | [3] |
| Analog 19 | Rat Hepatocytes | Neutral Red Assay | >100x less toxic than this compound | - | - | [3] |
| Analog 20 | Rat Hepatocytes | Neutral Red Assay | >100x less toxic than this compound | - | - | [3] |
Mechanism of Cytotoxicity: Amino Acid Starvation Response
This compound and its analogs exert their cytotoxic effects primarily through the inhibition of prolyl-tRNA synthetase (EPRS).[3] This inhibition mimics a state of amino acid starvation, leading to an accumulation of uncharged prolyl-tRNA. This accumulation activates the General Control Nonderepressible 2 (GCN2) kinase, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α leads to a global inhibition of protein synthesis while selectively upregulating the translation of activating transcription factor 4 (ATF4). ATF4, in turn, orchestrates a transcriptional response that, under prolonged stress, can lead to apoptosis.[3]
Caption: this compound-induced amino acid starvation response pathway.
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: A stepwise workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in a complete culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include untreated cells as a negative control and a vehicle control if the compounds are dissolved in a solvent.
-
Incubation: Incubate the plate for a period of 24 to 72 hours.
-
MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 values.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Caption: A stepwise workflow of the LDH cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare three types of controls: spontaneous LDH release (untreated cells), maximum LDH release (untreated cells lysed with a lysis buffer), and background (culture medium without cells).
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells.
-
Transfer: Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous, and maximum release wells.
Neutral Red Uptake Assay for Hepatotoxicity
This assay is particularly relevant for assessing the liver toxicity of this compound analogs, as hepatotoxicity is a known side effect of the parent compound.[5][6] It measures the ability of viable cells to incorporate and retain the supravital dye neutral red in their lysosomes.
Protocol:
-
Hepatocyte Isolation: Isolate primary hepatocytes from rats or use a suitable liver cell line.
-
Cell Seeding: Seed the hepatocytes in collagen-coated plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound analogs.
-
Neutral Red Staining: After incubation, wash the cells and incubate them with a medium containing neutral red.
-
Dye Extraction: Wash the cells to remove excess dye and then add a destain solution to extract the neutral red from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye in a microplate reader.
-
Data Analysis: The amount of retained dye is proportional to the number of viable cells. Calculate the IC50 values based on the absorbance readings.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Predicting the Potency of Febrifugine Analogs: A Comparative Guide to QSAR Model Validation
For Immediate Release
This guide provides a comprehensive comparison of two prominent Quantitative Structure-Activity Relationship (QSAR) models used to predict the antimalarial activity of febrifugine (B1672321) analogs. Researchers, scientists, and drug development professionals can leverage this information to understand the predictive power and underlying methodologies of these computational tools in the quest for more effective and less toxic antimalarial agents.
This compound, a natural product isolated from the plant Dichroa febrifuga, has long been known for its potent antimalarial properties. However, its clinical use has been hampered by significant side effects.[1][2] This has led to the synthesis and evaluation of numerous this compound analogs, with the goal of retaining or improving efficacy while reducing toxicity.[1][2] QSAR models play a pivotal role in this process by predicting the biological activity of novel compounds, thereby prioritizing synthetic efforts and reducing the need for extensive preliminary screening.
This guide focuses on the validation of two distinct QSAR modeling approaches: three-dimensional QSAR (3D-QSAR) and a Linear Free Energy Relationship (LFER) model developed by Hansch.
Comparative Analysis of Predictive Performance
The predictive accuracy of a QSAR model is paramount. The following table summarizes the key statistical validation parameters for both a 3D-QSAR model and an LFER Hansch model developed for this compound analogs.
| Statistical Parameter | 3D-QSAR Model | LFER Hansch Model | Description |
| R² (Correlation Coefficient) | 0.972 | 0.9938 | A measure of the goodness of fit of the model to the training data. Values closer to 1 indicate a better fit. |
| Q² (Cross-Validated R²) | 0.712 | 0.9926 (Q² LOO) | An indicator of the model's predictive ability, determined through internal cross-validation. A higher value suggests better predictability. |
| r²_pred (External Validation R²) | 0.84 | Not Reported | Measures the model's ability to predict the activity of an external test set of compounds not used in model development. |
| RMSE (Root Mean Square Error) | 0.3 | Not Reported | Represents the standard deviation of the prediction errors. A lower value indicates a more accurate model. |
| Pearson-R | 0.94 | Not Reported | The correlation between the predicted and observed activities for the test set. |
| F-statistic | 173.4 | Not Reported | A statistical test of the overall significance of the regression model. |
The presented data indicates that both models exhibit strong predictive capabilities. The 3D-QSAR model demonstrates a high correlation coefficient (R² = 0.972) and good predictive power on an external dataset (r²_pred = 0.84).[3] The LFER Hansch model shows an exceptionally high correlation coefficient (R² = 0.9938) and internal predictive ability (Q² LOO = 0.9926).[4]
Experimental Protocols
The development and validation of robust QSAR models rely on rigorous experimental procedures, both for generating the biological activity data and for the computational modeling itself.
In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)
The biological activity data (IC50 values) used to train and validate the QSAR models is typically generated using an in vitro drug susceptibility assay. The SYBR Green I-based fluorescence assay is a widely adopted, sensitive, and high-throughput method for this purpose.
Materials and Reagents:
-
Plasmodium falciparum culture (e.g., chloroquine-sensitive 3D7 or resistant Dd2 strains)
-
Human erythrocytes
-
Complete parasite culture medium (e.g., RPMI 1640 supplemented with human serum)
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in the complete culture medium.
-
Parasite Culture: Synchronize the P. falciparum culture to the ring stage and adjust the parasitemia to 0.5-1% and hematocrit to 1-2%.
-
Plate Seeding: Dispense the parasite culture into 96-well plates containing the serially diluted compounds. Include positive (no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: Add SYBR Green I in lysis buffer to each well and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract the background fluorescence of the negative controls. The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
QSAR Model Development and Validation Workflow
The following outlines a typical workflow for developing and validating QSAR models for this compound analogs.
Caption: A generalized workflow for the development and validation of QSAR models.
1. Data Collection and Curation:
-
A dataset of this compound analogs with their corresponding experimentally determined antimalarial activities (IC50 values) is compiled from the literature.
-
The biological activity data is converted to a logarithmic scale (pIC50 = -log(IC50)).
-
The chemical structures of the compounds are standardized and optimized to obtain their 3D conformations.
2. Molecular Descriptor Calculation:
-
For each analog, a set of molecular descriptors is calculated. These descriptors are numerical representations of the chemical and physical properties of the molecules.
-
For 3D-QSAR: Descriptors are derived from the 3D aligned structures and can include steric and electrostatic fields (as in CoMFA) or similarity indices (as in CoMSIA).
-
For LFER Hansch models: Descriptors typically include parameters for hydrophobicity (logP), electronic effects (e.g., Hammett constants), and steric properties (e.g., Taft parameters).
3. Dataset Splitting:
-
The curated dataset is divided into a training set and a test set.
-
The training set (typically 70-80% of the data) is used to build the QSAR model.
-
The test set (the remaining 20-30%) is used for external validation to assess the model's predictive performance on compounds it has not "seen" before.
4. Model Building:
-
A statistical method is used to generate a mathematical equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable) for the compounds in the training set.
-
Commonly used methods include Partial Least Squares (PLS) for 3D-QSAR and Multiple Linear Regression (MLR) for Hansch analysis.
5. Internal Validation:
-
The robustness and predictive ability of the model are assessed using only the training set data.
-
A common technique is leave-one-out (LOO) cross-validation , where a single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The resulting Q² value indicates the internal predictive power.
6. External Validation:
-
The QSAR model developed using the training set is used to predict the biological activities of the compounds in the test set.
-
The predicted activities are then compared to the experimental activities to evaluate the model's external predictive performance, often expressed as r²_pred.
Mechanism of Action and Signaling Pathway
This compound and its analogs exert their antimalarial effect by inhibiting the parasite's prolyl-tRNA synthetase (PRS).[3][4][5] This enzyme is crucial for protein synthesis. Inhibition of PRS leads to an accumulation of uncharged prolyl-tRNA, which mimics a state of proline starvation and triggers the Amino Acid Response (AAR) pathway, a cellular stress response that ultimately halts parasite growth.[3][5][6]
Caption: Mechanism of action of this compound analogs.
Conclusion
Both 3D-QSAR and LFER Hansch models have proven to be valuable tools for predicting the antimalarial activity of this compound analogs. The choice of model may depend on the specific research question and the available data. Rigorous validation, encompassing both internal and external procedures, is crucial for establishing the reliability and predictive power of any QSAR model. The insights gained from these models, combined with an understanding of the underlying mechanism of action, will continue to guide the rational design of novel, potent, and safer antimalarial drugs.
References
- 1. QSAR based predictive modeling for anti-malarial molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Multistage ML-QSAR Models for Malaria: From Data to Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of QSAR Method in the Design of Enhanced Antimalarial Derivatives of Azetidine-2-carbonitriles, their Molecular Docking, Drug-likeness, and SwissADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation [mdpi.com]
- 6. youtube.com [youtube.com]
Febrifugine's Double-Edged Sword: A Comparative Analysis of its Cytotoxic Effects on Cancer vs. Normal Cell Lines
For Immediate Release
A comprehensive review of recent studies reveals the potent quinazolinone alkaloid, Febrifugine, and its derivatives exhibit a significant, and in many cases, selective, anti-cancer activity. This guide synthesizes the current understanding of this compound's differential effects on malignant and non-malignant cell lines, presenting key quantitative data, detailed experimental methodologies, and an overview of the implicated signaling pathways to support ongoing research and drug development efforts.
Data Presentation: A Comparative Look at Cytotoxicity
This compound and its widely studied analog, Halofuginone, have demonstrated considerable potency against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, highlight a generally higher sensitivity in cancer cells compared to their normal counterparts.
| Compound | Cell Line | Cell Type | IC50 | Citation |
| This compound | T24 | Bladder Cancer | 0.02 µM | [1] |
| SW780 | Bladder Cancer | 0.018 µM | [1] | |
| PC-3 | Prostate Cancer | Active (non-selective vs. WPMY-1) | [2] | |
| WPMY-1 | Normal Prostate Epithelium | Active (non-selective vs. PC-3) | [2] | |
| Halofuginone | HCT116 | Colorectal Carcinoma | 5.82 nM (0.00582 µM) | [3][4] |
| SW480 | Colorectal Carcinoma | 24.83 nM (0.02483 µM) | [4] | |
| HT29 | Colorectal Adenocarcinoma | 47.61 nM (0.04761 µM) | [4] | |
| DLD-1 | Colorectal Adenocarcinoma | 60.89 nM (0.06089 µM) | [4] | |
| HepG2 | Hepatocellular Carcinoma | 72.7 nM (0.0727 µM) | [5] | |
| IEC-6 | Normal Rat Intestinal Epithelium | 205.7 nM (0.2057 µM) | [3][6] | |
| MIHA | Non-tumorigenic Human Liver | 261.9 nM (0.2619 µM) | [3][6] | |
| NG108 | Normal Neuronal Cells | >1,000 ng/mL (Selectivity Index) | [7][8] | |
| J744 | Normal Macrophage Cells | 50-100 times less sensitive than parasites | [8] |
Recent findings indicate that this compound shows heightened sensitivity in bladder cancer cells when compared to control, non-cancerous cells.[1] Conversely, a study on prostate cancer demonstrated that this compound and Halofuginone were active on both the cancerous PC-3 cell line and the healthy WPMY-1 prostate cell line, suggesting a lack of selective toxicity in this particular context.[2] Notably, Halofuginone displays significantly lower toxicity in non-tumorigenic intestinal epithelial and liver cells, with IC50 values orders of magnitude higher than those observed in colorectal cancer cell lines.[3][6]
Mechanism of Action: Inducing Amino Acid Starvation
The primary mechanism underpinning this compound's bioactivity is the inhibition of prolyl-tRNA synthetase (EPRS).[7] This enzyme is crucial for protein synthesis, and its inhibition by this compound mimics a state of proline starvation. This triggers the Amino Acid Response (AAR) pathway, a cellular stress response that can ultimately lead to programmed cell death (apoptosis) in cancer cells.[9][10]
This compound's primary mechanism of action involves the inhibition of EPRS, triggering the AAR pathway and leading to apoptosis.
In some cancers, such as colorectal cancer, Halofuginone has also been shown to suppress the Akt/mTORC1 signaling pathway, which is crucial for the metabolic reprogramming often seen in cancer cells.[3][6]
Experimental Protocols
Standardized methodologies are critical for the reproducible evaluation of this compound's effects. Below are detailed protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treatment : Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization : Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement : Read the absorbance at 570 nm using a microplate reader.
Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Culture cells in 6-well plates and treat with this compound for the desired duration.
-
Harvesting : Collect both adherent and floating cells.
-
Washing : Wash cells twice with cold PBS.
-
Staining : Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation : Incubate in the dark at room temperature for 15 minutes.
-
Analysis : Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[7][11]
Workflow for detecting apoptosis via Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting : Treat cells as for the apoptosis assay and harvest.
-
Fixation : Fix the cells in cold 70% ethanol (B145695) and store at -20°C.
-
Washing : Rehydrate the cells by washing with PBS.
-
Staining : Resuspend the cells in a solution containing Propidium Iodide and RNase A.
-
Incubation : Incubate for 30 minutes at room temperature in the dark.
-
Analysis : Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion
This compound and its derivatives represent a promising class of compounds with potent anti-cancer properties. The available data suggests a therapeutic window for these molecules, with several studies demonstrating selective cytotoxicity towards cancer cells over normal cells. The underlying mechanism, primarily the induction of an amino acid starvation response, offers a unique approach to targeting cancer cell metabolism. Further research is warranted to explore the full potential of this compound in a wider range of cancer types and to optimize its selectivity and therapeutic index for clinical applications.
References
- 1. Discovery of anticancer function of this compound: Inhibition of cell proliferation, induction of apoptosis and suppression steroid synthesis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. oncotarget.com [oncotarget.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Halofuginone inhibits colorectal cancer growth through suppression of Akt/mTORC1 signaling and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Tightrope: A Comparative Guide to Novel Febrifugine Derivatives
For researchers, scientists, and drug development professionals, the quest for potent therapeutics is often a delicate balance between efficacy and safety. Febrifugine (B1672321), a quinazolinone alkaloid isolated from the Chinese herb Dichroa febrifuga, and its derivatives have demonstrated significant promise in treating a range of diseases including malaria, cancer, fibrosis, and autoimmune disorders.[1][2][3] However, the clinical utility of these compounds has been historically constrained by a narrow therapeutic window, marked by side effects such as nausea, vomiting, and liver toxicity.[2] This guide provides a comparative analysis of novel this compound derivatives, offering a comprehensive overview of their therapeutic potential, supported by experimental data and detailed methodologies.
The primary mechanism of action for this compound and its derivatives, including the well-studied analog halofuginone, involves the inhibition of prolyl-tRNA synthetase (ProRS).[1][3] This inhibition leads to an accumulation of uncharged tRNAPro, mimicking proline starvation and activating the Amino Acid Response (AAR) pathway.[1] This pathway plays a crucial role in cellular stress responses and has been shown to selectively inhibit the differentiation of pro-inflammatory Th17 cells, a key driver in many autoimmune diseases.[1][4][5]
The development of novel this compound derivatives has been driven by the need to separate the potent therapeutic effects from the dose-limiting toxicity. By modifying the chemical structure of the parent compound, researchers have successfully synthesized analogs with improved safety profiles while maintaining or even enhancing efficacy.[6][7]
Comparative Efficacy and Toxicity of this compound Derivatives
The therapeutic index (TI), a ratio of the toxic dose to the therapeutic dose, is a critical measure of a drug's safety. For in vitro studies, this is often represented by the selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC50). A higher TI or SI indicates a wider and more favorable therapeutic window. The following tables summarize the quantitative data for selected this compound derivatives against Plasmodium falciparum, the parasite responsible for malaria, and various cell lines used to assess cytotoxicity.
| Compound | Target Organism/Cell Line | IC50 (nM) | CC50 (nM) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | P. falciparum (D6) | 1.2 | 120 (Rat Hepatocytes) | 100 | [6] |
| P. falciparum (W2) | 1.5 | [6] | |||
| Halofuginone | P. falciparum | ~1 | >1000 (J744 cells) | >1000 | [8][9] |
| >10,000 (NG108 cells) | >10,000 | [9] | |||
| Compound 9 | P. falciparum (D6) | 0.8 | >10,000 (Rat Hepatocytes) | >12,500 | [6] |
| P. falciparum (W2) | 1.0 | [6] | |||
| Compound 11 | P. falciparum (D6) | 0.9 | >10,000 (Rat Hepatocytes) | >11,111 | [6] |
| P. falciparum (W2) | 1.1 | [6] | |||
| Chloroquine | P. falciparum (D6) | 9.3 | >10,000 (Rat Hepatocytes) | >1,075 | [6] |
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of this compound Derivatives. Data compiled from published studies. The selectivity index serves as an in vitro estimate of the therapeutic index.
| Compound | Animal Model | Efficacy Metric | Toxicity Metric | Therapeutic Index | Reference |
| This compound | P. berghei infected mice | ED50: ~5 mg/kg (oral) | Toxic at 5 mg/kg (s.c.) | Narrow | [8] |
| Halofuginone | P. berghei infected mice | ED50: <1 mg/kg (oral) | MTD (acute): 3.5 mg/day (human) | Improved | [8][10] |
| RDD (chronic): 0.5 mg/day (human) | [10] | ||||
| Compound Analogue | P. falciparum in Aotus monkeys | 50% Curative Dose: 2 mg/kg/day | Not specified | Wide (expected) | [11] |
| 100% Curative Dose: 8 mg/kg/day | [11] |
Table 2: In Vivo Efficacy and Toxicity of this compound Derivatives. ED50: 50% effective dose; MTD: Maximum tolerated dose; RDD: Recommended daily dose.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in the evaluation of this compound derivatives.
In Vitro Antiplasmodial Susceptibility Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.
-
Parasite Culture: Asynchronous cultures of chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum are maintained in human erythrocytes at a 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.
-
Drug Preparation: Compounds are dissolved in DMSO to create stock solutions and then serially diluted in culture medium.
-
Assay Plate Preparation: In a 96-well microtiter plate, 180 µL of the parasite culture (1% parasitemia) is added to each well. Then, 20 µL of the diluted compounds are added to achieve the final desired concentrations.
-
[3H]Hypoxanthine Labeling: After 24 hours of incubation at 37°C, 0.5 µCi of [3H]hypoxanthine in 20 µL of culture medium is added to each well.
-
Incubation and Harvesting: The plates are incubated for another 24 hours. The cells are then harvested onto glass fiber filters, and the filters are washed to remove unincorporated [3H]hypoxanthine.
-
Data Analysis: The radioactivity on the filters is measured using a scintillation counter. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[8]
In Vitro Cytotoxicity Assay
This assay determines the 50% cytotoxic concentration (CC50) of a compound against mammalian cell lines.
-
Cell Culture: Rat hepatocytes, J744 macrophages, or NG108 neuronal cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The CC50 values are determined from the dose-response curves.
In Vivo Efficacy Study in a Mouse Model of Malaria
This study evaluates the in vivo antimalarial activity of the compounds.
-
Animal Model: Swiss Webster mice are infected intravenously with Plasmodium berghei.
-
Drug Administration: The test compounds are formulated in a suitable vehicle and administered orally or subcutaneously to the infected mice once daily for three consecutive days, starting 24 hours post-infection.
-
Parasitemia Monitoring: Thin blood smears are prepared from the tail blood of each mouse daily, stained with Giemsa, and the percentage of infected red blood cells is determined by light microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to the vehicle-treated control group to determine the percent inhibition. The 50% effective dose (ED50) is calculated.[8]
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanisms and processes involved in the evaluation of this compound derivatives, the following diagrams have been generated.
Caption: Mechanism of action of this compound derivatives.
Caption: Workflow for evaluating the therapeutic window.
Conclusion
The development of novel this compound derivatives represents a promising strategy to overcome the limitations of the parent compound. By systematically modifying the chemical structure, researchers have successfully engineered analogs with significantly wider therapeutic windows, demonstrating potent efficacy with reduced toxicity. The data presented in this guide highlights the potential of these new compounds as viable candidates for further preclinical and clinical development in the treatment of malaria and other debilitating diseases. The provided experimental protocols and workflow diagrams offer a foundational framework for the continued evaluation and optimization of this important class of therapeutic agents.
References
- 1. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I and pharmacokinetic study of halofuginone, an oral quinazolinone derivative in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound analogue compounds: synthesis and antimalarial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Febrifugine vs. Quinine: A Comparative Guide to Antimalarial Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of febrifugine (B1672321) and quinine (B1679958), two historically significant compounds in the fight against malaria. While both have demonstrated antimalarial properties, they differ significantly in their origins, mechanisms of action, potency, and clinical utility. This document summarizes key experimental data, outlines methodologies for their evaluation, and visualizes their distinct biological pathways to inform further research and drug development.
Introduction
This compound is a quinazolinone alkaloid first isolated from the roots of the Chinese hydrangea, Dichroa febrifuga (Chang Shan).[1][2] For over 2,000 years, this plant has been a staple of traditional Chinese medicine for treating fevers associated with malaria.[1] Despite its potent antimalarial activity, the clinical development of this compound has been severely hampered by its significant side effects, including strong emetic properties and liver toxicity.[3][4][5] This has led to extensive research into synthetic analogues, such as halofuginone, to identify compounds with an improved therapeutic index.[6][7][8]
Quinine , an alkaloid extracted from the bark of the Cinchona tree, marked a pivotal moment in medicine as the first effective chemical treatment for an infectious disease.[9] For centuries, it was the primary therapeutic against malaria.[9] Although largely replaced by newer synthetic drugs with better safety profiles, quinine remains a crucial second-line treatment, especially for severe malaria and in regions with resistance to other antimalarials like chloroquine (B1663885).[10][11] Its use is often limited by a collection of side effects known as cinchonism, which includes tinnitus, headache, and nausea.[12]
Mechanism of Action
The fundamental difference between this compound and quinine lies in their molecular targets within the Plasmodium falciparum parasite.
This compound: Inhibition of Protein Synthesis
This compound's mechanism is unique among antimalarials. It targets the parasite's protein synthesis machinery by specifically inhibiting the enzyme prolyl-tRNA synthetase (ProRS) .[2] This enzyme is critical for attaching the amino acid proline to its corresponding transfer RNA (tRNA), an essential step for building proteins. By inhibiting ProRS, this compound causes an accumulation of uncharged prolyl-tRNA, which mimics a state of proline starvation.[2] This triggers a cellular stress response known as the Amino Acid Response (AAR) pathway, ultimately halting parasite growth and replication.[2]
Quinine: Disruption of Heme Detoxification
Quinine's mode of action is thought to be similar to that of chloroquine, targeting the parasite's food vacuole.[10][13] Inside the host's red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[14] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[14] Quinine is believed to interfere with this detoxification process by inhibiting hemozoin biocrystallization.[10][14] The resulting accumulation of toxic heme leads to oxidative damage and the death of the parasite.[14] Some studies also suggest quinine may inhibit nucleic acid and protein synthesis.[10][12]
Antimalarial Potency: A Quantitative Comparison
Experimental data consistently demonstrates that this compound possesses significantly higher intrinsic potency against P. falciparum than quinine, particularly in animal models where it has been reported to be 50 to 100 times more active.[1] this compound and its analogues also retain their potency against parasite strains that have developed resistance to chloroquine and quinine.[4]
| Compound | P. falciparum Strain | IC₅₀ (ng/mL) | IC₅₀ (nM) | Notes | Reference |
| This compound | D6 (CQ-Sensitive) | 0.82 ± 0.24 | ~2.2 | In vitro activity | [15] |
| W2 (CQ-Resistant) | 0.58 ± 0.08 | ~1.5 | Effective against resistant strains | [15] | |
| Quinine | W2 (CQ-Resistant) | - | >100 nM | W2 clone is known to be resistant to quinine | [4] |
| Clinical Isolate | - | 829 nM | Associated with clinical treatment failure | [16] | |
| Halofuginone (this compound Analogue) | D6 (CQ-Sensitive) | 0.141 | ~0.34 | Demonstrates higher potency than parent compound | [1][17] |
| W2 (CQ-Resistant) | 0.222 | ~0.53 | Demonstrates higher potency than parent compound | [1][17] |
IC₅₀ (Half-maximal inhibitory concentration) values can vary between studies due to different methodologies. CQ = Chloroquine.
Experimental Protocols
In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)
This is a common high-throughput method to determine the IC₅₀ of antimalarial compounds.
1. Parasite Culture:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7 or resistant K1) are maintained in a continuous in vitro culture of human O+ erythrocytes.
-
The culture medium is RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 µg/mL hypoxanthine, and 10% (v/v) heat-inactivated human serum.
-
Cultures are maintained at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
2. Drug Plate Preparation:
-
Test compounds (this compound, Quinine) are serially diluted in culture medium in a 96-well microtiter plate.
-
A row of wells is reserved for a drug-free control (parasitized erythrocytes) and another for a background control (non-parasitized erythrocytes).
3. Incubation:
-
A synchronized parasite culture (primarily at the ring stage) is diluted to achieve a starting parasitemia of 0.5% in a 2% hematocrit suspension.
-
This parasite suspension is added to all wells of the drug plate.
-
The plate is incubated for 72 hours under the conditions described in step 1.
4. Lysis and Staining:
-
After incubation, the plate is frozen at -80°C to lyse the red blood cells.
-
The plate is thawed, and a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
The plate is incubated in the dark at room temperature for 1 hour.
5. Data Acquisition and Analysis:
-
Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
The fluorescence intensity correlates with the amount of parasitic DNA, indicating parasite growth.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
In Vivo Efficacy Assessment (Mouse Model)
This protocol assesses the ability of a compound to suppress parasitemia in a living organism.
1. Animal Model and Infection:
-
Swiss or BALB/c mice are used.
-
Mice are infected intraperitoneally with Plasmodium berghei-infected erythrocytes.
2. Drug Administration:
-
Treatment begins 24 hours post-infection.
-
The test compounds are formulated in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol (B145695) in water).
-
The drug is administered orally or subcutaneously once daily for four consecutive days (Days +1 to +4 post-infection).
-
A control group receives only the vehicle.
3. Monitoring Parasitemia:
-
On Day +5 post-infection, thin blood smears are prepared from the tail blood of each mouse.
-
Smears are stained with Giemsa stain.
-
Parasitemia (the percentage of infected red blood cells) is determined by microscopic examination.
4. Data Analysis:
-
The average percentage of parasitemia suppression is calculated by comparing the parasitemia in the treated groups to that of the untreated vehicle control group.
-
The 50% effective dose (ED₅₀) can be determined from the dose-response relationship.
-
The survival time of the mice in each group is also monitored daily.
Toxicity and Drug Resistance
Toxicity Profile: The primary barrier to the clinical use of this compound is its toxicity, including severe nausea and gastrointestinal irritation.[1] Quinine, while better tolerated, is associated with cinchonism, and in rare cases, more severe adverse effects.[12] A key goal in developing this compound analogues is to separate the high potency from the undesirable toxicity.[4][8]
Drug Resistance: The emergence and spread of drug resistance is a major threat to malaria control.[18][19] While resistance to quinine is documented, it is less common than for many other antimalarials.[16][20] A significant advantage of this compound and its derivatives is their novel mechanism of action, which makes them effective against parasite strains that are resistant to quinoline-based drugs like chloroquine and quinine.[4][15]
Conclusion
This compound and quinine are both potent natural products with proven antimalarial activity. Quinine remains a valuable tool in the clinical management of malaria, particularly for severe cases, despite its side effects and documented resistance.[10] this compound exhibits substantially higher in vitro and in vivo potency and is effective against multi-drug resistant strains, making its core structure a highly attractive scaffold for new drug development.[1][15] However, its clinical potential is unrealized due to a narrow therapeutic window.[5] Future research efforts are justifiably focused on synthesizing this compound analogues that retain the high efficacy of the parent compound while exhibiting a significantly improved safety profile.
References
- 1. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound derivatives and development of an effective and safe tetrahydroquinazoline-type antimalarial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimalarial activities and therapeutic properties of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. britannica.com [britannica.com]
- 10. Quinine - Wikipedia [en.wikipedia.org]
- 11. Malaria - Wikipedia [en.wikipedia.org]
- 12. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. Quinine-Resistant Malaria in Traveler Returning from Senegal, 2007 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Resistant Malaria : Current Concepts and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Resistance in the Malaria-Endemic World | Malaria | CDC [cdc.gov]
- 20. Historical Review: Problematic Malaria Prophylaxis with Quinine - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window: A Comparative Guide to the Selectivity Index of Novel Febrifugine Analogs
For researchers and drug development professionals, the quest for potent antimalarial agents with minimal host toxicity is a paramount challenge. Febrifugine (B1672321), a natural alkaloid isolated from the plant Dichroa febrifuga, has long been recognized for its powerful antimalarial properties. However, its clinical application has been severely limited by a narrow therapeutic window and significant side effects, including liver toxicity.[1][2][3][4] This has spurred the development of novel this compound analogs designed to enhance safety while retaining or improving efficacy. This guide provides a comparative assessment of the selectivity index of these new analogs, supported by experimental data and detailed methodologies.
The primary goal in developing new this compound derivatives is to dissociate the desired therapeutic effects from their inherent toxicity, thereby widening the therapeutic index.[4] The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50 or MTD) to the effective concentration (IC50 or MCD), is a critical parameter in this evaluation. A higher SI indicates a more favorable safety profile.[4]
Comparative Analysis of In Vitro and In Vivo Selectivity
Recent research has yielded a number of this compound analogs with significantly improved therapeutic indices compared to the parent compound and the commonly used antimalarial drug, chloroquine.[1][5] These analogs were designed to reduce toxicity by modifying the this compound structure to prevent the formation of chemically reactive and toxic metabolites.[1][2][3]
In Vitro Performance
The following table summarizes the in vitro antiplasmodial activity and cytotoxicity of selected this compound analogs against various Plasmodium falciparum strains and mammalian cell lines.
| Compound | P. falciparum Strain | IC50 (ng/mL) | Mammalian Cell Line | CC50 (ng/mL) | Selectivity Index (CC50/IC50) | Reference |
| This compound | W2 (CQ-resistant) | 2.1 | J774 (Macrophage) | - | - | [6] |
| This compound | D6 (CQ-sensitive) | 0.9 | NG108 (Neuronal) | - | >1000 | [6] |
| Halofuginone | W2 (CQ-resistant) | 1.2 | J774 (Macrophage) | - | - | [6] |
| Halofuginone | D6 (CQ-sensitive) | 0.8 | NG108 (Neuronal) | - | >1000 | [6] |
| Analog 8 | W2 (CQ-resistant) | 2.3 | Rat Hepatocytes | >100,000 | >43,478 | [3][5] |
| Analog 9 | W2 (CQ-resistant) | 1.8 | Rat Hepatocytes | >100,000 | >55,556 | [3][5] |
| Analog 19 | W2 (CQ-resistant) | 2.5 | - | - | - | [5] |
| Analog 20 | W2 (CQ-resistant) | 2.4 | - | - | - | [5] |
| WR222048 | W2 / D6 | <5 | J774 / NG108 | - | 21 - >1000 | [6] |
| WR139672 | W2 / D6 | <5 | J774 / NG108 | - | 21 - >1000 | [6] |
| WR092103 | W2 / D6 | <5 | J774 / NG108 | - | 21 - >1000 | [6] |
Note: CQ stands for Chloroquine. A higher selectivity index indicates a more promising therapeutic window.
In Vivo Efficacy and Toxicity
In vivo studies in mouse models have further demonstrated the improved therapeutic profiles of novel analogs. The therapeutic index in vivo is often calculated as the ratio of the Maximum Tolerated Dose (MTD) to the Minimum Curative Dose (MCD).
| Compound | MTD (mg/kg/day) | MCD (mg/kg/day) | Therapeutic Index (MTD/MCD) | Reference |
| This compound | 1 | 0.5 | 2 | [5] |
| Chloroquine | 50 | 12.5 | 4 | [5] |
| Analog 8 | >100 | 5 | >20 | [5] |
| Analog 9 | >100 | 5 | >20 | [5] |
| Analog 19 | >50 | 2.5 | >20 | [5] |
| Analog 20 | >50 | 2.5 | >20 | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.
In Vitro Antiplasmodial Activity Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
-
Parasite Culture : Chloroquine-sensitive and -resistant strains of P. falciparum are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum.[6]
-
Drug Susceptibility Assay : A semiautomated microdilution technique is used.[6]
-
Parasitized red blood cells are plated in 96-well plates.
-
Serial dilutions of the test compounds are added to the wells.
-
The plates are incubated for a designated period (e.g., 72 hours).[7]
-
-
Measurement of Parasite Growth : Parasite growth is often measured by the incorporation of [3H]hypoxanthine, a key purine (B94841) source for the parasite.[6][8] The level of incorporated radioactivity is proportional to parasite proliferation.
-
IC50 Calculation : The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the percentage of inhibition against the log of the drug concentration.
In Vitro Cytotoxicity Assay
This assay determines the 50% cytotoxic concentration (CC50) of a compound against mammalian cells.
-
Cell Culture : Mammalian cell lines, such as human hepatocarcinoma (HepG2) cells or freshly isolated rat hepatocytes, are cultured in appropriate media.[3][9]
-
Compound Exposure : Cells are seeded in 96-well plates and exposed to serial dilutions of the test compounds.
-
Viability Assessment : Cell viability is assessed after a specific incubation period (e.g., 72 hours) using methods like the MTT assay or the neutral red assay.[9]
-
CC50 Calculation : The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
In Vivo Efficacy and Toxicity in Mouse Models
These studies assess the antimalarial efficacy and toxicity of the compounds in a living organism.
-
Animal Model : Mice are infected with a rodent malaria parasite, such as Plasmodium berghei.[5]
-
Drug Administration : The test compounds are administered to the infected mice, typically once daily for four days, via intraperitoneal (i.p.) or oral (p.o.) routes.[5]
-
Efficacy Measurement :
-
Minimum Curative Dose (MCD) : The lowest dose of the compound that clears the parasitemia to undetectable levels.[5]
-
Parasitemia Monitoring : Blood smears are taken daily to monitor the level of parasite infection.
-
-
Toxicity Measurement :
-
Maximum Tolerated Dose (MTD) : The highest dose of the compound that does not cause significant signs of toxicity or mortality in the mice.
-
-
Therapeutic Index Calculation : The therapeutic index is calculated as MTD divided by MCD.[5]
Mechanism of Action and Signaling Pathways
This compound and its analogs are understood to exert their antimalarial and other therapeutic effects through the inhibition of prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis.[10] This inhibition leads to the accumulation of uncharged prolyl-tRNAs, which triggers the amino acid response (AAR) pathway, a cellular stress response.[10] Halofuginone, a halogenated derivative of this compound, has also been shown to inhibit the development of Th17-driven autoimmunity by activating the AAR pathway.[10]
The proposed mechanism for the toxicity of this compound involves its metabolism by cytochrome P-450 enzymes to a reactive arene oxide intermediate.[5] This electrophilic metabolite can then form covalent adducts with essential biomolecules like DNA, RNA, and proteins, leading to cellular damage.[5] The design of less toxic analogs often focuses on modifying the this compound structure to block this metabolic pathway.[3][5]
Caption: Workflow for the development and assessment of new this compound analogs.
Caption: Mechanism of action of this compound analogs via inhibition of ProRS.
References
- 1. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of this compound analogues as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of this compound analogues as potential antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Bias Virtual Screening for Discovery of Promising Antimalarial Candidates targeting Plasmodium N-Myristoyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 9. Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Febrifugine and Halofuginone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of febrifugine (B1672321), a natural quinazolinone alkaloid, and its synthetic halogenated derivative, halofuginone (B1684669). Both compounds have garnered significant interest for their potent biological activities, including antimalarial, antifibrotic, and anticancer properties. Understanding their comparative pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for the development of safer and more efficacious therapeutics.
Executive Summary
This compound, isolated from the Chinese herb Dichroa febrifuga, and its synthetic analog, halofuginone, exhibit significant differences in their pharmacokinetic profiles. While both are potent inhibitors of prolyl-tRNA synthetase, their absorption and bioavailability vary considerably across species. This guide synthesizes available preclinical data to offer a side-by-side comparison, highlighting key differences to inform future research and drug development efforts.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound and halofuginone following intravenous (IV) and oral (PO) administration in various animal models.
Table 1: Pharmacokinetic Parameters of this compound and Halofuginone in Rats
| Parameter | This compound (Rats) | Halofuginone (Rats) |
| Dose (IV) | 2.0 mg/kg | 3.0 mg/kg |
| Cmax (IV) | - | 348 ng/mL[1] |
| AUC (0-t) (IV) | 1607.5 ± 334.1 ng·h/mL[2][3] | 43,946 ng·min/mL[1] |
| Half-life (t½) (IV) | 3.2 ± 1.6 h[2][3] | - |
| Clearance (CL) (IV) | 1.2 ± 0.2 L/kg·h[2][3] | 68 mL/min/kg[1] |
| Dose (PO) | 6.0 mg/kg | 3.0 mg/kg |
| Cmax (PO) | - | 34 ng/mL[1] |
| Tmax (PO) | - | 90 min[1] |
| AUC (0-t) (PO) | 2208.6 ± 253.1 ng·h/mL[2][3] | - |
| Half-life (t½) (PO) | 2.6 ± 0.5 h[2][3] | - |
| Bioavailability (F) | 45.8%[2][3] | Very low |
Table 2: Pharmacokinetic Parameters of Halofuginone in Other Species
| Species | Dose & Route | Cmax | Tmax | AUC | Half-life (t½) | Bioavailability (F) | Reference |
| Mice (CD2F1) | 1.5 mg/kg, IV | 313-386 ng/mL | - | 19,874 ng·min/mL | - | 100% (vs. IP) | [1] |
| Mice (CD2F1) | Oral | Undetectable in plasma | - | - | - | 0% | [1] |
| Cattle (Calves) | 1.2 mg/kg, Oral | 6.5 ng/mL (mean) | 22 h (mean) | - | 27.3 h (harmonic mean) | - | [4] |
| Cattle (Calves) | 100 µg/kg/day, Oral | 4 ng/mL | 11 h | - | 30.84 h | ~80% |
Note: Direct comparative pharmacokinetic data for this compound in mice and cattle is limited in publicly available literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of the experimental protocols used in the cited studies for rats.
Pharmacokinetic Study of this compound in Rats[2][3]
-
Animals: Male Sprague-Dawley rats (220–250 g).
-
Housing: Animals were housed in a controlled environment with a 12-hour light-dark cycle and free access to standard pellet food and water.
-
Drug Formulation and Administration:
-
Intravenous (IV): this compound was dissolved in a vehicle of water, polyethylene (B3416737) glycol, and dimethyl sulfoxide (B87167) to a concentration of 1.0 mg/mL and administered as a single bolus injection into the tail vein at a dose of 2.0 mg/kg.
-
Oral (PO): this compound was prepared in the same vehicle and administered by gavage at a dose of 6.0 mg/kg.
-
-
Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at 0.083, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-administration.
-
Sample Processing: Plasma was separated by centrifugation at 13,000 rpm for 10 minutes and stored at -80°C until analysis. For analysis, plasma proteins were precipitated using acetonitrile.
-
Quantification: this compound concentrations in plasma were determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Methylcytisine was used as an internal standard.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using drug and statistics (DAS) software.
Pharmacokinetic Study of Halofuginone in Rats[1][5]
-
Animals: Male Fischer 344 rats.
-
Drug Formulation and Administration:
-
Intravenous (IV): Halofuginone was administered as a single bolus injection at a dose of 3.0 mg/kg.
-
Oral (PO): Halofuginone was administered by gavage at a dose of 3.0 mg/kg.
-
-
Sample Collection: Plasma, red blood cells, various organs, and urine were collected at predetermined time points.
-
Quantification: Halofuginone concentrations were determined using a validated analytical method (details not fully specified in the abstract).
-
Pharmacokinetic Analysis: Compartmental and non-compartmental analyses were applied to the plasma concentration versus time data.
Mandatory Visualization
Signaling Pathways
This compound and halofuginone exert their biological effects through the inhibition of prolyl-tRNA synthetase, leading to the activation of the Amino Acid Starvation Response (AAR) pathway. Halofuginone has also been shown to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in fibrosis.
Caption: Comparative ADME profiles of this compound and Halofuginone.
Caption: Signaling pathways affected by this compound and Halofuginone.
References
Validating the Anti-Fibrotic Effects of Febrifugine Derivatives In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-fibrotic efficacy of Febrifugine (B1672321) derivatives, primarily focusing on Halofuginone (B1684669) and its enantiomers, against established anti-fibrotic therapies, Pirfenidone and Nintedanib (B1663095). The information presented is supported by experimental data from preclinical animal models of fibrosis, with detailed methodologies provided for key experiments.
Executive Summary
This compound, a quinazolinone alkaloid, and its derivatives have garnered significant interest for their potent anti-fibrotic properties. Halofuginone, a halogenated derivative, is the most extensively studied in this class and has demonstrated significant efficacy in various animal models of tissue fibrosis.[1] Its primary mechanisms of action include the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway and the induction of an amino acid starvation response.[1] While numerous other this compound analogs have been synthesized to mitigate the toxicity associated with the parent compound, their in vivo anti-fibrotic activities are not as well-documented as that of Halofuginone.[2][3][4] This guide focuses on the available in vivo data for Halofuginone and its enantiomers, comparing their performance with the FDA-approved anti-fibrotic drugs, Pirfenidone and Nintedanib.
Comparative Efficacy of Anti-Fibrotic Agents
The following tables summarize the quantitative data from in vivo studies, showcasing the anti-fibrotic effects of Halofuginone derivatives and alternative therapies in validated animal models of pulmonary and liver fibrosis.
Table 1: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis (Mouse Model)
| Compound | Dosage | Administration Route | Key Efficacy Endpoint | Result | Reference |
| Halofuginone | Not Specified | Intraperitoneal | Reduction in lung collagen | Significantly reduced fibrosis relative to untreated controls. | [5] |
| Pirfenidone | 30 mg/kg/day | Oral gavage | Reduction in lung damage | Significantly prevented fibrosis formation with continuous treatment and accelerated recovery with therapeutic treatment. | [6] |
| Pirfenidone | 300 mg/kg/day | Oral | Reduction in fibrocyte accumulation | Attenuated fibrocyte pool size in the lungs from 26.5% to 13.7%. | [7] |
| Pirfenidone | 400 mg/kg/day | Oral | Reduction in lung hydroxyproline (B1673980) | Significant decrease in lung hydroxyproline levels. | [8] |
| Nintedanib | Not Specified | Intragastric | Reduction in p-JAK2 expression | Significantly decreased the expression of p-JAK2, a key signaling molecule in fibrosis. | [9] |
Table 2: In Vivo Efficacy in Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rodent Models)
| Compound | Dosage | Administration Route | Key Efficacy Endpoint | Result | Reference |
| Nintedanib | 30 or 60 mg/kg/day | Oral | Reduction in hepatic collagen | Significantly reduced CCl4-induced increases in hepatic collagen. | [10][11][12] |
| Nintedanib | 30 or 60 mg/kg/day | Oral | Reduction in liver fibrosis score | Significantly reduced hepatic necrosis, inflammation, and fibrosis. | [10][11] |
Table 3: In Vivo Efficacy of Halofuginone Enantiomers in Duchenne Muscular Dystrophy (mdx Mouse Model)
| Compound | Dosage | Administration Route | Key Efficacy Endpoint | Result | Reference |
| Racemic Halofuginone | Not Specified | Not Specified | Reduction in diaphragm collagen content | Significant reduction in collagen content and degenerative areas. | [13][14][15] |
| (+)-Halofuginone | Not Specified | Not Specified | Reduction in diaphragm collagen content | More effective than the racemic form in reducing collagen content. | [13][14][15] |
| (-)-Halofuginone | Not Specified | Not Specified | Reduction in diaphragm collagen content | No significant effect on collagen content. | [13][14][15] |
Key Signaling Pathways
The anti-fibrotic effects of this compound derivatives are primarily attributed to the modulation of two key signaling pathways: the TGF-β signaling pathway and the amino acid starvation response.
TGF-β Signaling Pathway
TGF-β is a master regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the production of extracellular matrix proteins. Halofuginone inhibits the phosphorylation of Smad3, a key downstream effector in the TGF-β signaling cascade, thereby blocking pro-fibrotic gene expression.
Amino Acid Starvation Response
This compound and its derivatives can inhibit prolyl-tRNA synthetase, leading to an accumulation of uncharged tRNA and triggering the amino acid starvation response.[1] This pathway can have anti-inflammatory and anti-fibrotic effects.
References
- 1. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Synthesis and Evaluation of this compound Analogues as Potential Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduction in pulmonary fibrosis in vivo by halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pirfenidone and nintedanib attenuate pulmonary fibrosis in mice by inhibiting the expression of JAK2 - Yang - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Nintedanib in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Differential Effects of Halofuginone Enantiomers on Muscle Fibrosis and Histopathology in Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Effects of Halofuginone Enantiomers on Muscle Fibrosis and Histopathology in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unraveling the Potency of Febrifugine Isomers: A Comparative Analysis of Biological Activity
For researchers and drug development professionals, the quest for potent and safe therapeutic agents is a continuous endeavor. Febrifugine (B1672321), a quinazolinone alkaloid first isolated from the plant Dichroa febrifuga, has long been recognized for its powerful antimalarial properties. However, its clinical utility has been hampered by significant toxicity. This has spurred the development of numerous isomers and analogues, most notably halofuginone, in an effort to dissociate therapeutic efficacy from adverse effects. This guide provides a comprehensive comparative analysis of the biological activities of this compound and its key isomers, supported by experimental data, detailed methodologies, and pathway visualizations.
At a Glance: Comparative Efficacy and Cytotoxicity
The primary biological activity of this compound and its isomers revolves around their potent antimalarial effects. Halofuginone, a halogenated derivative, consistently demonstrates superior antimalarial activity compared to its parent compound.[1] The following tables summarize the in vitro antimalarial activity and cytotoxicity of this compound and several of its analogues against various Plasmodium falciparum strains and mammalian cell lines.
| Compound | P. falciparum Strain | IC50 (ng/mL) | Reference |
| This compound | W2 (Chloroquine-resistant) | 1.0 | [2] |
| This compound | D6 (Chloroquine-sensitive) | 0.6 | [2] |
| Halofuginone | W2 (Chloroquine-resistant) | 0.152 | [2] |
| Halofuginone | D6 (Chloroquine-sensitive) | 0.141 | [2] |
| WR222048 | W2 (Chloroquine-resistant) | 1.7 | [2] |
| WR222048 | D6 (Chloroquine-sensitive) | 1.2 | [2] |
| WR139672 | W2 (Chloroquine-resistant) | 4.8 | [2] |
| WR139672 | D6 (Chloroquine-sensitive) | 2.9 | [2] |
| Compound | Mammalian Cell Line | IC50 / CC50 (ng/mL) | Selectivity Index * | Reference |
| This compound | NG108 (Neuronal) | >1,000 | >1,000 | [2][3] |
| This compound | J774 (Macrophage) | 81 | 81 | [4] |
| Halofuginone | NG108 (Neuronal) | >1,000 | >6,579 | [2][3] |
| Halofuginone | J774 (Macrophage) | Not Specified | - | [3] |
| WR222048 | NG108 (Neuronal) | >2,000 | >1,176 | [2] |
| WR222048 | J774 (Macrophage) | 36 | 21 | [2] |
| WR139672 | NG108 (Neuronal) | >5,000 | >1,042 | [2] |
| WR139672 | J774 (Macrophage) | 120 | 25 | [2] |
Selectivity Index (SI) is calculated as the IC50 or CC50 in the mammalian cell line divided by the IC50 in the P. falciparum W2 strain. A higher SI indicates greater selectivity for the parasite over host cells.
Mechanism of Action: Targeting Protein Synthesis via Prolyl-tRNA Synthetase
This compound and its isomers share a unique mechanism of action, targeting the parasite's protein synthesis machinery. They are potent inhibitors of prolyl-tRNA synthetase (ProRS), an essential enzyme responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA).[1] This inhibition leads to an accumulation of uncharged prolyl-tRNA, mimicking a state of proline starvation and triggering the Amino Acid Response (AAR) pathway, a cellular stress response that ultimately halts parasite growth.[1]
Experimental Protocols
A clear understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication. The following sections detail the key experimental protocols.
In Vitro Antimalarial Susceptibility Testing
The in vitro activity of this compound isomers against P. falciparum is commonly determined using high-throughput screening methods.
1. SYBR Green I-Based Fluorescence Assay: This assay quantifies parasite growth by measuring the amount of parasite DNA.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.
-
Assay Setup: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit and dispensed into 96-well plates containing serial dilutions of the test compounds.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.
-
Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a microplate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.[5][6][7][8]
2. Histidine-Rich Protein 2 (HRP2)-Based ELISA: This method measures the level of HRP2, a protein secreted by P. falciparum, as an indicator of parasite viability.
-
Assay Setup and Incubation: Similar to the SYBR Green I assay, parasites are incubated with the test compounds for 72 hours.[9]
-
Sample Preparation: The culture plates are frozen and thawed to lyse the cells and release HRP2.
-
ELISA Procedure:
-
ELISA plates are coated with a capture anti-HRP2 antibody.
-
The lysed culture supernatant is added to the wells.
-
A second, enzyme-conjugated anti-HRP2 antibody is added.
-
A substrate is added, and the resulting colorimetric change is measured using a microplate reader.
-
-
Data Analysis: The amount of HRP2 is proportional to parasite growth, and IC50 values are determined from the dose-response curves.[10][11][12]
Prolyl-tRNA Synthetase (ProRS) Inhibition Assay
Direct measurement of ProRS inhibition is crucial for confirming the mechanism of action. A common method is the malachite green-based assay which detects the pyrophosphate (PPi) released during the aminoacylation reaction.[13]
-
Reaction Mixture: The assay is performed in a 96-well plate containing the recombinant ProRS enzyme, ATP, L-proline, and the test inhibitor in a suitable buffer.
-
Initiation: The reaction is initiated by the addition of tRNAPro.
-
Incubation: The reaction mixture is incubated at 37°C to allow for the aminoacylation reaction to proceed.
-
Termination and Detection: A malachite green solution is added to stop the reaction and to react with the PPi produced. The formation of a colored complex is measured spectrophotometrically at approximately 620-650 nm.
-
Data Analysis: The amount of PPi produced is proportional to the enzyme activity. The IC50 value of the inhibitor is determined by measuring the reduction in PPi formation at various inhibitor concentrations.[13]
The Amino Acid Response (AAR) Pathway
The inhibition of ProRS by this compound and its isomers leads to the activation of the GCN2-ATF4 signaling pathway, a key component of the AAR.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro effects of this compound on Schistosoma mansoni adult worms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. researchgate.net [researchgate.net]
- 7. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 8. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histidine-Rich Protein II: a Novel Approach to Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
- 11. Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. db.cngb.org [db.cngb.org]
- 13. Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Febrifugine: A Comprehensive Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of febrifugine (B1672321), a quinazolinone alkaloid known for its antimalarial properties and potential toxicity. Adherence to these procedures is critical to ensure personal safety, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].
Immediate Safety and Handling Precautions
All personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE) and adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE) and Handling Guidelines:
| Item | Specification | Handling Procedure |
| Eye Protection | Safety goggles with side-shields. | Avoid contact with eyes[1]. |
| Hand Protection | Protective gloves (e.g., nitrile). | Avoid contact with skin[1]. |
| Body Protection | Impervious clothing, such as a lab coat. | Avoid prolonged or repeated exposure. |
| Respiratory Protection | A suitable respirator should be used when handling the powder form. | Use in a well-ventilated area, preferably a chemical fume hood, to prevent dust and aerosol formation[1]. |
| General Hygiene | N/A | Do not eat, drink, or smoke in handling areas. Wash hands and skin thoroughly after handling[1][2]. |
Step-by-Step Disposal Protocol
The mandated method for this compound disposal is through an approved chemical waste disposal service. Do not dispose of this compound down the drain or in general waste[1].
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for all this compound-contaminated materials.
-
This includes:
-
Expired or unused this compound powder.
-
Contaminated consumables such as pipette tips, weighing boats, gloves, and bench paper.
-
Empty this compound containers.
-
Solutions containing this compound.
-
2. Waste Packaging and Labeling:
-
Collect solid waste in a sealable, leak-proof container.
-
Collect liquid waste in a separate, compatible, and sealable container.
-
Clearly label the waste container with:
-
The name "this compound Waste".
-
Appropriate hazard symbols (e.g., "Harmful," "Dangerous for the Environment").
-
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.
-
This storage area should be away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for pickup and disposal.
-
Disposal must be conducted in accordance with all local, state, federal, and international regulations[1][2].
-
The standard final disposal method for this type of chemical waste is high-temperature incineration[1].
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or deactivation of this compound waste within a standard laboratory setting. Due to its hazardous nature, attempting to neutralize this compound without a validated and approved protocol from your institution's safety office is strongly discouraged. The required procedure is to dispose of the chemical waste through a licensed contractor[1][2].
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Logical workflow for the proper management and disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Febrifugine
Essential protocols for the safe handling, use, and disposal of Febrifugine (B1672321), a potent quinazolinone alkaloid, are critical for protecting laboratory personnel. This guide provides immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.
This compound and its derivatives are recognized for their significant biological activity, including antimalarial properties. However, their potent nature and associated toxicity, particularly hepatotoxicity (liver damage), necessitate stringent safety measures. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to minimize exposure risks and ensure a safe laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Due to its toxicity profile, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects, all personnel handling this compound must use appropriate PPE. The primary routes of exposure are inhalation of the powder, ingestion, and skin contact.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of airborne powder particles, especially during weighing and transfer. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | To prevent skin contact. Double-gloving provides an additional barrier. |
| Eye Protection | Safety goggles with side shields or a face shield | To protect the eyes from splashes or airborne particles. |
| Body Protection | A disposable gown or a dedicated lab coat | To protect skin and clothing from contamination. |
Quantitative Toxicity Data
While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA, NIOSH, or ACGIH, the available toxicity data underscores its potent nature. For potent compounds without established OELs, a control banding approach is recommended, where handling procedures are based on the compound's toxicity profile. Given its known hepatotoxicity and biological potency, this compound would likely fall into a high-potency category, requiring stringent containment.
The following table summarizes available toxicity data for this compound and one of its well-known analogues, Halofuginone.
| Compound | Test | Species | Route | Value | Reference |
| This compound | MTD (Maximum Tolerated Dose) | Mice | Oral | > 5 mg/kg/day | [1] |
| Halofuginone | MTD (Maximum Tolerated Dose) | Mice | Oral | < 5 mg/kg/day | [2] |
| This compound Analogs | IC50 (Antimalarial Activity) | P. falciparum | In vitro | 0.141 to 290 ng/mL | [2] |
Experimental Protocols: Safe Handling and Disposal
Adherence to detailed experimental protocols is crucial for minimizing exposure and ensuring the integrity of research.
Weighing and Handling this compound Powder
This procedure should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Preparation: Don all required PPE. Decontaminate the work surface before and after use.
-
Tare Container: Place a tared weigh boat or vial on the analytical balance.
-
Transfer: Carefully transfer the desired amount of this compound powder to the container using a clean spatula. Avoid creating dust.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area.
-
Storage: Tightly seal the stock container of this compound and return it to its designated storage location.
Preparation of this compound Stock Solutions
-
Solvent Addition: In a chemical fume hood, add the desired solvent to the vessel containing the pre-weighed this compound powder.
-
Dissolution: Cap the vessel and mix by vortexing or sonicating until the solid is completely dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.
Disposal of this compound Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container. This includes unused compound, contaminated PPE, pipette tips, and empty vials.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service. Do not dispose of this compound waste down the drain or in the regular trash.[3]
Mechanism of Action and Toxicity Pathway
This compound exerts its biological effects primarily through the inhibition of prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis.[4][5][6][7] This inhibition leads to a cellular state mimicking proline starvation, which in turn activates the Amino Acid Response (AAR) pathway.[4][5][6][7] The diagram below illustrates this signaling cascade.
References
- 1. This compound analogue compounds: synthesis and antimalarial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimalarial Activities and Therapeutic Properties of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halofuginone and other this compound derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
